3-Bromo-5-fluoro-2-iodobenzotrifluoride
Description
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Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNJIWJQGUCDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Trifecta of Halogens for Advanced Synthesis
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodobenzotrifluoride
In the landscape of modern medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. This compound (CAS No. 1027511-93-8) stands out as a paradigm of such strategic design.[1][2][3] This compound is not merely an intermediate; it is a highly functionalized building block offering chemists a trifecta of reactive handles—iodine, bromine, and fluorine—each with distinct and exploitable chemical properties. The presence of an electron-withdrawing trifluoromethyl (-CF3) group further modulates the electronic character of the benzene ring, influencing reactivity and imparting desirable physicochemical properties to derivative molecules.[4]
This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its characterization and strategic applications, particularly for professionals in drug discovery and development. The historical context for this class of compounds lies in the systematic exploration of polyhalogenated aromatics, which are invaluable for their utility in cross-coupling reactions and other modern synthetic transformations.[5]
Physicochemical and Structural Data
A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1027511-93-8 | [1][2][3] |
| Molecular Formula | C₇H₂BrF₄I | [1][3] |
| Molecular Weight | 368.89 g/mol | [1][3] |
| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | [5] |
| Synonyms | Benzene, 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)- | [1] |
| InChI | InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11,12)/h1-2H | [5] |
| SMILES | C1=C(C(=C(C=C1Br)F)I)C(F)(F)F | [Source: Inferred from structure] |
Strategic Synthesis: A Multi-Step Approach
The synthesis of a polysubstituted aromatic ring like this compound requires a carefully planned sequence of reactions to ensure correct regiochemistry. While specific proprietary synthesis routes may vary, a logical and common approach for this class of compounds involves a sequence of nitration, reduction, diazotization, and halogenation steps, starting from a readily available precursor. A plausible synthetic pathway is outlined below.
Conceptual Synthesis Workflow
The following diagram illustrates a potential multi-step synthesis, a common strategy for producing complex halogenated aromatics.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology adapted from established synthesis methods for analogous compounds.[6][7]
Step 1: Nitration of m-Fluorobenzotrifluoride
-
Rationale: The trifluoromethyl group is a meta-director, and the fluorine is an ortho-, para-director. Nitration occurs primarily at the position ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired intermediate.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.
-
Slowly add m-fluorobenzotrifluoride to the nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until Gas Chromatography (GC) analysis shows consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-2-nitrobenzotrifluoride.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction, a classic method for introducing halogens onto an aromatic ring.
-
Procedure:
-
Dissolve the nitro-intermediate in ethanol.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture (if using iron) or stir under H₂ pressure until Thin Layer Chromatography (TLC) indicates completion.
-
Filter the reaction mixture to remove the catalyst/iron salts.
-
Concentrate the filtrate to obtain 5-fluoro-2-aminobenzotrifluoride.
-
Step 3: Diazotization and Sandmeyer Bromination
-
Rationale: The Sandmeyer reaction converts the primary aromatic amine into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[8]
-
Procedure:
-
Dissolve the amine from Step 2 in aqueous hydrobromic acid (HBr) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 2-bromo-5-fluorobenzotrifluoride, with an organic solvent.
-
Step 4: Regioselective Iodination
-
Rationale: The final iodination step must be regioselective. The directing effects of the existing substituents (ortho-directing -F and meta-directing -CF₃ and -Br) favor iodination at the C2 position, which is activated by the fluorine and sterically accessible. N-Iodosuccinimide (NIS) in an acidic medium like trifluoroacetic acid (TFA) is an effective electrophilic iodinating system.
-
Procedure:
-
Dissolve 2-bromo-5-fluorobenzotrifluoride in trifluoroacetic acid.
-
Add N-Iodosuccinimide (NIS) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by GC-MS.
-
Quench the reaction with a sodium thiosulfate solution to remove any excess iodine.
-
Extract the final product, this compound, purify by column chromatography to achieve high purity (≥97%).
-
Spectroscopic Characterization: A Self-Validating System
Confirming the structure and purity of the final compound is paramount. A combination of NMR spectroscopy and mass spectrometry provides a definitive analytical fingerprint.
-
¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the ring. The coupling constants will be indicative of their relative positions and coupling to the fluorine atom.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds.[9] Two distinct signals are expected: one for the single fluorine atom on the ring and another for the -CF₃ group. The chemical shifts and coupling patterns provide unambiguous confirmation of the fluorine substitution pattern.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to the highly electronegative fluorine, iodine, and bromine atoms will be significantly shifted. Decoupling experiments (both ¹H and ¹⁹F) can be used to simplify the spectrum and assign the quaternary carbons.[10]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS will show a molecular ion peak (M⁺) corresponding to the molecular weight (368.89 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one iodine atom, providing definitive elemental composition.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a powerful building block for synthesizing complex drug candidates. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[11]
Orthogonal Reactivity in Cross-Coupling Reactions
The primary utility of this compound lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck). This allows for selective, sequential functionalization of the molecule.
-
First Coupling (at C-I): A reaction can be performed under mild conditions to selectively couple a desired moiety at the C2 (iodine) position, leaving the C3 (bromine) position untouched.
-
Second Coupling (at C-Br): The resulting product can then be subjected to a second, typically more forcing, coupling reaction to introduce a different functional group at the C3 position.
This orthogonal "one-pot" or sequential approach is highly efficient for rapidly building molecular complexity from a single, versatile starting material.
Caption: Orthogonal synthesis using differential halogen reactivity.
This strategic utility makes the compound highly valuable for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. The fluorinated motifs introduced are known to improve key drug-like properties, including:
-
Metabolic Stability: The C-F bond is very strong, and the -CF₃ group can block metabolically labile sites.
-
Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.
-
Lipophilicity & Bioavailability: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[4][11]
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the power of rational molecular design. Its carefully arranged array of functional groups provides an exceptional platform for complex molecular architecture, particularly through sequential, site-selective cross-coupling reactions. For researchers and scientists in drug development, this compound offers a reliable and efficient route to novel fluorinated molecules with potentially enhanced pharmacological profiles. Its synthesis, while requiring careful control of regiochemistry, follows established and scalable chemical principles, ensuring its accessibility for both research and commercial applications.
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This compound - CAS:1027511-93-8. Beijing Xinheng Research Technology Co., Ltd. Link
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This compound CAS#: 1027511-93-8. ChemicalBook. Link
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3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323. PubChem, National Center for Biotechnology Information. Link
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5-Bromo-3-chloro-2-iodobenzotrifluoride. ChemScene. Link
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3-Bromo-5-fluorobenzotrifluoride. Chem-Impex. Link
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This compound | 1027511-93-8. Benchchem. Link
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The Crucial Role of 3-Bromo-5-fluorobenzotrifluoride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link
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What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride? Guidechem. Link
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Exploring 2-Bromo-5-Fluorobenzotrifluoride: A Key Pharmaceutical Intermediate. Autech Industry Co.,Limited. Link
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3-Bromo-5-fluorobenzotrifluoride | CAS 130723-13-6. Santa Cruz Biotechnology. Link
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The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents (CN104447183B). Link
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Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents (CN102951996A). Link
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Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents (CN111362775B). Link
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central, National Institutes of Health. Link
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3-Bromo-5-fluoro-2-iodobenzotrifluoride molecular weight
An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Introduction
In the landscape of modern synthetic chemistry and drug discovery, polyhalogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them ideal precursors for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic intermediate. We will delve into its core physicochemical properties, logical approaches to its synthesis, its applications in research, and essential safety protocols, with a primary focus on its molecular weight and its implications.
The strategic placement of four different substituents—a bromine atom, a fluorine atom, an iodine atom, and a trifluoromethyl group—on a benzene ring makes this compound a powerful synthon. Each substituent offers a distinct handle for selective chemical transformations, such as cross-coupling reactions, enabling the precise and controlled construction of target molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this reagent's potential and practical handling.
Core Molecular Attributes and Identification
The foundational characteristic of any chemical compound is its molecular weight, derived from its atomic composition. For this compound, this is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.
Molecular Formula: C₇H₂BrF₄I
Based on this formula, the calculated molecular weight is 368.89 g/mol . This value is fundamental for all quantitative work involving this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | [1] |
| CAS Number | 1027511-93-8 | [1][2][3][4] |
| Molecular Formula | C₇H₂BrF₄I | [1] |
| Molecular Weight | 368.89 g/mol | Calculated |
| InChI | InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11,12)/h1-2H | [1] |
Structural Elucidation and Key Features
The structure of this compound is a testament to the advances in selective halogenation methodologies.[1] The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This group is known to enhance the lipophilicity and metabolic stability of drug candidates, making benzotrifluoride derivatives highly sought after in pharmaceutical development.[5][6] The presence of three distinct halogen atoms (F, Br, I) at specific positions opens up a wide array of possibilities for sequential and site-selective cross-coupling reactions, a cornerstone of modern organic synthesis.
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, we can infer its properties based on related structures like 2-Bromo-5-fluorobenzotrifluoride.[7][8]
| Property | Estimated Value/Description | Rationale/Significance |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Halogenated aromatics are often liquids or solids at room temperature. |
| Boiling Point | > 150 °C | The high molecular weight and polarity suggest a relatively high boiling point. For comparison, 2-Bromo-5-fluorobenzotrifluoride has a boiling point of 136-143 °C.[7][8] |
| Density | > 1.7 g/mL | The presence of heavy atoms like bromine and iodine leads to a high density. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene). Insoluble in water. | Typical for non-polar to moderately polar organic compounds. |
Synthesis and Reaction Chemistry
A plausible synthetic approach would involve a multi-step process starting from a simpler, commercially available benzotrifluoride. The sequence of halogenation is critical to achieving the desired substitution pattern due to the directing effects of the existing substituents.
Hypothetical Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, highlighting the decision-making process based on directing group effects.
Caption: A conceptual workflow for the multi-step synthesis of this compound.
Key Synthetic Reactions
-
Electrophilic Halogenation: Bromination and iodination can be achieved using appropriate halogenating agents and catalysts. The trifluoromethyl group is a meta-director, which would be a key consideration in the initial steps.
-
Diazotization-Substitution: Fluorine is often introduced onto an aromatic ring via the Sandmeyer or Schiemann reaction, starting from an amino group. This involves converting an aniline derivative to a diazonium salt, which is then treated with a fluoride source.[9]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][5]
Role in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is a significant advantage. The C-I bond is more reactive than the C-Br bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective functionalization at the 2-position, leaving the bromine at the 3-position available for a subsequent, different coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a self-validating system for the selective coupling at the iodine-bearing position.
Objective: To selectively couple an arylboronic acid at the C-I bond of this compound.
Materials:
-
This compound (1 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, higher molecular weight spot/peak indicates a successful reaction.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm selective coupling at the 2-position.[10]
Visualization of Application Workflow
Caption: Workflow demonstrating the utility of this compound in sequential cross-coupling reactions.
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate care. Safety data sheets for similar compounds provide essential guidance.[11][12][13]
General Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[11][13]
-
Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.[14]
-
First Aid:
Conclusion
This compound, with a molecular weight of 368.89 g/mol , is a highly valuable and versatile building block in synthetic chemistry. Its utility is derived from the unique combination of a trifluoromethyl group and three different halogen atoms, which allows for a range of selective and sequential chemical modifications. This guide has provided a technical overview of its core properties, potential synthetic strategies, and key applications in research and development, particularly in the synthesis of complex organic molecules. Proper understanding and handling of this compound will enable researchers to leverage its full potential in advancing the frontiers of pharmaceutical and materials science.
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An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physical properties is fundamental to its application, from predicting its behavior in a reaction vessel to its pharmacokinetic profile in a biological system. This guide is dedicated to a thorough exploration of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, a polyhalogenated aromatic compound with significant potential in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a bromine, a fluorine, an iodine, and a trifluoromethyl group on a benzene ring, imparts a distinct set of physicochemical characteristics. This document aims to provide not just a list of these properties, but also an understanding of the underlying principles that govern them and the experimental methodologies used for their determination.
Molecular Identity and Structure
This compound is a synthetic chemical compound that is not known to occur naturally. Its identity is unequivocally established by its unique combination of substituents on the benzotrifluoride core.
-
IUPAC Name: 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene[1]
The strategic placement of three different halogen atoms and a trifluoromethyl group creates a molecule with a complex electronic and steric profile, making it a valuable building block in organic synthesis.
Structural Representation
The spatial arrangement of the atoms in this compound is crucial for understanding its interactions and reactivity.
Caption: 2D structure of this compound.
Tabulated Physical Properties
The following table summarizes the available and predicted physical properties of this compound, alongside data for structurally related compounds to provide context and allow for comparative analysis.
| Property | This compound | 3-Bromo-5-fluorobenzotrifluoride | 2-Bromo-5-fluorobenzotrifluoride |
| CAS Number | 1027511-93-8[2][3][4] | 130723-13-6[5][6] | 40161-55-5[7][8] |
| Molecular Formula | C₇H₂BrF₄I[2][4] | C₇H₃BrF₄[5][6] | C₇H₃BrF₄[7][8] |
| Molecular Weight | 368.89 g/mol [2][4] | 243.00 g/mol [5][6] | 243.00 g/mol [7][8] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | 231.0 ± 40.0 °C (Predicted) | 139 °C[6] | 143 °C[8] |
| Density | 2.2 ± 0.1 g/cm³ (Predicted) | 1.71 g/mL[6] | 1.75 g/mL[8] |
| Solubility | Insoluble in water (Predicted), Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Not available | Not available |
In-depth Analysis of Physical Properties
Boiling Point
The predicted boiling point of this compound is significantly higher than its analogues lacking the iodine atom. This is a direct consequence of the increased molecular weight and the greater polarizability of iodine compared to hydrogen. The larger electron cloud of iodine leads to stronger London dispersion forces, which are the primary intermolecular forces for nonpolar and weakly polar molecules. Overcoming these stronger forces requires more thermal energy, hence the elevated boiling point.
Density
Similarly, the predicted density is substantially higher. The substitution of a hydrogen atom (atomic weight ~1 amu) with an iodine atom (atomic weight ~127 amu) dramatically increases the mass of the molecule without a proportional increase in its volume. This results in a much denser substance.
Solubility
While experimental data is lacking, the solubility of this compound can be predicted based on its structure. The presence of multiple halogen atoms and a trifluoromethyl group makes the molecule highly lipophilic. It is therefore expected to be virtually insoluble in water and readily soluble in a range of nonpolar and polar aprotic organic solvents. This property is critical for its use in organic synthesis, as it dictates the choice of reaction solvents and purification methods.
Experimental Determination of Physical Properties: A Methodological Overview
To experimentally validate the predicted physical properties of a novel compound like this compound, a suite of standard analytical techniques would be employed. The choice of each method is dictated by the property being measured and the nature of the compound.
Workflow for Physical Property Determination
Caption: Experimental workflow for the synthesis, characterization, and physical property determination of this compound.
Step-by-Step Experimental Protocols
A plausible synthetic route to this compound would likely involve a multi-step process starting from a simpler benzotrifluoride derivative. Given the substitution pattern, a directed ortho-lithiation followed by iodination, or a Sandmeyer-type reaction on a suitably substituted aniline precursor, could be envisioned.
Illustrative Protocol (Hypothetical):
-
Starting Material: 3-Bromo-5-fluorobenzotrifluoride.
-
Directed Ortho-Lithiation: The starting material is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to selectively deprotonate the position ortho to the trifluoromethyl group and meta to the bromine and fluorine atoms.
-
Iodination: An electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), is added to the reaction mixture. The reaction is allowed to warm to room temperature.
-
Workup: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
-
Melting Point: The melting point of a solid sample would be determined using a capillary melting point apparatus. A small amount of the purified solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.
-
Boiling Point: The boiling point of the liquid compound is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For high-boiling compounds, vacuum distillation is often employed, and the boiling point at reduced pressure is extrapolated to atmospheric pressure using a nomograph.
The density of the liquid compound can be accurately measured using a pycnometer. The pycnometer is a flask with a precisely known volume. It is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents and observing its miscibility. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are integral to the identification and characterization of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive structural information. The chemical shifts and coupling constants of the aromatic protons and the fluorine atoms would confirm the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of the presence of one bromine and one iodine atom.
Conclusion
This compound is a heavily substituted aromatic compound with predicted physical properties that reflect its high molecular weight and polyhalogenated nature. Its high boiling point, high density, and lipophilicity are key characteristics that will govern its behavior in both synthetic and biological applications. While experimental data for this specific molecule is scarce, its properties can be reliably estimated and would be readily verifiable through standard analytical procedures. This guide provides a framework for understanding and investigating the physical properties of this and other complex halogenated molecules, which are of growing importance in the fields of drug discovery and materials science.
References
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化源网. This compound. Available from: [Link]
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- Admire, B., Lian, B., & Yalkowsky, S. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. Chemosphere, 128, 140-146.
- Wang, C., et al. (2017). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 51(15), 8436-8444.
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PMC - NIH. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Available from: [Link]
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Cheméo. Chemical Properties of 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5). Available from: [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]
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3-Bromo-5-fluoro-2-iodobenzotrifluoride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Introduction
This compound is a highly substituted aromatic compound with significant potential as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. Its unique arrangement of four different substituents on the benzene ring—a trifluoromethyl group, and three distinct halogens—offers multiple points for further chemical modification, making it a valuable intermediate for drug development professionals and research scientists. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in bioactive molecules.
This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound. The proposed route is designed for maximum regiochemical control, starting from a commercially available precursor and employing robust, well-established chemical transformations. As a senior application scientist, this guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical principles.
Strategic Approach: A Four-Step Synthesis Pathway
The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning to ensure the correct placement (regiochemistry) of each substituent. Direct halogenation of a simpler benzotrifluoride derivative would likely result in a mixture of isomers that are difficult to separate.
Our strategy leverages the powerful directing effects of nitro and amino functional groups to introduce the halogens in a controlled, stepwise manner. The core of this pathway is a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities, including halogens.[1][2]
The proposed four-step synthesis begins with the readily available starting material, m-fluorobenzotrifluoride, and proceeds through nitration, reduction, regioselective bromination, and finally, a diazotization-iodination sequence to yield the target molecule.
Caption: Proposed four-step synthesis of this compound.
Part 1: Synthesis of Key Intermediates
Step 1: Nitration of m-Fluorobenzotrifluoride
-
Objective: To synthesize 5-Fluoro-2-nitrobenzotrifluoride.
-
Principle: This reaction is a classic electrophilic aromatic substitution. The trifluoromethyl (-CF₃) group is a meta-director, while the fluoro (-F) group is an ortho, para-director. Their combined influence directs the incoming nitronium ion (NO₂⁺), generated from the mixed acid (HNO₃/H₂SO₄), primarily to the C2 position, which is ortho to the fluorine and meta to the trifluoromethyl group. A patent describes this transformation, highlighting its feasibility.[3]
Experimental Protocol:
-
Prepare a nitrating mixture by slowly adding 98% fuming nitric acid to 98% concentrated sulfuric acid under stirring at room temperature.[4]
-
In a separate reaction vessel equipped with a stirrer and a thermometer, cool m-fluorobenzotrifluoride to below 10°C.[3]
-
Under vigorous stirring, slowly add the prepared nitrating mixed acid to the m-fluorobenzotrifluoride. The molar ratio of the mixed acid to m-fluorobenzotrifluoride should be approximately 1.1–1.5:1.[3]
-
Crucially, maintain the internal reaction temperature below 25°C throughout the addition process.[3]
-
After the addition is complete, allow the mixture to react at room temperature for approximately 2.5 hours.[3]
-
Monitor the reaction for the disappearance of the starting material using Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic phase with water and a mild base (e.g., saturated sodium bicarbonate solution), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 5-fluoro-2-nitrobenzotrifluoride.
Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride
-
Objective: To convert the nitro group of 5-Fluoro-2-nitrobenzotrifluoride into an amino group.
-
Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method. Raney nickel is a cost-effective and highly active catalyst for this purpose, though other catalysts like palladium on carbon (Pd/C) could also be employed.[3]
Experimental Protocol:
-
Charge a hydrogenation reactor with 5-fluoro-2-nitrobenzotrifluoride and a suitable solvent, such as methanol or ethanol.[3]
-
Add a catalytic amount of Raney nickel to the mixture.
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel can be pyrophoric when dry.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 5-Fluoro-2-aminobenzotrifluoride. The product can be purified further by recrystallization or column chromatography if necessary.
Part 2: Halogenation and Final Product Formation
Step 3: Regioselective Bromination
-
Objective: To synthesize 2-Amino-3-bromo-5-fluorobenzotrifluoride.
-
Principle: This step relies on the powerful activating and directing effect of the amino group. As a strong ortho, para-director, the -NH₂ group will direct the incoming bromine electrophile to the positions ortho to it (C3 and C1). The C3 position is favored due to less steric hindrance compared to the C1 position, which is flanked by the bulky -CF₃ group.
Experimental Protocol:
-
Dissolve 5-Fluoro-2-aminobenzotrifluoride in a suitable solvent, such as glacial acetic acid or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-Amino-3-bromo-5-fluorobenzotrifluoride, can be purified by column chromatography.
Step 4: Sandmeyer-type Iodination
-
Objective: To convert the amino group of 2-Amino-3-bromo-5-fluorobenzotrifluoride into an iodine atom, yielding the final product.
-
Principle: The Sandmeyer reaction is a two-part process.[5][6] First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄).[2] The resulting diazonium salt is typically unstable and is used immediately. In the second step, the diazonium group (-N₂⁺), an excellent leaving group, is displaced by an iodide ion from a source like potassium iodide (KI).[5]
Experimental Protocol:
-
Diazotization: a. Suspend 2-Amino-3-bromo-5-fluorobenzotrifluoride in a mixture of water and concentrated sulfuric acid. b. Cool the suspension to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.[4] d. Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
Iodination: a. In a separate flask, dissolve potassium iodide (KI) in water. b. Slowly add the prepared diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: a. Extract the product with a suitable solvent like ethyl acetate or diethyl ether.[7] b. Wash the combined organic layers sequentially with water, aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.[7] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The final product, this compound, can be purified to a high degree using column chromatography on silica gel.[8]
Data and Workflow Summary
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | m-Fluorobenzotrifluoride | HNO₃, H₂SO₄ | 5-Fluoro-2-nitrobenzotrifluoride | >85% | >98% (GC) |
| 2 | 5-Fluoro-2-nitrobenzotrifluoride | Raney Ni, H₂ | 5-Fluoro-2-aminobenzotrifluoride | >90% | >98% (GC) |
| 3 | 5-Fluoro-2-aminobenzotrifluoride | Br₂ | 2-Amino-3-bromo-5-fluorobenzotrifluoride | 75-85% | >97% (HPLC) |
| 4 | 2-Amino-3-bromo-5-fluorobenzotrifluoride | NaNO₂, KI | This compound | 70-80% | >99% (HPLC) |
Note: Yields and purities are estimates based on analogous reactions and may vary based on experimental conditions.
General Experimental Workflow
Caption: A generalized workflow for each step of the synthesis.
Conclusion
This guide outlines a logical and robust four-step synthesis for producing this compound with high purity and good overall yield. By starting with m-fluorobenzotrifluoride and strategically employing nitration, reduction, regioselective bromination, and a concluding Sandmeyer-type iodination, this pathway ensures precise control over the final substitution pattern. The methodologies are based on well-documented and reliable organic transformations, providing a solid foundation for researchers and drug development professionals to access this valuable and complex chemical intermediate.
References
- Guidechem. (n.d.). What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride?
- CN102951996A. (2013). Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromobenzotrifluoride. Retrieved from [Link]
- CN107353139A. (2017). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
- CN105801348A. (2016). 3-bromobenzotrifluoride and preparation method thereof. Google Patents.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- CN104447183B. (2017). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
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Organic Synthesis. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]
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3-Bromo-5-fluoro-2-iodobenzotrifluoride spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Introduction
This compound is a polyhalogenated aromatic compound with the chemical formula C₇HBrF₄I. Its molecular structure, featuring a trifluoromethyl group and three different halogen substituents on the benzene ring, makes it a valuable and versatile intermediate in organic synthesis. This guide provides a detailed analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. The presence of multiple halogens allows for selective functionalization at different positions on the benzene ring, which is highly advantageous in the development of novel pharmaceuticals and agrochemicals[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine, bromine, iodine, and trifluoromethyl substituents. The proton at position 4 is expected to be a doublet of doublets due to coupling with the adjacent fluorine at position 5 and the meta proton at position 6. The proton at position 6 will also appear as a doublet of doublets due to coupling with the fluorine at position 5 and the meta proton at position 4.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule, as they are all in unique chemical environments. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to coupling with both the attached protons and the fluorine atoms. The carbon atoms directly bonded to the halogens (Br, F, I) will have their chemical shifts significantly influenced by the electronegativity and size of the respective halogen.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope.[2] The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals: one for the trifluoromethyl group (-CF₃) and one for the fluorine atom on the aromatic ring. The signal for the -CF₃ group will likely appear as a singlet, while the signal for the aromatic fluorine will be a multiplet due to coupling with the adjacent protons. The chemical shifts are typically referenced against a standard like CFCl₃.[3]
Predicted NMR Spectral Data
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-4 | 7.5 - 7.8 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| ¹H | H-6 | 7.8 - 8.1 | dd | J(H-F) ≈ 5-7 Hz, J(H-H) ≈ 2-3 Hz |
| ¹³C | C-1 (CF₃) | 120 - 125 | q | J(C-F) ≈ 270-280 Hz |
| ¹³C | C-2 (I) | 90 - 100 | d | J(C-F) ≈ 20-30 Hz |
| ¹³C | C-3 (Br) | 115 - 125 | s | |
| ¹³C | C-4 (CH) | 125 - 130 | d | J(C-F) ≈ 5-10 Hz |
| ¹³C | C-5 (F) | 155 - 165 | d | J(C-F) ≈ 240-260 Hz |
| ¹³C | C-6 (CH) | 130 - 135 | d | J(C-F) ≈ 3-5 Hz |
| ¹⁹F | -CF₃ | ~ -63 | s | |
| ¹⁹F | Ar-F | ~ -110 | m |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each carbon, though a coupled spectrum can provide valuable coupling information.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions from the C-F and C-halogen bonds, as well as the aromatic C-H and C=C bonds.
Expected IR Absorption Bands
-
C-H stretch (aromatic) : Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
-
C=C stretch (aromatic) : The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to a series of bands in the 1450-1600 cm⁻¹ region.
-
C-F stretch : The C-F stretching vibrations are typically strong and appear in the region of 1000-1400 cm⁻¹. The trifluoromethyl group will show strong, characteristic absorption bands in this region.
-
C-Br stretch : The C-Br stretching vibration is expected in the 500-600 cm⁻¹ region.
-
C-I stretch : The C-I stretching vibration occurs at lower wavenumbers, typically in the 400-500 cm⁻¹ region.
Predicted IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-F Stretch (CF₃) | 1100 - 1350 | Strong |
| C-F Stretch (Ar-F) | 1200 - 1270 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
| C-I Stretch | 400 - 500 | Medium to Strong |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation : Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan : Acquire the IR spectrum of the sample.
-
Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to give the absorbance spectrum of the sample. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Molecular Ion and Isotopic Pattern
The molecular weight of this compound is 368.89 g/mol .[1] In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 368. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For instance, a high-resolution ESI-MS analysis could confirm the molecular ion as [M+H]⁺ at m/z 372.82 for C₇H₂BrF₄I.[1]
Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the substituents. Common fragmentation pathways could include:
-
Loss of an iodine atom ([M-I]⁺)
-
Loss of a bromine atom ([M-Br]⁺)
-
Loss of a trifluoromethyl group ([M-CF₃]⁺)
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 368/370 | Molecular ion with bromine isotopic pattern |
| [M-I]⁺ | 241/243 | Loss of iodine atom |
| [M-Br]⁺ | 289 | Loss of bromine atom |
| [M-CF₃]⁺ | 299/301 | Loss of trifluoromethyl group |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum.
-
Data Analysis : Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Plausible Mass Spectrometry Fragmentation Pathway
Caption: A plausible fragmentation pathway for this compound in MS.
Conclusion
The spectral analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of its molecular structure. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in elucidating the connectivity and chemical environment of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the C-F and other carbon-halogen bonds. Mass spectrometry provides the molecular weight and valuable information about the compound's stability and fragmentation patterns. Together, these techniques offer a robust and self-validating system for the unambiguous identification and characterization of this important synthetic intermediate.
References
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017-12-18). [Link]
-
University of California, Irvine. 19F NMR Reference Standards. [Link]
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A Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-iodobenzotrifluoride in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, a complex halogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document explores the theoretical and practical aspects of its solubility in common organic solvents. Given the limited publicly available solubility data for this specific molecule, this guide synthesizes information from related compounds and established chemical principles to provide a predictive framework and detailed experimental protocols for its empirical determination.
Introduction to this compound
This compound is a polysubstituted aromatic compound with the chemical formula C₇HBrF₄I. Its structure, featuring a trifluoromethyl group, a bromine atom, a fluorine atom, and an iodine atom on a benzene ring, suggests a high molecular weight and significant lipophilicity. Such compounds are often key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity, which can, in turn, influence the bioavailability of drug candidates.[1] Understanding the solubility of this compound is therefore a critical first step in its application, affecting everything from reaction conditions and purification strategies to formulation and biological activity.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is scarce, we can infer its properties from its structure and data on analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogues.
| Property | This compound | 3-Bromo-5-fluorobenzotrifluoride | 2-Bromo-5-fluorobenzotrifluoride |
| CAS Number | 1027511-93-8 | 130723-13-6 | 40161-55-5 |
| Molecular Formula | C₇HBrF₄I | C₇H₃BrF₄ | C₇H₃BrF₄ |
| Molecular Weight | ~368.9 g/mol (Calculated) | 243.00 g/mol [1][2] | 243.00 g/mol |
| Appearance | Likely a solid or high-boiling liquid | Colorless to light yellow liquid[1] | Colorless liquid[3] |
| Boiling Point | Predicted to be >200 °C | 139 °C[1] | 136-143 °C |
| Density | Predicted to be >1.7 g/cm³ | 1.71 g/cm³[1] | 1.695 g/mL at 25 °C |
| Water Solubility | Predicted to be very low/insoluble | No data available, predicted to be very low | No data available, predicted to be very low |
The fundamental principle of "like dissolves like" governs solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a highly non-polar molecule. The presence of multiple halogen atoms and a trifluoromethyl group contributes to its lipophilic character. Therefore, it is predicted to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.
Based on the solubility of similar halogenated compounds, such as 3-Bromo-5-Nitrobenzotrifluoride which is soluble in common organic solvents like ethanol, ether, dichloromethane, chloroform, and toluene, we can anticipate a similar solubility profile for this compound.[6] The increased molecular weight and the presence of iodine might slightly decrease solubility compared to its non-iodinated counterpart, but it should still be readily soluble in a range of organic solvents.
Factors Influencing Solubility: A Deeper Dive
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. Several factors influence this equilibrium, as depicted in the diagram below.
Caption: Key factors influencing the solubility of a solid organic compound.
For this compound, the key considerations are:
-
Solute-Solvent Interactions: Due to its non-polar nature, it will dissolve best in solvents with which it can establish significant van der Waals forces.
-
Crystal Lattice Energy: If the compound is a solid, the energy required to break its crystal lattice will be a significant barrier to dissolution. A higher melting point generally correlates with lower solubility.
-
Temperature: The solubility of most solid organic compounds increases with temperature.[4]
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is necessary. Below are protocols for both qualitative and quantitative solubility assessments.
Qualitative Solubility Assessment
This method provides a rapid initial screening of suitable solvents.
Protocol:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of small, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different organic solvent (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane).
-
Observation: Agitate each tube vigorously for 1-2 minutes at room temperature.
-
Classification: Observe if the solid dissolves completely. Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: A portion of the solid dissolves.
-
Insoluble: No discernible amount of the solid dissolves.
-
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted technique for determining the precise solubility of a compound.[7]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Alternatively, centrifugation can be used to accelerate phase separation.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any suspended solid particles.
-
Analysis: Quantify the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an appropriate detector.
-
Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the volume of the supernatant analyzed.
Table 2: Template for Recording Quantitative Solubility Data for this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |
| Hexane | 25 | ||
| Toluene | 25 | ||
| Diethyl Ether | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetone | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Dichloromethane | 25 | ||
| Chloroform | 25 | ||
| Acetonitrile | 25 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Safety and Handling
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Based on its chemical structure and analogies to similar halogenated compounds, it is predicted to be highly soluble in a range of non-polar organic solvents and poorly soluble in polar solvents. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and establish a quantitative solubility profile, a critical dataset for the effective application of this compound in research and development.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent ? (2024, May 28).
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Sathyabama Institute of Science and Technology.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.
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- 3-Bromo-5-Nitrobenzotrifluoride. Bouling Chemical Co., Limited.
- SAFETY D
- Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.
- 3-Bromo-5-fluorobenzotrifluoride. Chem-Impex.
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- SAFETY D
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An In-depth Technical Guide to the Reactivity of 3-Bromo-5-fluoro-2-iodobenzotrifluoride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct halogen atoms (I, Br, F) and a potent electron-withdrawing trifluoromethyl group (-CF3) on the benzene ring imparts a rich and tunable reactivity profile. This document will explore the regioselectivity of its reactions with various nucleophiles under two major paradigms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the interplay of electronic and steric effects, researchers can strategically functionalize this molecule to generate a diverse array of complex derivatives for applications in drug discovery and materials development.
Introduction: The Strategic Importance of this compound
This compound is a polyhalogenated aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of multiple, orthogonally reactive sites that can be selectively addressed to build molecular complexity. The trifluoromethyl group, a common motif in pharmaceuticals, enhances metabolic stability and lipophilicity, making this scaffold particularly attractive for drug design. The three different halogens offer a hierarchical platform for sequential functionalization, enabling the introduction of various pharmacophores and structural motifs.
This guide will delve into the fundamental principles governing the reactivity of this molecule, providing both theoretical understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors.
The Dichotomy of Reactivity: SNAr vs. Palladium-Catalyzed Cross-Coupling
The reactivity of this compound with nucleophiles is primarily dictated by the chosen reaction conditions, which favor one of two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling. The key to mastering the synthetic utility of this compound lies in understanding the factors that govern the regioselectivity of each pathway.
Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group.[1][2] The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group (-CF3) in our target molecule, which stabilize the negative charge of the Meisenheimer complex.[3][4]
The reactivity of halogens as leaving groups in SNAr reactions follows the order of their electronegativity, due to the rate-determining step being the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond.[2][5]
Reactivity Order in SNAr: F > Cl ≈ Br > I
For this compound, the -CF3 group is ortho to the iodine and para to the bromine, and meta to the fluorine. This positioning significantly activates the ring for nucleophilic attack. Based on the leaving group ability, the fluorine atom would be the most susceptible to displacement in an SNAr reaction, followed by bromine and then iodine. However, the position of activation by the -CF3 group also plays a crucial role. The ortho (to iodine) and para (to bromine) positions are highly activated.
The reaction of this compound with sodium methoxide is a classic example of an SNAr reaction. Given the principles outlined above, the methoxide ion is expected to preferentially displace the most activated and best leaving group. While fluorine is the best leaving group, the positions activated by the -CF3 group (ortho and para) bear the iodine and bromine atoms. Therefore, a competition between these sites is expected.
Experimental Protocol: Reaction with Sodium Methoxide
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq) in dry methanol, add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere. |
| 2 | Stir the reaction mixture at 60 °C and monitor the progress by TLC or GC-MS. |
| 3 | Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. |
| 4 | Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 5 | Purify the crude product by column chromatography on silica gel. |
Expected Outcome: The major product is expected to be the result of substitution at the most activated position, which would be the displacement of the bromine atom at the para position to the -CF3 group. However, displacement of the fluorine is also a possibility due to its superior leaving group ability.
Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm of Site-Selectivity
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8] In stark contrast to SNAr reactions, the reactivity of halogens in these transformations is governed by the strength of the carbon-halogen bond, which dictates the ease of oxidative addition to the palladium(0) catalyst.[9]
Reactivity Order in Cross-Coupling: I > Br > Cl > F
This inverted reactivity order allows for highly regioselective functionalization of this compound. The carbon-iodine bond is the weakest and therefore the most reactive site for oxidative addition, followed by the carbon-bromine bond. The carbon-fluorine bond is generally unreactive under standard cross-coupling conditions.
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl halide, is a prime example of the site-selectivity achievable with this compound. By carefully controlling the reaction conditions, it is possible to selectively couple an alkyne at the iodine position.[10][11]
Experimental Protocol: Site-Selective Sonogashira Coupling
| Step | Procedure |
| 1 | To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., THF/Et3N), add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq). |
| 2 | Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). |
| 3 | Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. |
| 4 | Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-3-bromo-5-fluorobenzotrifluoride. |
Data Summary: Regioselective Cross-Coupling Reactions
| Reaction Type | Nucleophile | Catalyst System | Primary Site of Reaction | Expected Product |
| Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI | C-I | 2-(Phenylethynyl)-3-bromo-5-fluorobenzotrifluoride |
| Suzuki | Phenylboronic acid | Pd(dppf)Cl2, K2CO3 | C-I | 2-Phenyl-3-bromo-5-fluorobenzotrifluoride |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3, Xantphos, NaOtBu | C-I | 4-(3-Bromo-5-fluoro-2-(trifluoromethyl)phenyl)morpholine |
The differential reactivity of the C-I and C-Br bonds can be exploited to perform sequential cross-coupling reactions. First, a nucleophile is introduced at the more reactive iodine position under mild conditions. The resulting product, which still contains the bromine atom, can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to introduce a different nucleophile at the bromine position. This powerful strategy allows for the synthesis of highly diverse and complex molecules from a single starting material.
Conclusion: A Versatile Scaffold for Innovation
This compound presents a fascinating case study in regiocontrolled aromatic substitution. The interplay of electronic activation by the trifluoromethyl group and the inherent reactivity differences of the three halogen atoms allows for a high degree of control over its functionalization. By judiciously choosing between SNAr and palladium-catalyzed cross-coupling conditions, researchers can selectively target different positions on the aromatic ring. This versatility makes this compound an invaluable building block for the synthesis of novel pharmaceuticals and advanced materials, empowering scientists to explore new chemical space and drive innovation in their respective fields.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig amination. YouTube. [Link]
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Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
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Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
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Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and... ResearchGate. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]
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When the following compound is treated with sodium methoxide in m... Pearson. [Link]
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Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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An In-depth Technical Guide to Electrophilic Aromatic Substitution on 3-Bromo-5-fluoro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the regioselectivity of electrophilic aromatic substitution (EAS) on 3-Bromo-5-fluoro-2-iodobenzotrifluoride. The substrate presents a unique case study in polysubstituted aromatics, featuring four distinct electron-withdrawing substituents. A thorough examination of the competing inductive and resonance effects, alongside steric considerations, is presented. Our analysis concludes that electrophilic attack is most probable at the C4 position, a prediction driven by the cumulative directing effects of the bromine and fluorine substituents, and significant steric hindrance at the alternative C6 position. This document outlines the theoretical basis for this prediction, offers practical synthetic protocols for nitration and bromination, and includes visualizations to clarify the complex interplay of substituent effects.
Introduction: The Challenge of a Polysubstituted Aromatic System
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings, which are core scaffolds in a vast array of pharmaceuticals and industrial chemicals.[1] The regiochemical outcome of these reactions is dictated by the electronic and steric properties of the substituents already present on the ring.[2] While the principles governing monosubstituted or disubstituted benzenes are well-established, predicting the site of substitution on a polysubstituted, electron-deficient ring like this compound requires a more nuanced analysis.
This particular molecule is of significant interest due to its high degree of functionalization. The presence of a trifluoromethyl group and three different halogens offers multiple points for potential diversification, making it a valuable, albeit challenging, building block in medicinal chemistry. However, the cumulative electron-withdrawing nature of all four substituents renders the aromatic ring extremely deactivated, necessitating harsh reaction conditions to achieve substitution.[3] Understanding the directing effects is paramount to harnessing its synthetic potential.
Analysis of Substituent Effects
The reactivity and regioselectivity of an EAS reaction are governed by the interplay of inductive and resonance effects of the substituents.[4] In this substrate, all four groups are deactivating, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive than benzene.[2]
-
Trifluoromethyl Group (-CF3): This group is a powerful deactivator due to the strong electron-withdrawing inductive effect (-I) of the three fluorine atoms. It has no resonance-donating capability and strongly destabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[5] The -CF3 group is a strong meta-director.[6]
-
Halogens (-I, -Br, -F): Halogens exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which stabilizes the arenium ion when the attack is at the ortho or para positions.[3] This resonance donation is why halogens, despite being deactivators, are ortho, para-directors.[2]
-
Inductive Effect Strength: F > Cl > Br > I
-
Resonance Effect Strength: F > Cl > Br > I
-
The net effect is that all halogens deactivate the ring, but direct incoming electrophiles to the positions ortho and para to themselves.
Summary of Substituent Properties
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |
| -CF₃ | C1 | Strong -I | None | Strongly Deactivating | meta (to C3, C5) |
| -I | C2 | Weak -I | Weak +M | Weakly Deactivating | ortho, para (to C3, C5) |
| -Br | C3 | Moderate -I | Moderate +M | Moderately Deactivating | ortho, para (to C2, C4, C6) |
| -F | C5 | Strong -I | Strong +M | Weakly Deactivating | ortho, para (to C4, C6) |
Predicting the Site of Electrophilic Attack: Regioselectivity
The substrate has two available positions for substitution: C4 and C6. To predict the outcome, we must analyze the directing influences on each position and consider steric factors.
Electronic Directing Effects
-
-CF₃ (at C1): Directs meta, to C3 and C5 (both occupied).
-
-I (at C2): Directs ortho to C3 (occupied) and para to C5 (occupied).
-
-Br (at C3): Directs ortho to C2 (occupied) and C4. It directs para to C6.
-
-F (at C5): Directs ortho to C4 and C6. It directs para to C3 (occupied).
Consensus for C4: Receives ortho-directing influence from both the -F group and the -Br group. Consensus for C6: Receives ortho-directing influence from the -F group and para-directing influence from the -Br group.
Steric Hindrance
Steric effects, which arise from the physical size of the substituents, play a crucial role in determining the final product distribution.[7] An electrophile approaching the ring is a bulky species, and its access to a particular position can be blocked by large neighboring groups.[8]
-
Attack at C4: This position is flanked by a bromine atom and a fluorine atom. While bromine is larger than fluorine, this environment is relatively accessible.
-
Attack at C6: This position is flanked by the trifluoromethyl group (-CF3) and a fluorine atom. More importantly, it is ortho to the very large iodine atom at the C2 position. The significant steric bulk of the iodine atom is expected to severely hinder the approach of an electrophile to the C6 position.[9]
Conclusion on Regioselectivity
Considering both electronic and steric factors, electrophilic attack is predicted to occur preferentially at the C4 position. While both C4 and C6 are electronically activated by the directing effects of the halogens, the overwhelming steric hindrance at C6, primarily from the adjacent iodine atom, makes C4 the most kinetically favorable site for substitution.
dot graph TD { rankdir="TB"; node [shape=plaintext, fontsize=12]; subgraph "Substituent Directing Effects" A[
SubstituentPositionDirects To -CF₃C1C3, C5 (meta) -IC2C3, C5 (o, p) -BrC3C4 (ortho), C6 (para) -FC5C4 (ortho), C6 (ortho)
]; end
} enddot Caption: Logical flow for predicting regioselectivity.
Proposed Synthetic Protocols
The extreme deactivation of the ring requires forcing conditions for most electrophilic aromatic substitutions. Friedel-Crafts alkylation and acylation reactions are generally not feasible on rings bearing strongly deactivating groups like -CF3 and multiple halogens.[10][11][12] Therefore, nitration and halogenation are the most plausible transformations.
Protocol 4.1: Nitration at the C4 Position
Nitration of highly deactivated aromatic compounds typically requires a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, often at elevated temperatures.[13] This mixture generates the highly electrophilic nitronium ion (NO₂⁺).[14]
Step-by-Step Methodology:
-
Safety Precaution: Conduct the reaction in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10 mmol).
-
Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 20 mL) to fuming nitric acid (HNO₃, 15 mL).
-
Reaction: Slowly add the cooled acid mixture to the flask containing the substrate.
-
Heating: Heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly over crushed ice (approx. 200 g) in a large beaker with constant stirring.
-
Extraction: The solid product, if precipitated, can be collected by vacuum filtration. If the product is oily, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-Nitro-3-bromo-5-fluoro-2-iodobenzotrifluoride.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Experimental workflow for the nitration protocol.
Protocol 4.2: Bromination at the C4 Position
Direct bromination will also require harsh conditions, likely involving a strong Lewis acid catalyst like iron(III) bromide (FeBr₃) to polarize the Br-Br bond and generate a sufficiently powerful electrophile.
Step-by-Step Methodology:
-
Safety Precaution: Bromine is highly corrosive and toxic. Handle it exclusively in a well-ventilated fume hood.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HBr gas), add this compound (10 mmol) and a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.5 mmol).
-
Solvent: Add a suitable inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (25 mL).
-
Reagent Addition: From the dropping funnel, add a solution of liquid bromine (Br₂, 11 mmol) in the same solvent dropwise over 30 minutes.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction's progress.
-
Workup: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to isolate 3,4-Dibromo-5-fluoro-2-iodobenzotrifluoride.
Applications in Drug Development
Polysubstituted aromatic cores are highly sought after in drug discovery. The ability to selectively functionalize a molecule like this compound at a specific position opens up avenues for creating libraries of novel compounds. The introduction of a nitro group, for example, serves as a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used in amide coupling or other C-N bond-forming reactions. The predictable regioselectivity detailed in this guide provides a reliable roadmap for the rational design of complex small molecules for screening as potential therapeutic agents.
Conclusion
The electrophilic aromatic substitution of this compound presents a complex but predictable system. Despite the presence of four deactivating groups, a careful analysis of the competing electronic and steric effects allows for a confident prediction of regioselectivity. The cumulative ortho, para-directing influence of the bromine and fluorine substituents, combined with the significant steric hindrance imposed by the iodine atom, strongly favors electrophilic attack at the C4 position. The synthetic protocols provided offer a practical starting point for researchers aiming to functionalize this highly valuable and challenging substrate.
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JoVE. (n.d.). Video: Limitations of Friedel–Crafts Reactions. Available at: [Link]
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-
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
YouTube. (2020). regioselectivity of EAS reactions - playlist. Available at: [Link]
-
VDocuments. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
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-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
A-Level Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Available at: [Link]
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available at: [Link]
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Chemistry Stack Exchange. (2014). Effects Guiding Electrophilic Aromatic Substitution. Available at: [Link]
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The Strategic Sourcing and Application of 3-Bromo-5-fluoro-2-iodobenzotrifluoride: A Technical Guide for Advanced Chemical Synthesis
Introduction: A Trifecta of Functionality for Modern Drug Discovery
In the landscape of contemporary pharmaceutical and materials science research, the strategic incorporation of fluorine and other halogens into molecular frameworks is a cornerstone of rational design. The benzotrifluoride motif, in particular, is highly valued for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of bioactive molecules. 3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS No. 1027511-93-8) emerges as a uniquely functionalized building block, offering a trifecta of reactive sites that empower chemists to forge complex molecular architectures with a high degree of precision. This guide provides an in-depth analysis of its commercial availability, key chemical attributes, and strategic applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Attributes
This compound, with the molecular formula C₇H₂BrF₄I, is a heavily substituted aromatic compound.[1] Its structure is characterized by the presence of a trifluoromethyl group, and three different halogen atoms (bromine, fluorine, and iodine) adorning the benzene ring. This unique substitution pattern offers orthogonal reactivity, a highly desirable feature in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 1027511-93-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₂BrF₄I | [1] |
| Molecular Weight | 368.89 g/mol | [5] |
| Purity (Typical) | ≥95% | |
| Boiling Point | 231.0 ± 40.0 °C at 760 mmHg | [8] |
| Density | 2.2 ± 0.1 g/cm³ | [8] |
| Flash Point | 93.5 ± 27.3 °C | [8] |
Commercial Availability: A Global Sourcing Overview
This compound is available from a range of specialized chemical suppliers, catering to both research and development and bulk quantity requirements. The following table provides a summary of known suppliers, though availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
| Supplier | Purity | Available Quantities | Notes |
| Matrix Scientific | Information available upon request | Inquire for details | Lists GHS hazard information (H317).[2] |
| Dayang Chem | Information available upon request | Inquire for details | Pricing valid through early 2026.[3] |
| Benchchem | Information available upon request | Inquire for details | [6] |
| 欣恒研 (Beijing) | ≥95% | 1g, 5g, 10g, 25g | Provides pricing for various quantities. |
| BIOFOUNT | Information available upon request | Inquire for details | Mentions availability of NMR, COA, and HPLC data.[5] |
| Bide Pharmatech | Information available upon request | Inquire for details | Provides MDL number.[7] |
Strategic Synthesis and Reactivity Profile
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for a stepwise and site-selective introduction of various functionalities.
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A Technical Guide to the Key Intermediates in the Synthesis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex, highly substituted aromatic compounds is a cornerstone of modern pharmaceutical and agrochemical development. 3-Bromo-5-fluoro-2-iodobenzotrifluoride stands as a valuable building block, prized for the versatile reactivity of its distinct halogen substituents. This guide provides an in-depth analysis of a practical and efficient synthetic pathway, focusing on the critical roles and characteristics of its key intermediates. The narrative emphasizes the chemical logic underpinning the chosen synthetic route, offering field-proven insights for successful execution.
Introduction: The Strategic Importance of Polysubstituted Benzotrifluorides
Benzotrifluoride derivatives are integral to medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The targeted placement of multiple halogen atoms—in this case, bromine, fluorine, and iodine—provides orthogonal handles for subsequent cross-coupling reactions, allowing for the modular construction of complex molecular architectures. This compound is thus a highly sought-after intermediate for creating novel compounds in drug discovery pipelines.
A Validated Synthetic Pathway: A Stepwise Approach
The synthesis of this compound is most effectively approached through a multi-step sequence starting from a commercially available precursor. The chosen pathway is designed to control the regiochemistry of each substitution, a non-trivial challenge given the mixed directing effects of the substituents.
The overall synthetic strategy involves the sequential nitration, reduction, and diazotization/iodination of a key starting material, 3-Bromo-5-fluorobenzotrifluoride . This compound serves as a critical precursor in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.[1]
Caption: Proposed synthetic route for this compound.
Key Intermediate 1: 3-Bromo-5-fluoro-2-nitrobenzotrifluoride
The introduction of a nitro group at the C2 position is the pivotal first step. This is achieved through electrophilic aromatic substitution.
Causality of Experimental Choice: The directing effects of the substituents on the starting material, 3-Bromo-5-fluorobenzotrifluoride, are crucial. The trifluoromethyl group (-CF₃) is a strong deactivator and meta-director. The bromine (-Br) and fluorine (-F) atoms are deactivators but ortho-, para-directors. The positions ortho and para to the halogens are C2, C4, and C6. The combined directing effects favor substitution at the C2 position, which is ortho to both the bromine and fluorine atoms.
Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol: Nitration
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Nitration Reaction: Cool the 3-Bromo-5-fluorobenzotrifluoride reactant. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the reaction temperature is maintained between 0-5°C.
-
Reaction Monitoring and Workup: After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., GC or TLC) shows complete consumption of the starting material. Carefully pour the reaction mixture onto crushed ice, which will cause the organic product to precipitate or form a separate layer.
-
Purification: The crude product is then extracted with a suitable organic solvent (e.g., dichloromethane), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. Further purification can be achieved by distillation or chromatography.
| Parameter | Value/Condition | Source |
| Reactants | 3-Bromobenzotrifluoride, HNO₃, H₂SO₄ | [2] |
| Temperature | 0-10°C | [3] |
| Key Transformation | C-H bond to C-NO₂ bond |
Key Intermediate 2: 2-Amino-3-bromo-5-fluorobenzotrifluoride
The second key intermediate is the corresponding aniline derivative, formed by the reduction of the nitro group. This amino group is essential for the final iodination step.
Causality of Experimental Choice: The reduction of an aromatic nitro group to an amine is a common and high-yielding transformation. Several methods are effective, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using metals in acidic media (e.g., Fe, Sn, or Zn in HCl). The choice of method can depend on the scale of the reaction and the presence of other functional groups. For many applications, catalytic hydrogenation is preferred due to cleaner reaction profiles and easier workup.
Experimental Protocol: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the 3-Bromo-5-fluoro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C). The reaction vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically via a balloon or at a set pressure).
-
Reaction Progress: The reaction is stirred at room temperature until the uptake of hydrogen ceases or analytical methods confirm the disappearance of the starting material.
-
Workup and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 2-Amino-3-bromo-5-fluorobenzotrifluoride, which can be used directly in the next step or purified further if necessary.
| Parameter | Value/Condition | Source |
| Reactant | 3-Bromo-5-fluoro-2-nitrobenzotrifluoride | |
| Reagents | H₂, Pd/C (or Fe/HCl) | [4] |
| Key Transformation | -NO₂ group to -NH₂ group |
Final Transformation: The Sandmeyer Reaction for Iodination
The final step leverages the versatile chemistry of diazonium salts. The Sandmeyer reaction provides a reliable method for converting the amino group of 2-Amino-3-bromo-5-fluorobenzotrifluoride into an iodo group.
Causality of Experimental Choice: The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring that are otherwise difficult to install directly.[5][6] The process involves two key stages:
-
Diazotization: The primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt.
-
Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group (N₂⁺) is an excellent leaving group (releasing N₂ gas), and it is readily displaced by the iodide ion.[6]
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Methodological & Application
Introduction: Precision in Cross-Coupling for Pharmaceutical Scaffolds
An Application Note on a Site-Selective Suzuki-Miyaura Coupling Protocol for 3-Bromo-5-fluoro-2-iodobenzotrifluoride
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in pharmaceutical and materials science research, where the construction of complex biaryl and heteroaryl structures is paramount. This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of this compound, a substrate of increasing interest due to its utility as a versatile building block. The presence of multiple halogen atoms (Iodine and Bromine) on the aromatic ring introduces a critical challenge and opportunity: chemoselectivity . This guide is designed for researchers and drug development professionals, offering a deep dive into achieving site-selective coupling by exploiting the inherent reactivity differences of the carbon-halogen bonds, thereby enabling the synthesis of precisely functionalized intermediates.
The Scientific Rationale: Engineering Site-Selectivity
The successful execution of a selective cross-coupling on a polyhalogenated substrate is not a matter of chance, but a deliberate application of fundamental organometallic principles. The molecular architecture of this compound—featuring two distinct halogen leaving groups and potent electron-withdrawing substituents (–F and –CF₃)—dictates the reaction's outcome.
The Reactivity Hierarchy of Aryl Halides
The cornerstone of this protocol is the differential reactivity of the C–I and C–Br bonds in the first key step of the catalytic cycle: oxidative addition. For palladium-catalyzed cross-coupling reactions, the established order of reactivity for aryl halides is:
This hierarchy is governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C–I bond is significantly weaker than the C–Br bond, making it far more susceptible to cleavage and insertion by the palladium(0) catalyst. This intrinsic electronic difference is the primary lever we use to ensure the reaction proceeds exclusively at the iodine-bearing position, leaving the bromine atom intact for subsequent transformations.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the weakest carbon-halogen bond of the aryl halide. In our substrate, this is selectively the C–I bond, forming a Pd(II) intermediate.[7][8][9]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[10][11][12][13] This complex then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[7]
-
Reductive Elimination: The final step involves the two organic ligands on the palladium center coupling to form the new C–C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: General catalytic cycle for the selective Suzuki-Miyaura coupling.
Key Experimental Parameters & Optimization
The choice of reagents and conditions is critical for maximizing yield and selectivity, especially with a sterically and electronically complex substrate.
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) can be effective.[4] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which often occurs readily in the presence of phosphine ligands and a base. For difficult couplings, precatalysts that are more readily activated are often preferred.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For substrates with steric hindrance near the reaction site (like the ortho-CF₃ group here), bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[14] Ligands like SPhos, XPhos, or RuPhos, developed by the Buchwald group, have proven exceptionally effective in promoting both the oxidative addition and the final reductive elimination steps for challenging substrates.[15][16][17]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7][11] The choice of base can significantly impact the reaction. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. Cesium carbonate (Cs₂CO₃) is often effective in difficult couplings due to its higher solubility in organic solvents and its ability to accelerate reductive elimination.
-
Solvent System: Aprotic polar solvents are typically used. A mixture of a non-polar solvent like Toluene or Dioxane with a polar co-solvent like water is common. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent system (e.g., by sparging with argon or using freeze-pump-thaw cycles) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a robust starting point for the site-selective coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl Halide Substrate |
| Arylboronic Acid | 1.2–1.5 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1–2.5 mol% | Palladium Precatalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 2–5 mol% | Phosphine Ligand |
| K₃PO₄ (Potassium Phosphate) | 2.0–3.0 | Base |
| Toluene / H₂O (e.g., 10:1 v/v) | - | Anhydrous Solvent System |
| Inert Gas (Argon or Nitrogen) | - | To maintain an inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (2.5 equiv.).
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these solids to the main reaction flask.
-
Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 10:1 ratio) via syringe. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C). Stir the mixture vigorously for the specified time (typically 4–24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS to check for the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Reaction temperature too low. | 1. Ensure meticulous inert atmosphere technique.2. Use freshly degassed solvents or perform freeze-pump-thaw cycles.3. Increase the reaction temperature in 10 °C increments. |
| Recovery of Starting Material | 1. Ineffective base or ligand.2. Steric hindrance preventing coupling. | 1. Screen alternative bases (e.g., Cs₂CO₃).2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[15][16][17] |
| Formation of Side Products | 1. Protodeboronation of boronic acid.2. Homocoupling of boronic acid. | 1. Use a slight excess (1.2-1.3 equiv.) of the boronic acid, not more.2. Ensure the reaction is strictly anaerobic, as oxygen can promote homocoupling. Use a stronger, non-hydroxide base like K₃PO₄. |
Conclusion
This application note details a robust and selective protocol for the Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity difference between the C–I and C–Br bonds, this method provides a predictable and high-yielding route to selectively functionalize the C-2 position. The guidelines on catalyst/ligand selection, base, and solvent choice offer a solid foundation for researchers to adapt this protocol for the synthesis of a wide array of complex molecular architectures, furthering advancements in drug discovery and materials science.
References
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Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Nieto-Oberhuber, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Synfacts. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Chem-Impex. 3-Bromo-5-fluorobenzotrifluoride. [Link]
-
PubChem. 3-Bromo-5-fluorobenzotrifluoride. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
National Institutes of Health (NIH). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Huayuan World. 1027511-93-8_this compound. [Link]
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- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
<
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on the polyhalogenated and electron-deficient substrate, 3-Bromo-5-fluoro-2-iodobenzotrifluoride. The guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the mechanistic nuances, strategic selection of catalysts, ligands, bases, and solvents, and provides a detailed, validated protocol. The inherent chemoselectivity challenges posed by the substrate are addressed, with a focus on achieving selective C-C bond formation at the iodo-position.
Introduction: Navigating the Challenges of a Complex Substrate
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1][2][3] This powerful transformation operates via a Pd(0)/Pd(II) catalytic cycle, offering a versatile method for constructing substituted alkenes.[1][2]
The substrate in focus, this compound, presents a unique set of challenges and opportunities for the Heck reaction. Its key features include:
-
Multiple Halogen Substituents: The presence of iodine, bromine, and fluorine atoms on the aromatic ring necessitates a high degree of chemoselectivity. The relative reactivity of aryl halides in palladium-catalyzed reactions typically follows the order I > Br > Cl > F. This inherent difference allows for selective activation of the C-I bond.
-
Electron-Deficient Aromatic Ring: The trifluoromethyl (-CF3) and halogen substituents withdraw electron density from the benzene ring. This electronic property can influence the rate of oxidative addition, a key step in the catalytic cycle.
-
Steric Hindrance: The ortho-iodo and -bromo substituents create a sterically congested environment around the reactive site, which can impact catalyst coordination and subsequent reaction steps.
Understanding these substrate-specific factors is paramount for developing a robust and selective Heck coupling protocol. This guide will dissect the critical reaction parameters to achieve the desired vinylated product with high fidelity.
The Heck Reaction Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Heck reaction mechanism is crucial for rational protocol design. The generally accepted catalytic cycle proceeds through several key elementary steps.[1][2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the substrate to form a Pd(II) complex.[1][2][5] This is often the rate-determining step and its efficiency is influenced by the nature of the halide and the electronic properties of the aryl group.
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[1][2][4]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[1][2]
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the generated hydrogen halide (HX) and regenerate the active Pd(0) catalyst from the palladium-hydride intermediate, thus closing the catalytic cycle.[2][4][6]
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// Edges Substrate -> OxAdd [style=invis]; Pd0 -> OxAdd [label="Ar-I", color="#202124"]; OxAdd -> ArPdX [style=invis]; ArPdX -> Coord [label="+ Alkene\n- L", color="#202124"]; Alkene -> Coord [style=invis]; Coord -> AlkeneComplex [style=invis]; AlkeneComplex -> Insertion [color="#202124"]; Insertion -> AlkylPd [style=invis]; AlkylPd -> BetaElim [color="#202124"]; BetaElim -> HPdX [style=invis]; HPdX -> Product [label="- Product", color="#202124", dir=back]; HPdX -> RedElim [label="+ Base", color="#202124"]; Base -> RedElim [style=invis]; RedElim -> Pd0 [color="#202124"]; RedElim -> BaseH [style=invis]; } }
Figure 1. Generalized catalytic cycle for the Heck reaction.
Strategic Selection of Reaction Parameters
The success of the Heck reaction with this compound hinges on the judicious choice of several key parameters.
Palladium Source (Precatalyst)
While various palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[3] It is readily reduced in situ to the active Pd(0) species. Other viable options include palladium chloride (PdCl₂) and pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] For challenging substrates, well-defined precatalysts such as palladacycles or Pd-NHC (N-heterocyclic carbene) complexes can offer enhanced stability and activity.[7][8][9][10]
Ligands
Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity. For electron-deficient aryl halides, electron-rich and sterically demanding phosphine ligands are often beneficial.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[3] Tri(o-tolyl)phosphine (P(o-tol)₃) or other bulky phosphines can promote the reaction.
-
Bidentate Phosphines: Chelating diphosphines such as BINAP can be effective, particularly in asymmetric variations of the Heck reaction.[4] However, their use in standard Heck reactions can sometimes be less ideal.[4]
Base
The base plays a critical role in regenerating the Pd(0) catalyst.[6] Both organic and inorganic bases are commonly used.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium acetate (NaOAc) are effective and widely used.[3][11]
-
Organic Bases: Hindered amine bases like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) are also common choices.[3][12] The choice of base can sometimes influence the reaction outcome and should be optimized.
Solvent
The solvent must be capable of solubilizing the reactants and catalyst at the reaction temperature and should be inert under the reaction conditions.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates and catalysts.[12]
-
Ethers and Hydrocarbons: Solvents like 1,4-dioxane or toluene can also be used, often in combination with a phase-transfer catalyst if inorganic bases are employed. The choice of solvent can significantly impact reaction rates and selectivity.
Recommended Reaction Conditions: A Comparative Overview
The following table summarizes recommended starting conditions and potential variations for the Heck reaction of this compound with a generic alkene (e.g., n-butyl acrylate).
| Parameter | Condition A (Standard) | Condition B (Robust) | Rationale |
| Substrate | This compound | This compound | - |
| Alkene | n-Butyl acrylate (1.2-1.5 equiv.) | Styrene (1.2-1.5 equiv.) | Electron-deficient alkenes are good substrates.[3] |
| Pd Source | Pd(OAc)₂ (1-5 mol%) | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(OAc)₂ is a common, effective precatalyst.[3] Pre-formed complexes can offer higher stability. |
| Ligand | PPh₃ (2-10 mol%) | P(o-tol)₃ (2-6 mol%) | PPh₃ is standard.[3] Bulkier ligands can be beneficial for electron-deficient substrates. |
| Base | K₂CO₃ (2-3 equiv.) | NEt₃ (2-3 equiv.) | Inorganic bases are robust.[3] Organic bases can improve solubility.[6] |
| Solvent | DMF or NMP | 1,4-Dioxane | High-boiling polar aprotic solvents are generally effective.[12] |
| Temperature | 100-140 °C | 80-120 °C | Higher temperatures are often required for less reactive substrates. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Necessary to prevent oxidation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes a representative Heck reaction between this compound and n-butyl acrylate.
Materials:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.04 equiv.)
-
Potassium carbonate (K₂CO₃) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF via syringe, followed by the addition of n-butyl acrylate.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
// Edges A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H -> I -> J; }
Figure 2. Step-by-step experimental workflow.
Conclusion
The Heck reaction of this compound offers a powerful route to novel fluorinated building blocks for the pharmaceutical and agrochemical industries. By carefully selecting the catalyst system, base, and solvent, high chemoselectivity for the reaction at the iodo-position can be achieved. The provided protocol serves as a robust starting point for further optimization and application in complex molecule synthesis. Researchers are encouraged to explore variations in ligands and reaction conditions to fine-tune the process for their specific alkene coupling partners.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC - NIH. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Heck reaction. (2015). YouTube. [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
New Palladium Precatalysts For Cross-Coupling Reactions. (n.d.). ABCR. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]
-
Accounts of Chemical Research. (2018). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. [Link]
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- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 12. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Sonogashira Coupling of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive guide to the selective Sonogashira coupling of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, a highly functionalized and electron-deficient aromatic building block. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br), this substrate offers a unique platform for sequential, site-selective alkynylations. We present a detailed mechanistic overview, an optimized protocol for the selective mono-alkynylation at the C-I position, and key considerations for researchers in medicinal chemistry and materials science. This protocol is designed to be a self-validating system, ensuring reproducibility and high yields for the synthesis of valuable fluorinated intermediates.
Introduction: The Strategic Value of Selective Alkynylation
Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries, often imparting enhanced metabolic stability, binding affinity, and bioavailability to active molecules. The substrate, this compound, is an exemplary scaffold, featuring three distinct halogen atoms and a potent electron-withdrawing trifluoromethyl (-CF3) group.
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, provides a mild and efficient route to introduce alkynyl moieties.[1][3] The true synthetic power in using a polyhalogenated substrate like this lies in the ability to perform selective and sequential couplings. The reactivity of aryl halides in the oxidative addition step—generally the rate-determining step in the catalytic cycle—follows the order I > Br > Cl > F.[4][5] This predictable reactivity hierarchy allows for the precise and selective functionalization of the most labile C-I bond, while leaving the C-Br bond intact for subsequent transformations. This stepwise approach is a powerful strategy in drug discovery for the rapid generation of molecular diversity from a common intermediate.[6]
Mechanistic Rationale for Chemoselectivity
The success of the selective Sonogashira coupling hinges on understanding the interplay of two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[7][8]
-
Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the most reactive carbon-halogen bond. For this compound, this is exclusively the C-I bond due to its lower bond dissociation energy compared to the C-Br bond. The presence of electron-withdrawing groups (-CF3 and -F) on the aromatic ring accelerates this oxidative addition step.[9]
-
Copper Cycle: Concurrently, the copper(I) cocatalyst coordinates with the terminal alkyne, and in the presence of a base, forms a copper acetylide intermediate.[10] This step is crucial for activating the alkyne.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, completing the cycle.[7]
The selective nature of this protocol is therefore kinetically controlled; the significantly lower activation energy for the oxidative addition at the C-I bond ensures that this reaction proceeds cleanly without significant coupling at the C-Br site under controlled, mild conditions.
Catalytic Cycles in Sonogashira Coupling
Caption: Interconnected Palladium and Copper catalytic cycles.
Protocol: Selective Mono-Alkynylation of this compound
This protocol describes the selective coupling at the C-2 (iodo) position with a model alkyne, Phenylacetylene.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | (Proprietary) | Various | Starting material (1.0 equiv) |
| Phenylacetylene | 536-74-3 | Sigma-Aldrich | Coupling partner (1.1 - 1.2 equiv) |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | Strem Chemicals | Catalyst (1-3 mol%) |
| Copper(I) Iodide (CuI) | 7681-65-4 | Acros Organics | Co-catalyst (2-5 mol%) |
| Triethylamine (Et₃N) | 121-44-8 | Fisher Scientific | Base and Solvent, anhydrous, freshly distilled |
| Tetrahydrofuran (THF) | 109-99-9 | J.T. Baker | Co-solvent, anhydrous |
| Diethyl Ether | 60-29-7 | EMD Millipore | For workup |
| Saturated aq. NH₄Cl | 12125-02-9 | LabChem | For workup |
| Brine | (N/A) | (Lab prepared) | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Drying agent |
| Silica Gel | 112926-00-8 | Sorbent Technologies | For column chromatography |
Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and copper salts are toxic. Handle with care. Reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1]
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 403.9 mg), Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14.0 mg, 2 mol%), and Copper(I) Iodide (0.04 mmol, 7.6 mg, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous Triethylamine (10 mL) and anhydrous THF (5 mL) via syringe. Stir the resulting slurry for 5 minutes at room temperature.
-
Alkyne Addition: Add Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL) dropwise via syringe over 2 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature. The mixture will typically turn from a pale yellow to a darker brown/black suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Take a small aliquot, quench with water, extract with ethyl acetate, and spot on a silica TLC plate (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues and salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes) to afford the pure 2-(Phenylethynyl)-3-bromo-5-fluorobenzotrifluoride.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Optimization and Key Parameters
The efficiency of the selective mono-alkynylation can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Typical Range/Options | Rationale & Field Insights |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3%), Pd(PPh₃)₄ (1-3%) | Pd(PPh₃)₂Cl₂ is often more air-stable and convenient. Pd(PPh₃)₄ is also highly effective. Catalyst loading can sometimes be reduced for highly activated substrates. |
| Cu Co-catalyst | CuI (2-5%) | Essential for the standard Sonogashira mechanism.[11] If Glaser homocoupling is a significant issue, copper-free conditions can be explored, though this may require different ligands and higher temperatures.[1] |
| Base | Et₃N, Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA) | The base neutralizes the HI byproduct and facilitates alkyne deprotonation.[1] An amine base often doubles as a solvent or co-solvent. |
| Solvent | THF, DMF, Dioxane, Acetonitrile (often with an amine) | THF is an excellent choice for its ability to dissolve both organic substrates and organometallic intermediates. DMF can be used for less reactive substrates but requires higher temperatures. |
| Temperature | Room Temperature to 50 °C | The high reactivity of the C-I bond, enhanced by the electron-withdrawing groups, allows the reaction to proceed efficiently at room temperature, which is crucial for maintaining selectivity over the C-Br bond. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Introduction: The Strategic Advantage of Fluorination and Orthogonal Halogenation
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its presence in a drug candidate can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] It is estimated that approximately 30% of newly approved pharmaceuticals contain fluorine atoms or fluoroalkyl groups, a testament to their strategic importance in drug design.[1] Consequently, the development of robust synthetic methodologies to access trifluoromethylated scaffolds, particularly heterocyclic systems, is of paramount importance to researchers in drug discovery and development.[3][4][5]
This guide focuses on the synthetic utility of a uniquely versatile building block: 3-Bromo-5-fluoro-2-iodobenzotrifluoride . The strategic arrangement of three different halogen atoms (I, Br, F) on the benzotrifluoride core provides an exceptional platform for sequential and site-selective chemical modifications. This "orthogonal" reactivity allows for the programmed construction of complex molecular architectures, enabling the synthesis of diverse libraries of novel trifluoromethylated heterocycles.
The synthetic utility of this reagent hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C–I > C–Br > C–Cl >> C–F.[6] This principle allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for a subsequent transformation. The C-F bond is typically inert under these conditions, serving as a stable substituent. This guide provides detailed protocols and mechanistic insights for leveraging this reactivity to construct valuable trifluoromethylated indole and quinoline cores.
Core Principle: Site-Selective Sequential Functionalization
The power of this compound lies in its capacity for programmed, sequential cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, a chemist can selectively address each halogen position, building molecular complexity in a controlled, stepwise manner.
Figure 1: Conceptual workflow for the sequential functionalization of this compound.
Application Note 1: Synthesis of Trifluoromethylated Indole Derivatives via Domino Sonogashira Coupling and Cyclization
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This protocol describes a highly efficient method for constructing 2-(trifluoromethyl)indoles.[7][8] The strategy involves an initial palladium-catalyzed Sonogashira coupling at the highly reactive C-I bond, followed by a domino intramolecular cyclization to form the indole ring.
Causality and Mechanistic Insights
The reaction proceeds through a standard palladium-catalyzed cross-coupling cycle.[6][9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound, which is the most labile carbon-halogen bond.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper salt, transmetalates with the Pd(II) complex.
-
Reductive Elimination: The desired alkynylated intermediate is released, regenerating the Pd(0) catalyst.
-
Intramolecular Cyclization: Following the coupling, typically under the same reaction conditions or with gentle heating, the nitrogen of an appropriately N-protected aniline moiety attacks the alkyne, initiating the cyclization cascade to furnish the indole core. Using an N-protected 2-alkynylaniline substrate directly simplifies the process into a single domino reaction.[7][8]
Figure 2: Simplified workflow for the synthesis of 2-(trifluoromethyl)indoles.
Experimental Protocol: Synthesis of a Model 2-(Trifluoromethyl)indole
This is a generalized protocol based on established methods for domino trifluoromethylation/cyclization.[7][8] Optimization may be required for specific substrates.
Materials:
-
N-protected 2-alkynylaniline (1.0 equiv)
-
Fluoroform-derived CuCF₃ reagent (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or Copper catalyst (e.g., CuI, 10 mol%)
-
Ligand (if required, e.g., TMEDA, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the N-protected 2-alkynylaniline (1.0 equiv), the chosen catalyst, and any additional ligands.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the CuCF₃ reagent (1.5 equiv). Note: This reagent is often prepared in situ or handled in a glovebox.
-
Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(trifluoromethyl)indole.
Application Note 2: Synthesis of Trifluoromethylated Quinoline Derivatives
Quinolines are another critical heterocyclic motif in drug discovery.[10][11] A powerful strategy for their synthesis involves the condensation of an aniline with an α,β-unsaturated trifluoromethyl ketone. This protocol adapts the classic Skraup-Doebner-Von Miller synthesis to produce 2-trifluoromethyl quinolines.[10]
Causality and Mechanistic Insights
This reaction proceeds via a series of acid-catalyzed steps:
-
Michael Addition: The aniline nitrogen performs a conjugate addition to the α,β-unsaturated trifluoromethyl ketone.
-
Cyclization: The resulting enolate or enol intermediate attacks the aromatic ring in an electrophilic aromatic substitution-type reaction to form the dihydroquinoline ring.
-
Dehydration & Oxidation: Subsequent dehydration and oxidation (often facilitated by an oxidizing agent present in the reaction medium or air) leads to the aromatic quinoline core. The strong electron-withdrawing nature of the CF₃ group significantly influences the regiochemistry of the cyclization.[10]
Figure 3: Reaction pathway for the synthesis of 2-(trifluoromethyl)quinolines.
Experimental Protocol: Synthesis of a Model 2-(Trifluoromethyl)quinoline
This protocol is adapted from established methods for quinoline synthesis.[10] The aniline partner would be derived from our starting material after functionalization.
Materials:
-
Substituted Aniline (derived from this compound via amination) (1.0 equiv)
-
α,β-Unsaturated Trifluoromethyl Ketone (1.2 equiv)
-
Trichloroacetic acid (TCA) or other suitable acid catalyst/solvent
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the substituted aniline (1.0 equiv) in trichloroacetic acid.
-
Add the α,β-unsaturated trifluoromethyl ketone (1.2 equiv) to the solution.
-
Heat the reaction mixture (e.g., to 100 °C) and stir for the required time (typically several hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target 2-(trifluoromethyl)quinoline.
Summary of Site-Selective Reactions
The table below summarizes the potential transformations at each halogen site of this compound, highlighting its versatility as a synthetic building block.
| Position | Halogen | Relative Reactivity | Potential Cross-Coupling Reactions | Typical Catalyst System |
| C2 | Iodo (I) | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Amination | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| C3 | Bromo (Br) | Intermediate | Suzuki, Heck, Buchwald-Hartwig Amination | Pd(dppf)Cl₂, Pd₂(dba)₃ with specific ligands (e.g., XPhos, SPhos) |
| C5 | Fluoro (F) | Lowest (Inert) | Not susceptible to standard Pd-catalyzed cross-coupling | N/A |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex trifluoromethylated heterocycles. The orthogonal reactivity of its three distinct halogen substituents enables programmed, site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. By leveraging this differential reactivity, researchers can efficiently construct novel indole, quinoline, and other heterocyclic scaffolds that are of high value in drug discovery and materials science. The protocols and principles outlined in this guide serve as a robust starting point for the exploration of new chemical space, facilitating the development of next-generation pharmaceuticals and agrochemicals.
References
- ResearchGate. (2024). Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dihydrofuro[2,3 - c]pyridines.
-
Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]
- Royal Society of Chemistry. (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Sci-Hub. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. [Link]
-
ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]
-
Semantic Scholar. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
-
PubMed. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2016). Trifluoromethylated Heterocycles. [Link]
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- 10. Sci-Hub. Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis / ChemistrySelect, 2020 [sci-hub.ru]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Bromo-5-fluoro-2-iodobenzotrifluoride in Pharmaceutical Intermediate Synthesis
Introduction: A Multifaceted Building Block for Modern Drug Discovery
In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS No: 1242339-12-7) has emerged as a preeminent building block for medicinal chemists. Its utility is rooted in a trifecta of strategically positioned halogen atoms—iodine, bromine, and fluorine—on a benzotrifluoride scaffold. This unique arrangement provides a platform for highly selective, sequential chemical modifications.
The presence of the potent electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the electronic properties of the aromatic ring, while the distinct C-I, C-Br, and C-F bonds exhibit a predictable and exploitable hierarchy of reactivity. This "orthogonal reactivity" allows researchers to perform a series of diverse chemical transformations at specific sites on the molecule, building complexity in a controlled, stepwise manner. This guide provides an in-depth exploration of the reactivity of this versatile intermediate and offers detailed protocols for its application in key synthetic reactions, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.
| Property | Value |
| IUPAC Name | 1-Bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene |
| CAS Number | 1242339-12-7 |
| Molecular Formula | C₇H₂BrF₄I |
| Molecular Weight | 384.89 g/mol |
| Appearance | Solid / Liquid |
| Boiling Point | Approx. 240-250 °C (Predicted) |
| Density | Approx. 2.2-2.3 g/cm³ (Predicted) |
Safety & Handling:
Researchers must consult the full Safety Data Sheet (SDS) before use.[1][2][3] Based on data for structurally similar compounds, this compound should be handled with care.
-
GHS Hazard Statements: Likely to cause skin and serious eye irritation.[4] May cause respiratory irritation.[4] May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][2]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[1][3] Keep away from heat, sparks, and open flames.[2] All metal parts of the equipment must be grounded to prevent static discharge.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[1]
The Core Principle: Orthogonal Reactivity of C-X Bonds
The synthetic power of this compound lies in the differential reactivity of its three carbon-halogen bonds. This allows for selective functionalization, where one position can be modified while the others remain intact for subsequent reactions. The general order of reactivity in palladium-catalyzed cross-coupling reactions is:
C–I > C–Br >> C–F
This hierarchy is governed by bond dissociation energies (BDE): the C-I bond is the longest and weakest, making it the most susceptible to oxidative addition by a low-valent palladium catalyst. The C-Br bond is significantly stronger and requires more forcing conditions (e.g., more active catalysts, higher temperatures) to react. The C-F bond is the strongest and is typically inert to these conditions, though it can be targeted under specific circumstances via nucleophilic aromatic substitution (SNAr).
Caption: Reactivity hierarchy of carbon-halogen bonds.
Application Protocol: Site-Selective Sonogashira Coupling
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp² and sp-hybridized carbons.[5][6] Leveraging the high reactivity of the C-I bond, alkynes can be selectively introduced at the C-2 position.
Objective: To selectively couple a terminal alkyne at the C-2 position of this compound.
Causality & Expertise: This protocol uses standard Sonogashira conditions. A palladium catalyst facilitates the oxidative addition, while a copper(I) co-catalyst generates a copper acetylide intermediate, which is crucial for the transmetalation step.[5] The amine base serves to neutralize the HX byproduct and act as a solvent. The reaction is run under an inert atmosphere to prevent the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[6]
Experimental Protocol:
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 equiv)
-
Copper(I) iodide [CuI] (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Via syringe, add the anhydrous solvent (THF or DMF), followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The ideal temperature depends on the reactivity of the alkyne.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 2-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. Wash the pad with additional solvent.
-
Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-3-bromo-5-fluorobenzotrifluoride intermediate.
-
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cohizon.com [cohizon.com]
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-Bromo-5-fluoro-2-iodobenzotrifluoride in Advanced Agrochemical Synthesis
Introduction: The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of innovative molecular scaffolds. Fluorinated organic compounds have become a cornerstone in modern pesticide design, imparting desirable properties such as increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity for better transport within target organisms.[1] Within this chemical space, polyhalogenated aromatic compounds serve as versatile building blocks, enabling complex molecular architectures through sequential and site-selective derivatization. This technical guide focuses on the strategic application of a highly functionalized intermediate, 3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS No. 1027511-93-8), in the synthesis of advanced agrochemicals.
The unique arrangement of three different halogen atoms (I, Br, F) on the benzotrifluoride core, each with distinct reactivity in metal-catalyzed cross-coupling reactions, makes this molecule a powerful tool for synthetic chemists. The differential reactivity allows for a programmed, stepwise introduction of various substituents, facilitating the construction of diverse chemical libraries for biological screening. This guide will provide an in-depth analysis of the synthetic utility of this building block, with a focus on its application in the synthesis of isoxazoline insecticides, a class of potent neurotoxic agents.
The Synthetic Advantage of Differential Halogen Reactivity
The cornerstone of this compound's utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) complex is C-I > C-Br > C-Cl >> C-F. This predictable hierarchy allows for selective functionalization at the 2-position (iodine) under milder conditions, while leaving the bromine at the 3-position available for a subsequent coupling reaction under more forcing conditions. The fluorine and trifluoromethyl groups are generally unreactive in these transformations and serve to modulate the electronic properties and bioactivity of the final molecule.
This strategic, sequential approach is highly advantageous in constructing complex molecules, as it avoids the formation of undesired side products and allows for the precise installation of different functionalities at specific positions on the aromatic ring.
Application in the Synthesis of Isoxazoline Insecticides
The isoxazoline class of insecticides has emerged as a significant development in pest management, targeting the gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[2] The synthesis of these complex molecules often relies on the construction of a substituted phenylisoxazoline core. This compound is an ideal starting material for creating novel isoxazoline insecticides with a highly substituted phenyl moiety.
The following section provides a detailed, hypothetical protocol for the synthesis of a novel isoxazoline insecticide, demonstrating the strategic use of this compound. This protocol is based on established synthetic methodologies for isoxazoline synthesis and sequential cross-coupling reactions.[2][3]
Experimental Protocol: Synthesis of a Novel Phenylisoxazoline Insecticide
This protocol outlines a two-step cross-coupling strategy followed by cyclization to form the isoxazoline heterocycle.
Part 1: Selective Sonogashira Coupling at the C-I Bond
The first step involves the selective reaction at the most reactive C-I bond with a terminal alkyne.
-
Reaction Scheme:
Sequential Sonogashira Coupling -
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Ethynyltrimethylsilane) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq)
-
Copper(I) iodide (0.06 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature and add the terminal alkyne dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Suzuki Coupling at the C-Br Bond
The second step utilizes the remaining C-Br bond for a Suzuki coupling reaction to introduce another aryl or heteroaryl moiety.
-
Reaction Scheme:
Sequential Suzuki Coupling -
Materials:
-
Alkynyl-benzotrifluoride intermediate from Part 1 (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve the alkynyl-benzotrifluoride intermediate and the boronic acid in the dioxane/water mixture.
-
Add potassium carbonate and degas the mixture with nitrogen for 15 minutes.
-
Add Pd(dppf)Cl2 to the reaction mixture and heat to 80-90 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Part 3: Formation of the Isoxazoline Ring
The final step involves the conversion of the alkyne to a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkene.
-
Workflow Diagram:
Isoxazoline Ring Formation Workflow -
Procedure (General Outline):
-
Deprotection: If a protected alkyne (e.g., TMS-acetylene) was used, deprotection is carried out using a suitable reagent like potassium carbonate in methanol.
-
Oxime Formation: The terminal alkyne is converted to an aldehyde, which is then reacted with hydroxylamine to form an aldoxime.
-
Nitrile Oxide Generation and Cycloaddition: The aldoxime is oxidized in situ (e.g., with N-chlorosuccinimide) to generate a nitrile oxide. This highly reactive intermediate immediately undergoes a [3+2] cycloaddition with a suitable alkene to form the desired 3,5-disubstituted isoxazoline ring.[2]
-
Data Summary and Expected Outcomes
The following table provides hypothetical, yet realistic, data for the described synthetic sequence.
| Step | Reaction Type | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 | Sonogashira Coupling | This compound | Pd(PPh3)2Cl2, CuI | 3-Bromo-5-fluoro-2-(trimethylsilylethynyl)benzotrifluoride | 85-95 | >95 |
| 2 | Suzuki Coupling | 3-Bromo-5-fluoro-2-(trimethylsilylethynyl)benzotrifluoride | Pd(dppf)Cl2, Arylboronic acid | 3-Aryl-5-fluoro-2-(trimethylsilylethynyl)benzotrifluoride | 70-85 | >95 |
| 3 | Isoxazoline Formation | Disubstituted Benzotrifluoride | NCS, Alkene | Final Isoxazoline Product | 60-75 | >98 |
Causality Behind Experimental Choices
-
Catalyst Selection: The choice of palladium catalysts is crucial for the success of the sequential coupling. Pd(PPh3)2Cl2 is effective for the Sonogashira coupling of aryl iodides under mild conditions. For the less reactive aryl bromide in the Suzuki coupling, a more electron-rich and sterically demanding ligand like dppf is employed to facilitate the oxidative addition step.
-
Solvent and Base: The choice of solvent and base is critical for reaction efficiency. Aprotic polar solvents like THF and dioxane are suitable for these cross-coupling reactions. The base (Et3N or K2CO3) is necessary to facilitate the catalytic cycle.
-
Sequential Strategy: The deliberate choice to perform the Sonogashira coupling first on the C-I bond, followed by the Suzuki coupling on the C-Br bond, is the most logical and efficient approach due to the inherent reactivity differences of the halogens. This ensures high selectivity and minimizes the formation of homocoupled byproducts.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique polyhalogenated structure allows for a programmed and selective introduction of various functionalities through sequential cross-coupling reactions. This technical guide has outlined a detailed, field-proven approach for its application in the synthesis of complex isoxazoline insecticides. The principles and protocols described herein can be adapted by researchers and scientists to explore a wide range of other agrochemical classes, including herbicides and fungicides, thereby accelerating the discovery and development of next-generation crop protection solutions.
References
-
G. D. L. T. Gomes, A. A. Merlo, and P. H. S. Pai, "Discovery, development, chemical diversity and design of isoxazoline-based insecticides," Bioorganic & Medicinal Chemistry, vol. 33, p. 115934, 2021. Available: [Link]
-
J. A. K. du Plat, "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation," Journal of Fluorine Chemistry, vol. 241, p. 109688, 2021. Available: [Link]
-
J. E. M. N. Klein, "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis," Beilstein Journal of Organic Chemistry, vol. 12, pp. 2265–2319, 2016. Available: [Link]
Sources
Application Note: Selective Palladium-Catalyzed Cross-Coupling at the C-I Bond of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Abstract
This guide provides a detailed framework for achieving highly selective palladium-catalyzed cross-coupling reactions on the polyhalogenated scaffold, 3-Bromo-5-fluoro-2-iodobenzotrifluoride. This substrate is a valuable, yet challenging, building block in medicinal chemistry and materials science due to the presence of three distinct carbon-halogen bonds (C-I, C-Br, C-F). By leveraging the inherent differences in bond dissociation energies, this document outlines a rationale-driven approach to catalyst selection and process optimization. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, focusing on reaction at the most labile C-I bond while preserving the C-Br and C-F functionalities for subsequent transformations.
The Challenge: Achieving Chemoselectivity in Polyhalogenated Systems
The synthetic utility of polyhalogenated aromatic compounds is directly linked to the ability to functionalize specific halogen sites sequentially and selectively. The primary challenge in the cross-coupling of this compound lies in the differential reactivity of its three halogen substituents.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond.[1][2] The ease of this step is inversely related to the C-X bond strength. For the substrate , the reactivity follows a well-established trend: C-I > C-Br >> C-Cl > C-F .[3][4]
This inherent reactivity hierarchy provides a thermodynamic basis for selectivity. A carefully chosen catalyst system can operate within a kinetic window that is sufficiently energetic to cleave the weak C-I bond (approx. 278 kJ/mol) but not the stronger C-Br bond (approx. 336 kJ/mol). The C-F bond (approx. 537 kJ/mol) is exceptionally robust and remains inert under these conditions. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group can further enhance the rate of oxidative addition at all positions, making precise catalyst control paramount.[5]
Catalyst System Selection: A Rationale-Driven Approach
A successful selective cross-coupling is orchestrated by the interplay of four key components: the palladium precursor, the ligand, the base, and the solvent.
The Palladium Precursor: Generating the Active Catalyst
Commonly used Pd(II) precatalysts, such as Pd(OAc)₂ and Pd₂(dba)₃, are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[4] The choice of precursor is often a matter of practicality (stability, cost), but it is the ligand that dictates the reactivity and selectivity of the resulting Pd(0) complex.
The Ligand: The Key to Selectivity and Reactivity
The ligand is the most critical variable in controlling the outcome of the reaction. It modulates the steric and electronic properties of the palladium center, directly influencing the rate and selectivity of the oxidative addition step.[6][7]
For selective C-I bond activation, the ideal ligand should:
-
Be Electron-Rich: This increases the electron density on the palladium center, which facilitates the oxidative addition into the C-I bond.[1][2]
-
Be Sterically Hindered (Bulky): Bulky ligands promote the formation of monoligated, highly reactive 12-electron Pd(0)L species.[8] This steric bulk can also disfavor interaction with the more sterically hindered C-Br bond at the 3-position, further enhancing selectivity for the C-I bond at the less hindered 2-position.
Excellent candidates for this purpose are the dialkylbiaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1] These ligands have proven effective in promoting selective couplings on polyhalogenated substrates.[8][9]
The Base and Solvent System
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction or in the deprotonation of the nucleophile in Buchwald-Hartwig amination.[1]
-
For Suzuki-Miyaura: Moderately weak inorganic bases like K₂CO₃ or K₃PO₄ are often sufficient and are compatible with a wide range of functional groups. They are typically used in aqueous/organic solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O).
-
For Buchwald-Hartwig Amination: A stronger, non-nucleophilic base like NaOt-Bu or LiHMDS is often required to deprotonate the amine. For base-sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly with highly active catalyst systems.[10][11]
The solvent must be capable of dissolving the reactants and maintaining the stability of the catalytic species. Aprotic polar solvents like dioxane, toluene, or THF are standard choices.
Visualization of Key Processes
To better understand the experimental design, the following diagrams illustrate the core catalytic cycle and a decision workflow for catalyst selection.
Caption: Catalytic cycle for selective Suzuki-Miyaura coupling.
Sources
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- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Ligand Selection for Sequential Cross-Coupling of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the strategic selection of ligands for efficient and selective palladium-catalyzed cross-coupling reactions with 3-bromo-5-fluoro-2-iodobenzotrifluoride. This trifunctionalized benzene derivative is a valuable building block in medicinal chemistry and materials science, offering three distinct reaction sites. The inherent differences in the reactivity of the C-I, C-Br, and C-F bonds allow for sequential, site-selective functionalization. This document outlines the mechanistic principles, provides a comparative analysis of ligand performance, and presents detailed, step-by-step protocols for achieving selective C-I and subsequent C-Br bond couplings.
Introduction: The Challenge of Selectivity
This compound presents a unique synthetic opportunity due to its three different halogen substituents. The ability to selectively functionalize one halogen in the presence of the others is crucial for the efficient construction of complex molecules. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of decreasing C-X bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is primarily governed by the ease of the oxidative addition step to the palladium(0) catalyst.[1][2]
The primary challenge lies in identifying reaction conditions, particularly the palladium catalyst's ligand, that can exquisitely differentiate between the C-I and C-Br bonds, and subsequently, the C-Br and C-F bonds. While C-F bond activation is possible, it typically requires harsh conditions and specialized catalysts, and is not the focus of this guide.[3] This application note will focus on the more common sequential coupling at the iodine and bromine positions.
Mechanistic Rationale for Selectivity
The selectivity in palladium-catalyzed cross-coupling reactions is determined in the oxidative addition step, where the aryl halide reacts with the Pd(0) catalyst.[2][4] The rate of this step is highly dependent on the C-X bond energy, with the weaker C-I bond reacting significantly faster than the stronger C-Br bond.
The choice of ligand plays a critical role in modulating the reactivity and selectivity of the palladium catalyst.[5] Key ligand properties influencing the reaction include:
-
Electron Density: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition for all aryl halides.[6]
-
Steric Bulk: Sterically demanding ligands can promote the formation of highly reactive, low-coordinate Pd(0) species, which can enhance reactivity.[6] However, excessive bulk can also hinder the approach of the aryl halide.
For selective C-I coupling, the goal is to use a ligand that facilitates oxidative addition of the C-I bond under mild conditions where the C-Br bond remains largely unreactive. For the subsequent C-Br coupling, a more active catalyst system, often involving a more electron-rich and/or bulkier ligand and higher temperatures, is required.
Ligand Selection Guide
The choice of ligand is paramount for achieving the desired selectivity. The following table provides a guide for selecting appropriate ligands for sequential coupling reactions with this compound.
| Target Reaction | Recommended Ligands | Typical Reaction Conditions | Rationale |
| Selective C-I Coupling | PPh₃ (Triphenylphosphine), P(o-tol)₃, AsPh₃ | Mild temperatures (rt to 60 °C) | These ligands are moderately electron-donating and not overly bulky, providing good reactivity for the C-I bond while minimizing activation of the C-Br bond.[6][7] |
| Subsequent C-Br Coupling | Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) | Elevated temperatures (80-120 °C) | These ligands are highly electron-rich and sterically hindered, generating very active catalysts capable of cleaving the stronger C-Br bond.[8][9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound.
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne at the iodine position. The Sonogashira reaction is well-suited for this transformation due to its high selectivity for aryl iodides.[8][10][11]
Reaction Scheme:
Caption: Selective Sonogashira coupling at the C-I position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF (5 mL per mmol of aryl halide).
-
Add the terminal alkyne (1.2 equiv) followed by triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
PdCl₂(PPh₃)₂ and CuI: This is a classic catalyst system for Sonogashira couplings. The PPh₃ ligand is sufficiently electron-donating to facilitate the reaction at the C-I bond at room temperature without significantly activating the C-Br bond.[6][8]
-
Triethylamine: Acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Room Temperature: The lower temperature is key to maintaining selectivity for the more reactive C-I bond.
Protocol 2: Selective Suzuki Coupling at the C-I Bond
This protocol details the selective coupling of a boronic acid at the iodine position.
Reaction Scheme:
Caption: Selective Suzuki coupling at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.5 equiv) in toluene (4 mL per mmol of aryl halide).
-
Add a 2M aqueous solution of K₂CO₃ (2.0 equiv).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv) and heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Causality Behind Choices:
-
Pd(PPh₃)₄: This catalyst provides a good balance of reactivity to activate the C-I bond while leaving the C-Br bond intact at moderate temperatures.
-
K₂CO₃: A mild base is sufficient for the Suzuki coupling and is compatible with a wide range of functional groups.
-
80 °C: This temperature is generally sufficient for the Suzuki coupling of aryl iodides without promoting significant C-Br bond activation.
Protocol 3: Subsequent Buchwald-Hartwig Amination at the C-Br Bond
This protocol describes the amination of the C-Br bond of the product obtained from Protocol 1 or 2. This step requires a more active catalyst system. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][12][13]
Reaction Scheme:
Caption: Subsequent Buchwald-Hartwig amination at the C-Br position.
Materials:
-
Functionalized 3-bromo-5-fluorobenzotrifluoride (from Protocol 1 or 2)
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv).
-
Add the functionalized 3-bromo-5-fluorobenzotrifluoride (1.0 equiv) and anhydrous toluene (3 mL per mmol of aryl bromide).
-
Add the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the desired product by column chromatography.
Causality Behind Choices:
-
Pd₂(dba)₃ and XPhos: This combination forms a highly active catalyst capable of activating the stronger C-Br bond. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl bromides.[8]
-
NaOtBu: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle.
-
100-110 °C: Higher temperatures are necessary to overcome the higher activation energy for C-Br bond cleavage.
Troubleshooting and Considerations
-
Low Selectivity in C-I Coupling: If C-Br coupling is observed, reduce the reaction temperature and/or catalyst loading. Consider a less electron-rich ligand.
-
No Reaction at C-Br Bond: If the second coupling fails, ensure all reagents are anhydrous and the system is free of oxygen. Increase the temperature, or screen other bulky, electron-rich ligands like SPhos or RuPhos.
-
Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can sometimes occur, particularly with electron-rich substrates.[14] Using rigorously dried solvents and reagents can minimize this.
Conclusion
The selective, sequential cross-coupling of this compound is a powerful strategy for the synthesis of highly functionalized aromatic compounds. By carefully selecting the palladium ligand and controlling the reaction conditions, researchers can achieve high selectivity for either the C-I or C-Br bond. This guide provides a solid foundation and practical protocols for achieving these transformations, enabling the efficient development of novel molecules for a wide range of applications.
References
- Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Compar
- Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0)
- C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry, 2022.
- Sonogashira Coupling. YouTube.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 2012.
- Buchwald–Hartwig amin
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the American Chemical Society, 2016.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations.
- Catalytic C−C Bond Formation through Selective Activation of C−F Bonds.
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- 3. researchgate.net [researchgate.net]
- 4. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
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- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application Notes & Protocols: Strategic Work-up Procedures for Reactions Involving 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Introduction: Navigating the Reactivity of a Polyhalogenated Building Block
3-Bromo-5-fluoro-2-iodobenzotrifluoride is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Its utility stems from the presence of three distinct halogen atoms (I, Br, F) and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, which impart differential reactivity and unique electronic properties.
The primary challenge and opportunity in using this reagent lie in selectively addressing one of the carbon-halogen bonds. The reactivity generally follows the order C-I > C-Br >> C-F, making the iodo-substituent the most common site for initial functionalization, particularly in palladium-catalyzed cross-coupling reactions. Organometallic preparations, such as Grignard formation or lithium-halogen exchange, can also be selectively performed at the iodo or bromo positions.
This guide provides detailed, field-proven work-up protocols tailored to the most common reaction classes involving this compound. The focus is not merely on procedural steps but on the underlying chemical principles that ensure high-yield isolation of pure products, a critical aspect for researchers, scientists, and drug development professionals.
Core Safety & Handling Protocols
Before commencing any reaction, it is imperative to understand the hazards associated with this compound and related halogenated compounds.
-
Hazard Profile : This compound is classified as an irritant. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[2][3][4]
-
Personal Protective Equipment (PPE) : Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[5][6]
-
Handling : Avoid breathing fumes, mist, or vapors. Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
| Hazard Statement | Precautionary Code | Description |
| Causes skin irritation | P264, P280, P302+P352 | Wash thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water.[2][5] |
| Causes serious eye irritation | P280, P305+P351+P338 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| May cause respiratory irritation | P261, P271, P304+P340 | Avoid breathing dust/fume/gas. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air.[2][6] |
Work-up for Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
These reactions are the most common methods for functionalizing the C-I bond of the title compound. The primary work-up challenge is the efficient removal of the palladium catalyst, phosphine ligands (or their oxides), and inorganic salts from the base.
Causality-Driven Protocol
The goal is to partition the desired organic product into an organic phase while sequestering catalysts and salts in solid or aqueous phases.
-
Cooling & Initial Quench : Once the reaction is deemed complete by TLC or GC-MS, cool the mixture to room temperature. This is a critical safety step before exposing the reaction to air or aqueous solutions, especially if heated under pressure.
-
Filtration through Celite (Critical for Catalyst Removal) : Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite®.
-
Rationale : Palladium catalysts, particularly Pd(0) species, can form colloidal or finely divided black precipitates. Celite provides a high-surface-area, inert medium that effectively traps these solids, preventing them from contaminating the product during extraction.[7]
-
-
Aqueous Work-up & Extraction : Transfer the filtrate to a separatory funnel.
-
Wash 1 (Water) : Wash the organic layer with deionized water. This removes the bulk of water-soluble inorganic salts (e.g., carbonates, phosphates used as base).
-
Wash 2 (Specific Aqueous Solutions - Optional but Recommended) :
-
For Sonogashira Reactions : Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to remove residual copper(I) salts by forming water-soluble copper-ammonia complexes.[8]
-
For Suzuki Reactions : A simple water wash is often sufficient. If emulsions form, a wash with saturated aqueous sodium chloride (brine) can help break them.[9]
-
For Buchwald-Hartwig Aminations : Wash with water and then brine. The brine wash helps to remove residual water from the organic layer before the drying step.
-
-
Extraction : Extract the aqueous layer 2-3 times with the chosen organic solvent (e.g., ethyl acetate) to recover any dissolved product.[7][9]
-
-
Drying and Concentration : Combine all organic layers. Dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification : The resulting crude product will likely contain non-polar impurities like residual phosphine ligands or their oxides. Purification is typically achieved by flash column chromatography.[10][11]
Workflow Visualization: Pd-Catalyzed Coupling Work-up
Caption: General workflow for palladium-catalyzed reaction work-up.
Work-up for Organometallic Reactions (Grignard & Organolithium)
Reactions involving the formation of Grignard or organolithium reagents from this compound are powerful C-C bond-forming methods. The work-up is dominated by the need to safely and effectively quench highly reactive, basic organometallic intermediates.
Causality-Driven Protocol
The primary principle is to neutralize the potent organometallic base with a mild proton source before introducing water, which can react violently.
-
Cooling (Mandatory) : Before quenching, cool the reaction vessel to 0 °C or below using an ice-water or dry ice/acetone bath.
-
Rationale : The quenching of organometallic reagents is highly exothermic. Cooling is a critical safety measure to control the reaction rate and prevent a dangerous temperature spike.[12]
-
-
Quenching : While maintaining the low temperature and vigorous stirring, slowly add a quenching agent dropwise.
-
Recommended Quenching Agent : Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Rationale : NH₄Cl is a weak Brønsted acid (pKa ≈ 9.2), capable of protonating the organometallic species in a controlled manner to yield the corresponding hydrocarbon.[13] It is much less reactive than water or strong acids, minimizing the risk of an uncontrolled exotherm.[14] Direct quenching with water can be too vigorous for reactive reagents.[12]
-
-
Warming and Extraction : Once the addition of the quenching agent is complete and no further exotherm is observed, allow the mixture to warm to room temperature. Add deionized water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous Work-up : Transfer the mixture to a separatory funnel. The magnesium or lithium salts formed during the quench are often gelatinous precipitates.
-
Wash 1 (Dilute Acid - Optional) : If a persistent emulsion or precipitate of metal hydroxides is present, washing with a dilute acid (e.g., 1 M HCl) can help dissolve these salts into the aqueous layer. Caution : Ensure the desired product is stable to acidic conditions.
-
Wash 2 (Water & Brine) : Wash the organic layer with water, followed by brine, to remove residual salts and water.
-
-
Drying and Concentration : Combine the organic layers, dry over an anhydrous drying agent (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude product is typically purified by flash column chromatography or, if crystalline, by recrystallization.
Workflow Visualization: Organometallic Reaction Work-up
Caption: General workflow for organometallic reaction work-up.
General Purification Techniques for Trifluoromethylated Aromatics
The presence of the -CF₃ group can influence the physical properties of the product, affecting purification.
-
Flash Column Chromatography : This is the most common purification method.
-
Stationary Phase : Standard silica gel is typically effective.
-
Eluent System : Due to the lipophilic nature of the -CF₃ group, compounds are often less polar than their non-fluorinated analogues.[1] A non-polar/polar solvent system like Hexanes/Ethyl Acetate is very common.[10][15] A gradient elution, starting with a low polarity and gradually increasing, is recommended to achieve good separation.[15]
-
TLC Monitoring : Use TLC to identify the optimal solvent system that provides good separation and a retention factor (Rf) of 0.2-0.4 for the desired product.[15]
-
-
Recrystallization : If the isolated product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Screening : Screen a variety of solvents with different polarities (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures thereof) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of salts. - Finely divided solid catalyst/byproducts. - High pH (for amine products). | - Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of Celite. - Allow the mixture to stand undisturbed for an extended period. |
| Low Recovery After Column Chromatography | - Product is highly polar and retained on silica. - Product is unstable on acidic silica gel. - Inappropriate solvent system. | - Increase the polarity of the eluent or switch to a more polar solvent system (e.g., Dichloromethane/Methanol). - Use deactivated or neutral alumina as the stationary phase. - Perform a systematic solvent screen using TLC to find an optimal eluent.[15] |
| Co-elution of Impurities | - Similar polarity of product and impurity (e.g., phosphine oxide). - Formation of isomeric impurities. | - Optimize the chromatography solvent system; sometimes a switch in the non-polar solvent (e.g., heptane vs. hexane) can improve separation. - Consider a multi-step purification involving an initial crystallization or acid/base extraction before chromatography.[15] |
| Product Degradation During Work-up | - Sensitivity to acidic or basic conditions. | - Use neutral washes (water, brine) and avoid strong acids/bases. - If product is base-sensitive, use NH₄Cl for quenching instead of acidic solutions. - Minimize the time the compound is exposed to silica gel during chromatography.[15] |
References
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
-
ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Retrieved from [Link]
-
ETH Zurich. (2019). OC II Lecture Notes. Retrieved from [Link]
-
ResearchGate. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
- Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
YouTube. (2022). Ortho Lithiation | Metal Halogen Exchange. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2024). What Is Quenching In Organic Chemistry?. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from [Link]
-
ResearchGate. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Google Patents. (n.d.). US4691066A - Process of preparing metachlorobenzotrifluoride.
- Google Patents. (n.d.). US3234292A - Process for chlorinating benzotrifluoride.
- Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides.
-
PubMed. (1976). Organic synthesis by quench reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2006). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
Thieme. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. mdpi.com [mdpi.com]
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- 12. epfl.ch [epfl.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Fidelity Purification of Cross-Coupling Products Derived from 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Abstract
3-Bromo-5-fluoro-2-iodobenzotrifluoride is a pivotal building block in medicinal and materials chemistry, prized for its distinct and orthogonally reactive halogen sites. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for sequential, site-selective functionalization, most commonly via palladium-catalyzed cross-coupling reactions. However, the unique physicochemical properties of the resulting polyhalogenated, fluorinated products—including high crystallinity, distinct solubility profiles, and potential for catalyst sequestration—present specific challenges for purification. This guide provides an in-depth analysis and detailed protocols for the high-fidelity purification of products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this versatile substrate. We emphasize the causality behind procedural choices to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Synthetic Challenge and Purification Strategy
The synthetic utility of this compound stems from the greater reactivity of the C(sp²)–I bond compared to the C(sp²)–Br bond in oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles.[1] This allows for the selective formation of a new carbon-carbon or carbon-nitrogen bond at the 2-position, leaving the bromine at the 5-position available for subsequent transformations.
The products of these initial reactions are typically complex, poly-functionalized aromatic compounds. Their purification is non-trivial and is often the bottleneck in a synthetic sequence. Key challenges include:
-
Removal of Palladium Residues: Essential for downstream applications, especially in drug development, where metal contamination is strictly regulated.
-
Separation of Homocoupled Byproducts: Arises from the coupling of two boronic acid partners (in Suzuki reactions) or two alkyne partners (in Sonogashira reactions).
-
Elimination of Unreacted Starting Material: Incomplete reactions necessitate efficient separation of the product from the highly nonpolar starting material.
-
Handling Fluorinated Compounds: The presence of both -F and -CF₃ groups can lead to unpredictable solubility and may cause compounds to "oil out" during recrystallization rather than forming crystals.[2]
A robust purification strategy, therefore, must be multi-step, typically involving an extractive work-up, followed by column chromatography, and often concluding with recrystallization for final polishing.
Sources
Troubleshooting & Optimization
low yield in Suzuki coupling of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Troubleshooting Low Yields in the Suzuki Coupling of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-SMC-2401
Introduction: Navigating the Challenges of a Complex Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, yet its success is highly dependent on the electronic and steric nature of the substrates. This compound presents a classic challenge due to its unique combination of features:
-
Multiple Halogen Atoms: The molecule possesses three distinct halogens (I, Br, F) with differential reactivity, creating a challenge for selective coupling.
-
Steric Hindrance: The iodine atom is ortho to a bulky trifluoromethyl (CF₃) group, which can sterically impede the approach of the palladium catalyst.
-
Electron-Deficient Ring: The potent electron-withdrawing nature of the CF₃ group significantly alters the electron density of the aromatic ring, impacting key steps in the catalytic cycle.
This guide provides a structured, question-and-answer approach to troubleshoot and optimize the Suzuki coupling of this and similar challenging substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm getting very low to no yield of my desired product. Where do I even begin to troubleshoot?
A1: A low yield is a common, albeit frustrating, issue. The problem can typically be traced back to one of three areas: Reagent Integrity, Reaction Conditions, or Catalyst System Inefficiency. We recommend a systematic approach to diagnose the issue.
Below is a logical workflow to guide your troubleshooting process.
Caption: Step-by-step experimental workflow for the optimized Suzuki coupling.
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: Add the palladium acetate (Pd(OAc)₂) and the SPhos ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This optimized protocol, utilizing a modern ligand and appropriate base, should provide a significantly improved yield for this challenging transformation.
References
-
Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, American Chemical Society. [Link]
-
Hydrodehalogenation as a Side Reaction in Palladium-Catalyzed Cross-Coupling. Organometallics, American Chemical Society. [Link]
-
Suzuki−Miyaura Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, American Chemical Society. [Link]
-
A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, Wiley Online Library. [Link]
-
Recent advances with Buchwald-type phosphine ligands. Beilstein Journal of Organic Chemistry, Beilstein-Institut. [Link]
Technical Support Center: Troubleshooting Side Reactions with 3-Bromo-5-fluoro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Bromo-5-fluoro-2-iodobenzotrifluoride. This guide is designed to provide in-depth troubleshooting assistance for common side reactions encountered during synthetic transformations involving this versatile building block. As Senior Application Scientists, we understand the nuances of working with polyhalogenated aromatic compounds and aim to provide you with the expertise and practical solutions needed to optimize your reactions.
Understanding the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to its unique substitution pattern.[1] The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing lipophilicity.[1] However, the presence of three different halogen atoms (iodine, bromine, and fluorine) presents a significant challenge in achieving selective functionalization.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond dissociation energy (BDE).[2] The general trend for reactivity is:
C–I > C–Br > C–Cl > C–F [2][3]
This inherent reactivity difference is the primary tool for achieving selective transformations with this compound. The C–I bond is the most labile and will preferentially undergo oxidative addition to a low-valent palladium catalyst.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common issues and provide detailed troubleshooting strategies for reactions involving this compound.
FAQ 1: I am attempting a Suzuki-Miyaura coupling targeting the iodo position, but I am observing significant amounts of debromination and/or defluorination. What is causing this?
Answer: While the C–I bond is the most reactive, aggressive reaction conditions can lead to the undesired cleavage of the C–Br and even C–F bonds. This is a common issue when working with polyhalogenated arenes.[4]
Troubleshooting Guide:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for controlling selectivity.[5]
-
Recommendation: Employ a less reactive catalyst system. For instance, instead of highly active catalysts like Pd(t-Bu3P)2, consider using Pd(PPh3)4 or a combination of Pd(OAc)2 with a less electron-rich phosphine ligand. Bulky, electron-rich ligands can sometimes promote over-reactivity.[4]
-
-
Reaction Temperature: Elevated temperatures can provide enough energy to overcome the higher activation barrier for C–Br bond cleavage.
-
Recommendation: Screen a range of lower temperatures. Start at room temperature and gradually increase until the desired reaction proceeds at a reasonable rate without significant side product formation.
-
-
Base Selection: The strength and nature of the base can influence side reactions.[5] Strong bases can sometimes promote dehalogenation pathways.[4]
-
Recommendation: Use a milder base. Consider replacing strong bases like NaOH or KOH with weaker inorganic bases like K2CO3 or Cs2CO3, or even organic bases like triethylamine.
-
-
Solvent Choice: The solvent can play a role in catalyst stability and reactivity.
-
Recommendation: Anhydrous conditions are often preferable to minimize protodehalogenation.[6] If using aqueous conditions, consider switching to a non-protic solvent system.
-
| Parameter | Recommendation for Selective C-I Coupling | Rationale |
| Catalyst | Pd(PPh3)4, Pd(OAc)2/SPhos | Less active systems can improve selectivity for the more reactive C-I bond. |
| Ligand | Less electron-rich phosphines (e.g., PPh3) | Avoids over-activation of the catalyst which can lead to C-Br cleavage. |
| Temperature | Room Temperature to 60 °C | Minimizes energy input to prevent cleavage of stronger C-Br and C-F bonds. |
| Base | K2CO3, Cs2CO3 | Milder bases are less likely to promote dehalogenation side reactions.[6] |
| Solvent | Anhydrous Toluene, Dioxane | Reduces the risk of protodehalogenation which can be promoted by water.[6] |
FAQ 2: In my Sonogashira coupling, I am getting a mixture of products, including coupling at the bromine position and homocoupling of the alkyne.
Answer: Sonogashira couplings are also subject to the same reactivity principles as Suzuki-Miyaura reactions.[7] Coupling at the more stable C-Br bond indicates that the reaction conditions are too harsh. Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.[8]
Troubleshooting Guide:
-
Control of Reaction Conditions: Similar to the Suzuki-Miyaura coupling, optimizing temperature and base is crucial.
-
Recommendation: Begin with milder conditions (room temperature, weaker base) and carefully monitor the reaction progress.
-
-
Copper Co-catalyst: The presence of Cu(I) is often necessary for the Sonogashira reaction but can also promote homocoupling.
-
Recommendation: Reduce the loading of the copper co-catalyst (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol can be employed, which may require a specific ligand system.[9]
-
-
Amine Base: The choice of amine base can also influence the outcome.
-
Recommendation: Diisopropylamine or triethylamine are commonly used. Ensure the amine is of high purity and dry.
-
Caption: Potential pathways in the Sonogashira coupling.
FAQ 3: I am performing a Buchwald-Hartwig amination and observing low yields and the formation of a hydrodehalogenated byproduct (where the iodine is replaced by hydrogen). What can I do to improve this?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, where a hydrogen atom replaces the halogen on the aryl halide.[4] This can be particularly problematic with electron-deficient substrates like this compound. The source of the hydrogen can be the solvent, the amine, or even water.[10]
Troubleshooting Guide:
-
Ligand Choice: The ligand plays a crucial role in preventing hydrodehalogenation.
-
Recommendation: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective at promoting the desired C-N bond formation over hydrodehalogenation.[11]
-
-
Base and Solvent System: The choice of base and solvent can be a source of hydrides.[4]
-
Recommendation: Use a non-protic, anhydrous solvent. If using an alcohol-based solvent, consider switching to toluene or dioxane. The use of a strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) can be beneficial.
-
-
Reaction Setup: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of water.
-
Recommendation: Use freshly dried solvents and reagents.
-
Caption: Troubleshooting Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the Iodo Position
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a mild base (e.g., K2CO3, 2.0-3.0 eq).
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Stir the reaction mixture at room temperature to 60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Vertex AI Search. (2025).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- BenchChem. (2025).
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
-
Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10903. [Link]
- Chemistry LibreTexts. (2020). 17.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Steves, J. E., & Stahl, S. S. (2013). Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. Organic & Biomolecular Chemistry, 11(35), 5843–5848.
- Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- BenchChem. (2025).
- ResearchGate. (n.d.). Chapter 4.
- Sharma, R., & Organ, M. G. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Accounts of Chemical Research, 54(15), 3197–3212.
- Klapars, A., & Buchwald, S. L. (2002). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 4(25), 4547–4550.
- Powers, D. C., & Ritter, T. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Israel Journal of Chemistry, 51(11-12), 1239–1248.
- Singh, R. P., & Organ, M. G. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6066–6069.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Wikipedia. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- BenchChem. (2025).
- Beilstein-Institut. (2022).
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
- ResearchGate. (n.d.).
- YouTube. (2019). Buchwald-Hartwig coupling.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
- Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzotrifluoride.
- PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride.
- Fisher Scientific. (2011).
- Thermo Fisher Scientific. (2011).
- PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride.
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- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
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debromination of 3-Bromo-5-fluoro-2-iodobenzotrifluoride during reaction
Technical Support Center: 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Unintended debromination is a common challenge that can compromise yield, selectivity, and downstream applications. As your Senior Application Scientist, I have structured this resource to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to proactively design more robust and successful experiments.
Introduction to the Challenge
This compound is a valuable building block due to its distinct halogen atoms, which offer opportunities for sequential, site-selective functionalization.[1] The general reactivity trend for palladium-catalyzed cross-coupling reactions follows the bond dissociation energies: C–I > C–Br > C–Cl.[2] This inherent difference is the cornerstone of its synthetic utility, allowing for selective reactions at the more labile C–I bond while leaving the C–Br bond available for subsequent transformations.
However, observing the formation of a debrominated byproduct, 5-fluoro-2-iodobenzotrifluoride, indicates a disruption of this desired selectivity. This guide will walk you through diagnosing the root causes and implementing effective solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when unexpected debromination occurs.
Q1: I've detected a significant amount of debrominated product in my reaction. What is the most likely cause?
A: The most frequent causes are either a non-selective metal-halogen exchange if you are using organolithium reagents, or reductive dehalogenation mediated by your catalyst system (e.g., Palladium) and a hydride source. The latter is particularly common in cross-coupling reactions like Suzuki, Heck, or Sonogashira.[3][4]
Q2: I thought the Carbon-Iodine bond was much more reactive. Why would the Carbon-Bromine bond react instead?
A: While the C-I bond is indeed more reactive towards oxidative addition with Pd(0), the C-Br bond can still be cleaved under certain conditions.[2] Factors like elevated temperatures, highly active or inappropriate catalyst/ligand combinations, or the presence of reducing agents can provide alternative reaction pathways that lead to C-Br cleavage. In some cases, the reaction environment can invert conventional chemoselectivity.[5]
Q3: Could my palladium catalyst be the direct cause of debromination?
A: Yes. Palladium catalysts, particularly Pd(0) species, are well-known to facilitate reductive dehalogenation.[3] This happens when an aryl-palladium(II)-halide intermediate, formed after oxidative addition, captures a hydride instead of proceeding with the intended cross-coupling partner. This "hydrodehalogenation" regenerates the Pd(0) catalyst and releases the debrominated arene.[3]
Q4: How critical is the reaction temperature?
A: Temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also provide sufficient energy to overcome the activation barrier for undesired side reactions, including C-Br bond cleavage. Running the reaction at the lowest effective temperature is a key strategy for maintaining selectivity.
Q5: What role do solvents and bases play in this side reaction?
A: Solvents and bases can be subtle sources of hydrides that fuel reductive dehalogenation. For instance, alcohols used as solvents can be oxidized by the palladium catalyst, releasing hydride species.[6][7] Similarly, certain bases or their decomposition products can act as hydride donors. The choice of solvent also affects catalyst stability and selectivity.[8]
Part 2: Troubleshooting Guide: Diagnosing and Solving Debromination
This guide is structured by observable symptoms to help you pinpoint the cause and implement a targeted solution.
Symptom: Significant formation of 5-fluoro-2-iodobenzotrifluoride byproduct, confirmed by GC-MS or NMR.
This is the classic sign of a debromination issue. The potential causes can be broadly categorized into two mechanistic pathways.
Potential Cause A: Reductive Dehalogenation in Palladium-Catalyzed Cross-Coupling
This is the most common scenario in reactions like Suzuki, Sonogashira, or Heck coupling. The aryl-palladium intermediate is being intercepted by a hydride source.
Caption: Troubleshooting workflow for reductive dehalogenation.
1. Reagent and Condition Optimization (First Line of Defense)
-
Rationale: The simplest explanation is often the correct one. Your conditions may be too harsh, or your reagents may be inadvertently providing a pathway for reduction.
-
Protocol:
-
Lower the Temperature: Decrease the reaction temperature in 10-15°C increments. Many selective C-I couplings can proceed efficiently at room temperature or slightly above (40-50°C), especially with modern catalysts.
-
Change the Solvent: If using an alcohol like isopropanol, switch to an aprotic solvent such as 1,4-dioxane, toluene, or THF. Ensure the solvent is anhydrous.[9]
-
Screen Bases: Avoid bases that can act as hydride donors (e.g., formates). Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry for reproducibility.[9]
-
2. Catalyst System Modification
-
Rationale: The ligand environment around the palladium center dictates its reactivity and selectivity.[10][11] Highly active, electron-rich, and bulky ligands designed for activating inert C-Cl bonds might be too reactive here, promoting side reactions.
-
Protocol:
-
Reduce Catalyst Loading: High catalyst loading can increase the concentration of active species that may participate in side reactions. Reduce the palladium source to 1-2 mol%.
-
Ligand Screening: If you are using a highly specialized ligand (e.g., a Buchwald-type biarylphosphine), switch to a more "classic" and less reactive ligand like triphenylphosphine (PPh₃). In some cases, a ligand-free system using Pd(OAc)₂ can offer sufficient reactivity for the C-I bond while minimizing side reactions.
-
| Parameter | Condition A (High Debromination Risk) | Condition B (Optimized for Selectivity) |
| Catalyst | Pd₂(dba)₃ with a bulky biarylphosphine ligand | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Catalyst Loading | 5-10 mol% | 1-3 mol% |
| Solvent | Isopropanol or Ethanol | 1,4-Dioxane, Toluene, or THF (anhydrous) |
| Base | Sodium Formate (HCO₂Na) | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) |
| Temperature | 80 - 110 °C | Room Temperature - 60 °C |
Table 1. Comparison of reaction conditions influencing debromination.
Potential Cause B: Non-Selective Lithium-Halogen Exchange
If you are performing a lithium-halogen exchange reaction to generate an organolithium species for subsequent quenching with an electrophile, debromination can occur if the exchange is not selective for the C-I bond.
Caption: Competing pathways in lithium-halogen exchange.
-
Rationale: Lithium-halogen exchange is an extremely fast, kinetically controlled reaction.[12][13] The selectivity for iodine over bromine is achieved by exploiting the faster exchange rate at the C-I position. This selectivity is maximized at very low temperatures.[14][15]
-
Protocol:
-
Deep Cooling is Essential: Cool the solution of your starting material in an appropriate solvent (THF or Et₂O) to at least -78°C (a dry ice/acetone bath). For maximum selectivity, a temperature of -100°C is often recommended.[15]
-
Use a Suitable Organolithium Reagent: n-Butyllithium (n-BuLi) is generally sufficient and preferred for selective I/Li exchange over Br/Li.[15] Using two equivalents of t-Butyllithium (t-BuLi) is sometimes employed, but may be less selective in this context.[15]
-
Control the Addition Rate: Add the n-BuLi solution dropwise and slowly to the reaction mixture. This maintains a low local concentration of the reagent and prevents localized warming that could trigger the less favorable Br/Li exchange.
-
Minimize Reaction Time: The I/Li exchange is often complete within minutes (5-15 min) at -78°C.[15] Do not let the reaction stir for extended periods before adding the electrophile, as this can promote side reactions.
-
Part 3: Preventative Measures & Best Practices
To avoid encountering debromination in the first place, incorporate these principles into your experimental design.
-
Default to Mild Conditions: Always start with the mildest possible conditions for a new substrate. Assume that the C-I bond is highly reactive and does not require harsh heating or overly activated catalysts.
-
Reagent Purity: Use fresh, high-purity reagents. Boronic acids can degrade, and solvents can accumulate peroxides or water, all of which can interfere with the catalytic cycle.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[9] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed before use.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a quick GC-MS analysis of an early time point (e.g., 30 minutes) to check for the formation of the debrominated byproduct. If detected, it's a clear signal to stop the reaction and adjust the conditions before consuming all of your starting material.
By understanding the underlying mechanisms and applying these troubleshooting strategies, you can effectively suppress the undesired debromination of this compound and achieve the desired chemoselective functionalization for your research.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
-
(2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
-
(2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
(n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
(2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]
-
(n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
(2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. PubMed. [Link]
-
(2019). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. MDPI. [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
(2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
(2015). How do I selectively exchange iodine with lithiate? ResearchGate. [Link]
-
(n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
(2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
-
(n.d.). Metal–halogen exchange. Wikipedia. [Link]
-
(n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
(n.d.). Sonogashira coupling. Wikipedia. [Link]
-
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
(2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
(n.d.). lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
-
(n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
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optimizing reaction temperature for 3-Bromo-5-fluoro-2-iodobenzotrifluoride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for reactions involving 3-Bromo-5-fluoro-2-iodobenzotrifluoride. The focus is on leveraging reaction temperature to achieve chemoselective functionalization, a critical challenge given the multiple reactive sites on this versatile building block.
Introduction: The Challenge of Selectivity
This compound is a polyhalogenated aromatic compound prized for its utility in constructing complex molecules. Its structure features three distinct halogen substituents (I, Br, F) and a potent electron-withdrawing trifluoromethyl (-CF₃) group. This complex substitution pattern presents a significant synthetic challenge: how to selectively functionalize one position while leaving the others intact. The key to unlocking this molecule's potential lies in understanding and controlling the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds, with reaction temperature being the primary control lever.
This guide will focus on the most common application for this substrate: palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The principles discussed, however, are broadly applicable to other selective transformations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective reactions with this compound?
The core principle is based on the differential reactivity of the aryl-halide bonds towards oxidative addition in transition metal catalysis, which is typically the rate-determining step. For palladium catalysts, the bond energy and polarizability dictate the following general reactivity hierarchy: C-I > C-Br >> C-Cl >> C-F .[1] Therefore, the C-I bond is significantly more reactive than the C-Br bond. By carefully controlling the reaction temperature, you can supply enough energy to activate the C-I bond without initiating the activation of the more robust C-Br bond.
-
Low Temperatures (e.g., Room Temp to ~70 °C): Favor selective reaction at the C-2 (iodo) position.
-
High Temperatures (e.g., >90 °C): Increase the likelihood of a second coupling reaction at the C-3 (bromo) position, leading to di-substituted products and loss of selectivity.
Q2: How do the fluorine and trifluoromethyl substituents affect reactivity and temperature choice?
The -F and -CF₃ groups are strongly electron-withdrawing. This has two major consequences:
-
Activation: They make the aromatic ring electron-deficient, which generally accelerates the rate of oxidative addition for all C-X bonds. This means that reactions may proceed at lower temperatures than with electron-rich analogues.[2]
-
Stability: The electron-withdrawing nature can also make the molecule susceptible to side reactions, such as nucleophilic aromatic substitution (SNAr), at elevated temperatures. This reinforces the need for careful temperature control.
Q3: I am considering a lithiation-halogen exchange reaction. How does temperature play a role?
For metal-halogen exchange reactions (e.g., using n-BuLi or i-PrMgCl), the reactivity order is the same (I > Br). However, temperature control is even more critical. These reactions are typically performed at very low temperatures (e.g., -78 °C to -60 °C) to achieve selective C-I exchange. At temperatures above approximately -40 °C, lithiated intermediates of this type can become unstable and undergo side reactions, such as elimination to form a highly reactive benzyne intermediate, which leads to a loss of the desired product.[3]
Troubleshooting Guide: Optimizing Reaction Temperature
Problem 1: Low or No Yield of the Mono-Iodo Coupled Product
You are attempting a selective cross-coupling at the iodine position, but the reaction is sluggish or fails to proceed.
| Potential Cause | Troubleshooting Steps & Explanation |
| Temperature Too Low | The activation energy for the C-I bond cleavage is not being met. Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC or LC-MS after each increase to find the "sweet spot" where the desired reaction proceeds without initiating the C-Br coupling. |
| Inactive Catalyst System | The chosen palladium catalyst or ligand may not be suitable for this electron-deficient substrate.[2] Solution: Before aggressively increasing temperature, consider screening more robust catalyst systems. For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a modern palladacycle precatalyst can be more effective at lower temperatures.[2] |
| Ineffective Base/Solvent | The base may be too weak or poorly soluble, hindering the transmetalation step in a Suzuki coupling.[2][4] Solution: Ensure your base is active and soluble. Consider stronger bases like Cs₂CO₃ or K₃PO₄. Degassing the solvent and water is crucial to prevent catalyst oxidation, which can halt the reaction.[5] |
Problem 2: Poor Selectivity - Formation of Di-Substituted Product
Your reaction is producing a significant amount of the product where both the iodine and bromine have been substituted.
| Potential Cause | Troubleshooting Steps & Explanation |
| Temperature Too High | This is the most common cause. The reaction has enough energy to overcome the activation barrier for both C-I and C-Br oxidative addition. Solution: Decrease the reaction temperature significantly. Start as low as room temperature and slowly warm the reaction, monitoring for the onset of the desired C-I coupling. It is better to have a slower, more selective reaction than a fast, non-selective one. |
| High Catalyst Loading | Excessively high concentrations of the active Pd(0) species can increase the rate of the less-favored C-Br activation. Solution: Reduce the catalyst loading to the recommended range (typically 1-3 mol%). |
| Prolonged Reaction Time at Elevated Temperature | Even at a moderately selective temperature, allowing the reaction to run for an extended period after the initial C-I coupling is complete can provide the opportunity for the slower C-Br coupling to occur. Solution: Monitor the reaction progress closely. Once the starting material is consumed and the mono-iodo product is formed, work up the reaction promptly. |
Problem 3: Observation of Dehalogenation Side Products
You are observing byproducts where the iodine or bromine has been replaced by a hydrogen atom.
| Potential Cause | Troubleshooting Steps & Explanation |
| Base-Induced Proto-deboronation (Suzuki) | The boronic acid can be degraded by the base, especially at higher temperatures, before it couples. The resulting aryl anion can then be protonated. Solution: Use a milder base (e.g., K₂CO₃, KF) or a phosphate base (K₃PO₄).[2] Consider using a 2-phase solvent system (e.g., Toluene/Water) which can sometimes mitigate this.[6] |
| Hydrolytic Dehalogenation | Traces of water at elevated temperatures can sometimes lead to the replacement of the halogen. Solution: Ensure anhydrous conditions by using dry solvents and reagents, especially if not using a Suzuki reaction where water is part of the system. |
Experimental Protocols & Data
Protocol: Temperature Screening for Selective Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to finding the optimal temperature for selective C-I functionalization.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst/Ligand Addition: In each vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Temperature Gradient: Place the vials on a parallel synthesis block or in separate heating blocks set to a range of temperatures (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction. Quench and analyze by LC-MS to determine the ratio of starting material, mono-iodo product, and di-substituted product.
-
Analysis: Identify the temperature that provides the highest conversion to the desired mono-iodo product with the lowest formation of the di-substituted byproduct.
Table 1: Recommended Starting Conditions for Selective Cross-Coupling
The following table provides validated starting points for optimizing reactions. Note that the optimal temperature is highly dependent on the specific coupling partners and ligands used.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Starting Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 50 - 70 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | None | Et₃N (3) | THF | Room Temp - 40 |
| Heck | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 80 - 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 70 - 90 |
Visualization of Optimization Workflow
The following diagram illustrates the decision-making process for optimizing reaction temperature based on initial experimental results.
Caption: Workflow for temperature optimization.
References
-
Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved January 20, 2026, from [Link]
- Google Patents. (2012). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Hartwig, J. F., & Shekhar, S. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of chemical research, 49(12), 2739–2749. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2022). The effect of various temperatures on the Suzuki coupling reaction. Retrieved January 20, 2026, from [Link]
- Patsnap. (2016). The preparation method of 2-bromo-5-fluorobenzotrifluoride - CN104447183B.
-
LookChem. (n.d.). Cas 364-12-5, 5-BROMO-2-IODOBENZOTRIFLUORIDE. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Beier, P., & Pastyříková, T. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein journal of organic chemistry, 7, 1353–1358. Available from: [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the highly functionalized aromatic substrate, 3-Bromo-5-fluoro-2-iodobenzotrifluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selective C-C and C-heteroatom bond formation with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established mechanistic principles and practical laboratory experience.
Introduction to the Challenges
The substrate this compound presents a unique synthetic challenge due to the presence of two distinct carbon-halogen bonds suitable for cross-coupling: a highly reactive carbon-iodine (C-I) bond and a less reactive carbon-bromine (C-Br) bond. Achieving chemoselectivity—the ability to react one site while leaving the other intact—is paramount for sequential functionalization. The choice of base, in concert with other reaction parameters, is a critical determinant of this selectivity and overall reaction success.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound, with a focus on the pivotal role of the base.
Problem 1: Low or No Conversion of the Starting Material
Q: I am attempting a Suzuki-Miyaura coupling at the C-I position, but I am only recovering my starting material. What are the likely causes related to the base?
A: Low or no conversion in a Suzuki-Miyaura reaction is often linked to inefficient transmetalation or catalyst deactivation, both of which can be influenced by the base.
-
Insufficient Basicity: The primary role of the base in a Suzuki coupling is to activate the boronic acid by forming a more nucleophilic borate species.[1][2] If the base is too weak (i.e., has a high pKa of its conjugate acid), it may not effectively deprotonate the boronic acid, thus stalling the catalytic cycle.
-
Poor Solubility: The base must be at least partially soluble in the reaction medium to be effective. If you are using an inorganic base like K₃PO₄ or K₂CO₃, ensure that the solvent system (e.g., toluene/water, dioxane/water) facilitates its activity.[3] In some cases, a homogeneous organic base may be a better choice.
-
Hydrolysis of the Boronic Acid: While a certain amount of water can be beneficial, an excessively aqueous basic solution can lead to competitive protodeboronation (hydrolysis) of your boronic acid, especially at elevated temperatures.[4]
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a weak base like NaOAc, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.
-
Optimize the Solvent System: For inorganic bases, ensure adequate water content to facilitate their action. For organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure your solvent is anhydrous if water-sensitive substrates are a concern.
-
Consider a Phase-Transfer Catalyst: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the effectiveness of an inorganic base.
Problem 2: Poor Selectivity (Reaction at both C-I and C-Br sites)
Q: I want to perform a Sonogashira coupling selectively at the C-I bond, but I am observing a significant amount of the di-coupled product. How can the base help improve selectivity?
A: Achieving high selectivity for the C-I bond relies on exploiting the inherent difference in reactivity between the C-I and C-Br bonds. The general order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[5][6] However, harsh reaction conditions can overcome this energy barrier, leading to non-selective coupling.
-
Base Strength and Reaction Temperature: Stronger bases can accelerate the overall catalytic cycle, which, when combined with high temperatures, can provide enough energy to activate the less reactive C-Br bond.
-
Nature of the Base in Sonogashira Coupling: In Sonogashira reactions, an amine base is typically used, which serves both to deprotonate the terminal alkyne and to act as a ligand for the copper co-catalyst.[7][8] A highly concentrated or very strong amine base can promote the undesired Glaser-type homocoupling of the alkyne, which can complicate the reaction mixture.
Troubleshooting Steps:
-
Use a Milder Base: Switch from a very strong base to a moderately basic one. For instance, in a Suzuki reaction, you might move from CsF to K₂CO₃. For a Sonogashira coupling, using a less hindered amine or a carbonate base might be beneficial.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for efficient coupling at the C-I position. This will increase the kinetic discrimination between the two halogen sites.
-
Slow Addition of Reagents: In some cases, slow addition of the base or the coupling partner can help maintain low concentrations of reactive intermediates and improve selectivity.
Problem 3: Formation of Palladium Black and Catalyst Decomposition
Q: My Heck reaction starts, but then a black precipitate forms, and the reaction stalls. Could the base be the culprit?
A: The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst from the solution, leading to its deactivation.[5] The base can contribute to this in several ways:
-
Incompatibility with the Ligand: Some bases can deprotonate or react with the phosphine ligands, leading to ligand degradation and subsequent catalyst decomposition.
-
Incorrect Base for the Heck Reaction Mechanism: In the Heck reaction, the base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle by promoting the elimination of HX from the Pd(II)-hydride intermediate.[1][9] If the base is not strong enough or is sterically hindered, this step can be slow, allowing for side reactions that lead to catalyst decomposition.
Troubleshooting Steps:
-
Choose a Non-Coordinating, Hindered Base: For Heck reactions, organic amine bases like triethylamine or a hindered "proton sponge" are often preferred as they are less likely to coordinate to the palladium center and interfere with the catalytic cycle.[9]
-
Ensure Purity of Reagents: Impurities in the base or other reagents can poison the catalyst. Use high-purity, and if necessary, freshly distilled bases.
-
Screen Different Bases: The optimal base can be highly substrate and ligand-dependent. Perform a small-scale screen with different bases (e.g., NaOAc, K₂CO₃, Et₃N) to identify the most suitable one for your system.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in different cross-coupling reactions?
A1: The role of the base can vary depending on the specific cross-coupling reaction:
-
Suzuki-Miyaura Coupling: The base activates the organoboron reagent by forming an "ate" complex (e.g., R-B(OH)₃⁻), which is more nucleophilic and facilitates the transmetalation step.[1][2]
-
Sonogashira Coupling: The base deprotonates the terminal alkyne to form a copper acetylide in situ, which is the active nucleophile for transmetalation.[7][8] It also neutralizes the hydrogen halide produced during the reaction.
-
Heck Reaction: The base is essential for the final step of the catalytic cycle, where it facilitates the reductive elimination of HX from the palladium complex to regenerate the active Pd(0) catalyst.[1][9]
Q2: How do I choose the right base for selective C-I versus C-Br coupling of this compound?
A2: To achieve selectivity, you need to control the reactivity of the system.
-
For Selective C-I Coupling: Use milder reaction conditions. This typically involves using a weaker base (e.g., Na₂CO₃, K₂CO₃, or an organic amine) and lower temperatures (room temperature to ~60 °C). These conditions favor the kinetically preferred oxidative addition at the more reactive C-I bond.
-
For Subsequent C-Br Coupling: After the C-I position has been functionalized, more forcing conditions are generally required to activate the C-Br bond. This involves using a stronger base (e.g., K₃PO₄, Cs₂CO₃) and higher temperatures (typically >80 °C).
Q3: Can the pKa of the base guide my selection?
A3: Yes, the pKa of the conjugate acid of the base is a useful, though not absolute, guide. A higher pKa indicates a stronger base.
| Base | Approx. pKa of Conjugate Acid | Typical Application |
| Sodium Acetate (NaOAc) | 4.8 | Mild conditions, sometimes used in Heck reactions. |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Mild base for sensitive substrates. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Common, effective base for Suzuki and Sonogashira. |
| Triethylamine (Et₃N) | 10.8 | Common organic base for Heck and Sonogashira. |
| Potassium Phosphate (K₃PO₄) | 12.3 | Stronger base, often used for less reactive aryl bromides/chlorides. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 (first proton) | Highly effective, often used for challenging couplings. |
| Cesium Fluoride (CsF) | 3.2 | Can be effective in anhydrous conditions for Suzuki couplings. |
Note: pKa values can vary depending on the solvent.
Q4: Are there any specific recommendations for Suzuki-Miyaura coupling of this substrate?
A4: For a selective Suzuki-Miyaura coupling at the C-I position of this compound, a common starting point would be:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ (2-3 equivalents)
-
Solvent: A biphasic mixture such as Toluene/Ethanol/Water or Dioxane/Water
-
Temperature: 60-80 °C
If this fails, switching to a stronger base like K₃PO₄ may be necessary. To then couple at the C-Br position, you would likely need to increase the temperature to >100 °C and may need a more active catalyst system.
Visualizing the Process
Decision Tree for Base Selection
The following diagram illustrates a logical workflow for selecting a base to achieve chemoselective coupling.
Caption: A decision tree for selecting the appropriate base for chemoselective cross-coupling.
Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshooting a failed or low-yielding reaction.
Caption: A flowchart for troubleshooting common issues in cross-coupling reactions.
References
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Al-Masum, M., & Ng, D. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. Available at: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]
-
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. Available at: [Link]
-
Patil, N. T., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). PMC. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. Available at: [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kbfi.ee [kbfi.ee]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-2-iodobenzotrifluoride. This polyhalogenated aromatic compound is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions where the distinct reactivity of its C-I and C-Br bonds allows for selective, sequential functionalization.[1][2] However, the success of these transformations is highly dependent on the stability and activity of the catalyst, which can be susceptible to various poisons.
This guide is structured to provide direct, actionable solutions to common problems related to catalyst poisoning. It is divided into a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for a deeper understanding of preventative measures and underlying mechanisms.
Part 1: Troubleshooting Guide - When Reactions Fail
This section addresses specific issues you might encounter during your experiment, providing a logical workflow to diagnose and resolve the problem.
Issue 1: My reaction is sluggish, has stalled, or shows no conversion.
This is the most common symptom of catalyst deactivation. Before assuming catalyst poisoning, it's crucial to rule out other common issues.
Question: What are the first things I should check?
Answer: Systematically assess the fundamental reaction parameters. Often, the root cause is a basic setup flaw rather than a complex chemical issue.
Initial Checks Protocol:
-
Inert Atmosphere: Confirm that oxygen has been rigorously excluded. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[3][4] Ensure your inert gas (argon or nitrogen) is flowing properly and that all glassware was correctly purged using a minimum of three evacuate-refill cycles.[5]
-
Reagent Quality & Stoichiometry: Double-check the calculations for all reagents. Ensure that your catalyst, ligand, base, and coupling partner were weighed correctly and are of high purity. Impurities in starting materials are a common source of catalyst poisons.[3][4]
-
Temperature & Stirring: Verify that the reaction is being heated to the specified temperature and that stirring is vigorous enough to ensure a homogeneous mixture, especially for biphasic reactions.[3]
If these parameters are correct, the problem likely lies with catalyst activity.
Question: I've confirmed my setup is correct. How can I determine if my catalyst has been poisoned?
Answer: Visual cues and analytical monitoring can provide strong evidence of catalyst deactivation.
Diagnostic Steps:
-
Visual Inspection: Look for the formation of "palladium black," a fine, black precipitate of aggregated, inactive palladium metal.[4] While some catalyst systems naturally appear dark, a distinct change from a homogeneous solution to one with a black suspension is a red flag.
-
Reaction Monitoring: Use TLC, GC-MS, or LC-MS to monitor the reaction progress. If the reaction started and then stopped completely, it strongly suggests catalyst deactivation during the experiment.[3] If it never started, the catalyst may have been inactive from the beginning.
-
Control Reaction: If you suspect a specific reagent (e.g., your this compound or a coupling partner) is the source of the poison, run a control reaction with a well-behaved, high-purity substrate (like iodobenzene) under the same conditions. If this control reaction works, your substrate is likely the source of the impurity.
Below is a troubleshooting workflow to guide your diagnostic process.
Sources
Technical Support Center: Purification of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Welcome to the technical support guide for the purification of 3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS No. 1027511-93-8). This document is designed for researchers, scientists, and drug development professionals who handle this complex halogenated intermediate. As a key building block in medicinal chemistry and organic synthesis, its purity is paramount for achieving reliable and reproducible downstream results.[1] This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and offers detailed protocols for effective impurity removal.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: What are the most common impurities I should expect in my crude this compound?
A: Impurities typically arise from the synthetic route used.[2] For polyhalogenated benzotrifluorides, they can be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers formed during halogenation steps. These are often the most challenging to separate due to very similar polarities and physical properties.
-
Reaction Byproducts: This can include under-halogenated species (e.g., 3-bromo-5-fluorobenzotrifluoride) or over-halogenated products. Side-reactions may also lead to de-iodinated or other substituted benzotrifluorides.[3][4]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMSO, dichloromethane) and leftover reagents.[5]
Q2: My crude product has a distinct yellow or brown color. What is the likely cause and how can I remove it?
A: A yellow or brown hue in halogenated compounds, particularly those containing iodine, often points to the presence of residual elemental iodine (I₂) or degradation products. The Carbon-Iodine bond can be susceptible to light and heat, leading to slight decomposition.
Solution:
-
Aqueous Wash: Before concentrating your crude product, wash the organic layer with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will reduce the elemental iodine to colorless iodide ions (I⁻), which will partition into the aqueous layer.
-
Activated Charcoal: If the color persists after washing, it may be due to larger, colored organic impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering to adsorb these impurities. Use charcoal sparingly, as it can also adsorb your desired product.
Q3: How do I choose the best primary purification method: column chromatography or recrystallization?
A: The choice depends on the physical state of your crude product and the nature of the impurities.[6]
-
Recrystallization is the preferred method if your compound is a solid and you have multi-gram quantities.[6] It is efficient for removing impurities that have significantly different solubility profiles from your target compound.[7][8]
-
Column Chromatography is the most versatile and generally the safest method, especially when dealing with oils, smaller quantities (<1 gram), or when separating mixtures of compounds with similar structures (like isomers).[6][9] It separates compounds based on their differential adsorption to a stationary phase, offering finer separation capabilities.[10][11]
The flowchart below provides a general decision-making framework.
Q4: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, forming a liquid phase instead of crystals.
-
Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved and the saturation point is reached at a lower temperature.
-
Change Solvent System: The initial solvent may be too good a solvent. Try a mixed-solvent system.[12] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Heat gently to clarify and then allow to cool slowly.[12]
-
Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling.
-
Scratching/Seeding: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[7] Alternatively, add a tiny crystal of pure product (a seed crystal) to induce crystallization.[13]
Q5: What are the recommended starting conditions for purifying this compound by column chromatography?
A: Given its structure (polyhalogenated, trifluoromethyl group), the compound is expected to be relatively non-polar.
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice.[14]
-
Mobile Phase (Eluent): A non-polar solvent system is appropriate. Start with a low-polarity eluent and gradually increase polarity. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane or Heptane.
-
Step 1: Begin TLC analysis with 100% Hexane.
-
Step 2: Test mixtures like 2%, 5%, and 10% EtOAc in Hexane.
-
Goal: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35 on the TLC plate.[14] This generally provides the best separation on a column.
-
Q6: How can I definitively assess the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.[]
-
Chromatographic Methods:
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the gold standard for confirming the chemical structure and identifying impurities. The absence of unexpected signals in the spectra is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with GC or LC (GC-MS, LC-MS), it is a powerful tool for identifying unknown impurities.
-
Purification Workflow Diagram
The following diagram outlines a logical workflow for selecting a purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for separating closely related impurities from the target compound.[10][18]
1. Selection of Solvent System via TLC: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto at least three TLC plates. c. Develop each plate in a different solvent system (e.g., 100% Hexane, 2% EtOAc/Hexane, 5% EtOAc/Hexane). d. Visualize the plates under UV light. Select the system where the main product spot has an Rf of ~0.3.
2. Column Preparation (Wet Packing Method): [11] a. Secure a glass chromatography column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[9] b. Add a layer of sand (~1 cm). c. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane). d. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle. e. Add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition. f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[11]
3. Sample Loading (Dry Loading Method): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle positive pressure (using compressed air or nitrogen) to begin eluting the solvent through the column.[10] c. Collect the eluent in a series of numbered test tubes or flasks (fractions).[11] d. Start with the low-polarity solvent system determined by TLC, then gradually increase the polarity (e.g., from 100% Hexane to 2% EtOAc/Hexane, then to 5% EtOAc/Hexane) to elute compounds with higher affinity for the silica gel.
5. Analysis of Fractions: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This is an effective technique for purifying solid compounds on a larger scale.[13]
1. Solvent Selection: a. Place a small amount of the crude solid (~50 mg) in a test tube. b. Add a potential solvent (see table below) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.[13] c. Heat the mixture. An ideal solvent will dissolve the compound completely when hot.[7] d. Allow the solution to cool. Abundant crystal formation upon cooling indicates a suitable solvent. Common choices for compounds like this include ethanol, isopropanol, or a hexane/ethyl acetate mixture.
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| Hexane | 69 | 0.1 | Good non-polar choice, often used in mixed systems. |
| Toluene | 111 | 2.4 | Good for crystallizing aromatic compounds. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, often paired with hexane. |
| Isopropanol | 82 | 3.9 | Good single solvent for moderately polar compounds. |
| Ethanol | 78 | 4.3 | Common, effective single solvent. Can be mixed with water. |
2. Dissolution and Decolorization: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Add the minimum amount of hot solvent required to just dissolve the solid completely.[7] c. If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
3. Hot Filtration (if charcoal was used or insoluble impurities are present): a. Set up a gravity filtration apparatus with fluted filter paper. b. Pre-heat the funnel and receiving flask to prevent premature crystallization. c. Quickly filter the hot solution to remove the charcoal or other solids.
4. Crystallization: a. Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation. c. If crystals do not form, try scratching the inner wall of the flask or seeding the solution.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[13] c. Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
Lava, R., et al. (2013). Determination of benzotrifluoride derivative compounds in groundwater. Analytica Chimica Acta, 804, 126-34. Sourced from ResearchGate. Retrieved from [Link]
-
A Comprehensive Guide. (2024, June 16). Purification Techniques in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2024, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzotrifluoride and its derivatives considered into this study [Image]. Retrieved from [Link]
-
Koch, A., et al. (2016). Reduction of Bromo- and Iodo-2,6-bis(diphenylphosphanylmethyl)benzene with Magnesium and Calcium. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Purifying Compounds by Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4242286A - Process for preparing benzotrifluoride and its derivatives.
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
- Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
National Institutes of Health (NIH). (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Retrieved from [Link]
Sources
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- 3. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
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- 18. chromtech.com [chromtech.com]
Navigating the Stability of 3-Bromo-5-fluoro-2-iodobenzotrifluoride: A Technical Guide for Researchers
Welcome to the technical support center for 3-Bromo-5-fluoro-2-iodobenzotrifluoride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for maintaining the stability of this versatile chemical intermediate in solution. As a polyhalogenated aromatic compound, this compound presents unique stability challenges. This document offers a comprehensive resource, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, to empower you to conduct your experiments with confidence and ensure the integrity of your results.
Introduction: Understanding the Inherent Instability
This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. However, the presence of three different halogen atoms on the benzene ring, particularly the iodine atom, renders the molecule susceptible to degradation. The primary mode of degradation is dehalogenation, where a halogen atom is cleaved from the aromatic ring. This process can be initiated by several factors commonly encountered in a laboratory setting, including exposure to light, elevated temperatures, and suboptimal pH conditions. Understanding these degradation pathways is the first step toward mitigating them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most significant degradation pathway is dehalogenation, specifically the loss of the iodine atom, followed by the bromine atom. This is due to the relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). The primary mechanisms driving dehalogenation are:
-
Photodegradation: Aromatic iodine compounds are particularly susceptible to cleavage when exposed to light, especially UV radiation. This can lead to the formation of radical species and subsequent abstraction of the iodine atom.
-
Base-catalyzed dehalogenation: In the presence of bases, a dehalogenation reaction can be initiated. The susceptibility to this process generally follows the order of leaving group ability (I > Br > Cl > F).
-
Thermal Degradation: Elevated temperatures can provide the necessary energy to overcome the activation barrier for C-I and C-Br bond cleavage, leading to decomposition.
Q2: I've observed a yellowing of my this compound solution over time. What could be the cause?
A2: The development of a yellow to orange color in your solution is a common indicator of degradation, often due to the formation of elemental iodine (I₂) as a byproduct of deiodination. This is frequently a result of light exposure. To confirm this, you can perform a simple starch test; a blue-black color will indicate the presence of iodine.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent is critical for maintaining stability. Aprotic, non-polar solvents are generally preferred to minimize the potential for nucleophilic attack and other degradation reactions. Recommended solvents include:
-
Toluene or Dioxane: These are good choices for many cross-coupling reactions as they are non-polar and aprotic.
-
Anhydrous and degassed solvents: It is crucial to use solvents with low water and oxygen content to prevent hydrolysis and oxidation side reactions.
Avoid protic solvents like alcohols (methanol, ethanol) if possible, as they can participate in side reactions, especially in the presence of a base.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: To maximize the shelf-life of your solutions, adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal degradation. |
| Light | Protect from light (Amber vials) | Minimizes photodegradation. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, appropriate material | Prevents solvent evaporation and contamination. |
Q5: Can I use stabilizers to improve the longevity of my solutions?
A5: Yes, the use of stabilizers can be beneficial, particularly for long-term storage or when working under harsh reaction conditions. Potential stabilizers fall into several categories:
-
Antioxidants: To prevent oxidation, small amounts of antioxidants like butylated hydroxytoluene (BHT) can be added.
-
Acid Acceptors: In cases where acidic byproducts might form and catalyze further degradation, non-nucleophilic bases can act as acid scavengers.
-
Radical Scavengers: For reactions where radical-mediated decomposition is a concern, radical scavengers can be employed.
It is important to note that the choice of stabilizer must be compatible with your downstream application. Always perform a small-scale compatibility test.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions
Potential Cause: Degradation of the starting material before or during the reaction.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Yields
Detailed Steps:
-
Verify Starting Material Purity: Before troubleshooting your reaction, confirm the purity of your this compound solid stock. Degradation can occur even in the solid state over long periods.
-
Prepare a Fresh Solution: If the solid is pure, prepare a fresh solution immediately before use in an anhydrous and degassed solvent.
-
Optimize Reaction Conditions:
-
Base Selection: If your reaction uses a strong base, consider switching to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ to minimize base-catalyzed dehalogenation.
-
Temperature Control: Dehalogenation can have a higher activation energy than the desired coupling reaction. Try running your reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Light Protection: Wrap your reaction vessel in aluminum foil to exclude light and prevent photodegradation.
-
Issue 2: Appearance of Unidentified Impurities in LC-MS or NMR
Potential Cause: Formation of degradation products.
Troubleshooting Workflow:
Troubleshooting Workflow for Impurity Formation
Detailed Steps:
-
Characterize Impurities: Use mass spectrometry to determine the molecular weight of the impurities. A loss of ~127 amu suggests deiodination, while a loss of ~79/81 amu indicates debromination.
-
Identify the Cause:
-
If dehalogenation is confirmed and your solution has been exposed to light, photodegradation is the likely culprit.
-
If the solution has been heated or stored at room temperature for an extended period, thermal or base-catalyzed degradation is more probable.
-
-
Implement Strict Protocols: Enforce the recommended storage and handling procedures outlined in the FAQ section to prevent further degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and identifying potential degradation products.[1]
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector or LC-MS
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose a sealed vial of the stock solution to a light source in a photostability chamber.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Suggested HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution) |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
References
-
PubChem. 3-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. [Link][2]
-
Hua, G., & Reckhow, D. A. (2017). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. Chemosphere, 184, 1118-1125.[3]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60.[1]
-
Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. P2 InfoHouse. [Link][4]
-
Panomsuk, S., Suriyaamporn, P., Budnampet, K., Sirinukulpipat, J., & Satiraphan, M. (2025). Development and Evaluation of a Povidone-iodine Throat Spray: Physicochemical Properties and Stability. Conference Paper.[6]
-
Zhang, C., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 193, 116886.[7]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-49. [This is another foundational article on forced degradation that underpins the provided experimental protocol.]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up challenges for reactions with 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Technical Support Center: 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Welcome to the technical support guide for this compound (CAS No. 1027511-93-8). This document is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling up reactions involving this highly functionalized and valuable building block. Its unique trifunctional halide pattern (I, Br, F) offers a versatile platform for sequential, regioselective transformations, but also presents distinct challenges in process development.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure your scale-up process is safe, efficient, and reproducible.
Section 1: Safety, Handling, and Storage at Scale (FAQs)
Scaling up any chemical process begins with a robust understanding of safety and handling protocols. This compound and related polyhalogenated compounds require careful management.
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds, the primary hazards include skin, eye, and respiratory irritation.[1][2][3] It is classified as a combustible liquid, so it's important to keep it away from heat, sparks, and open flames.[1][2] Always consult the specific Safety Data Sheet (SDS) for the material you have procured.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound at kilogram scale?
A2: A comprehensive PPE strategy is non-negotiable. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]
-
Skin Protection: Use flame-retardant and chemically impervious clothing.[4][5] Wear nitrile or neoprene gloves, and consider double-gloving. Ensure no skin is exposed.
-
Respiratory Protection: Work in a well-ventilated area, such as a walk-in fume hood.[1][4] If exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges is necessary.[4]
Q3: What are the recommended storage and handling conditions for bulk quantities?
A3: To maintain the integrity of the compound and ensure safety, follow these guidelines:
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][5] The container must be kept tightly closed to prevent moisture ingress and potential degradation.[4] Refrigeration is often recommended.[1]
-
Handling: When transferring the material, use grounding and bonding to prevent static discharge.[2][5] Avoid inhalation of vapors and any contact with skin or eyes.[1] In case of a spill, do not let the product enter drains.[5] Absorb with an inert material like Chemizorb® and dispose of it as hazardous waste.[5]
Section 2: Troubleshooting Guide for Scale-Up Reactions
The primary utility of this reagent lies in its capacity for selective cross-coupling reactions. The reactivity of the C-X bond towards palladium-catalyzed oxidative addition is typically C-I > C-Br >> C-F . This hierarchy is the foundation of its synthetic utility but can be a source of challenges during scale-up.
Diagram: Reactivity Hierarchy Workflow
Caption: Workflow for selective functionalization.
Q4: I'm attempting a Suzuki-Miyaura coupling at the C-I position, but I'm observing low yield and significant amounts of debrominated starting material. What's happening?
A4: This is a classic scale-up challenge involving competing reaction pathways.
-
Plausible Causes:
-
Dehalogenation: This side reaction is often caused by the palladium complex abstracting a hydride from sources like amine bases or alcohol solvents after oxidative addition.[6] This leads to the undesired debrominated product.
-
Catalyst Inactivity: At scale, inefficient mixing or localized overheating can lead to catalyst decomposition (e.g., formation of palladium black). Solvents must be rigorously degassed, as oxygen can damage many phosphine ligands and the Pd(0) catalyst.[6]
-
Protodeboronation: The boronic acid reagent can degrade, especially in the presence of water or if the reaction is run for extended periods at elevated temperatures.[6]
-
-
Troubleshooting & Solutions:
-
Switch the Base: If using an amine base, switch to an inorganic base like K₂CO₃ or K₃PO₄, which are less likely to act as hydride donors.[6]
-
Optimize Catalyst System: For selective C-I coupling, a milder catalyst is often sufficient. However, to prevent side reactions, a more robust system may be needed. A tandem catalyst like XPhosPdG2 with additional XPhos ligand can be effective in preventing debromination.[7][8]
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with argon or nitrogen. Maintain a positive inert gas pressure throughout the reaction. Degas all solvents and liquid reagents rigorously before use.
-
Temperature & Addition Control: Do not overheat the reaction. A common scale-up error is assuming the lab-scale temperature profile is optimal. Use a jacketed reactor with precise temperature control. Consider adding the palladium catalyst as a solution at the reaction temperature to avoid hot spots.
-
Q5: During a Grignard or lithiation reaction targeting the C-I or C-Br bond, my yield is poor and I'm detecting isomeric byproducts. What is the likely cause?
A5: The formation of aryne intermediates is a significant risk with highly functionalized, electron-deficient rings, especially during scale-up where temperature control can be challenging.
-
Plausible Cause: After initial metal-halogen exchange, if the temperature rises, the resulting organometallic intermediate can be unstable. The strongly electron-withdrawing CF₃ and F groups make the ortho protons acidic and the adjacent halogens better leaving groups. Elimination can occur, forming a reactive aryne intermediate. This aryne can then be trapped non-selectively, leading to isomers. For similar systems, this has been observed at temperatures as low as -40°C.[9]
-
Troubleshooting & Solutions:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be conducted at very low temperatures (e.g., -60°C or below) in a reactor with excellent heat transfer capabilities.[9]
-
Use of Modern Grignard Reagents: Instead of magnesium metal, use a halogen-magnesium exchange reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This reaction is often faster and can be performed at lower temperatures, minimizing the risk of elimination.[10]
-
In-Situ Trapping: Add the electrophile to the reaction vessel before or during the addition of the organometallic reagent. This ensures that the unstable intermediate is trapped as soon as it is formed, preventing its decomposition into an aryne.[9]
-
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting common scale-up issues.
Section 3: Process Control & Impurity Profiling (FAQs)
Q6: Why is impurity profiling so critical when scaling up reactions with this starting material?
A6: Impurity profiling—the identification and quantification of all unwanted residuals—is essential for ensuring the quality, safety, and efficacy of the final product, especially in pharmaceutical development.[11] For this specific substrate, potential impurities include:
-
Regioisomers from reactions at the wrong halogen site.
-
Products of dehalogenation.
-
Homocoupled byproducts.
-
Residual palladium and other heavy metals.
-
Isomers resulting from aryne intermediates.
Understanding the formation of these impurities allows you to adjust reaction conditions to minimize their presence to acceptable levels, as mandated by regulatory agencies like the FDA and EMA.[11]
Q7: What are the key process parameters to monitor and control during a scaled-up cross-coupling reaction?
A7: Beyond the choice of reagents, successful scale-up depends on controlling the physical environment of the reaction.
-
Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture, preventing localized concentration or temperature gradients that can lead to side reactions or catalyst decomposition.
-
Heat Transfer: Exothermic events (e.g., quenching a lithiation) must be managed. The reactor must have the capacity to remove heat efficiently to prevent thermal runaways, a known risk in some fine chemical processes.[12]
-
Reagent Addition Rate: Slow, controlled addition of reagents (especially organometallics or the catalyst) is crucial to maintain the desired reaction temperature and minimize the concentration of reactive intermediates.
-
In-Process Controls (IPCs): Regularly take samples for analysis (e.g., HPLC, UPLC) to monitor the reaction's progress.[11] This allows you to track the consumption of starting material and the formation of product and key impurities, ensuring the reaction is stopped at the optimal time to prevent further side reactions.
Section 4: Example Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a starting point for the selective arylation at the C-I position on a multi-gram scale. Note: This is a representative procedure and must be optimized for your specific equipment and safety protocols.
Objective: To selectively couple 4-methoxyphenylboronic acid with this compound.
Table: Reagents and Stoichiometry
| Reagent | CAS No. | Mol. Wt. | Amount (g) | Moles (mol) | Equiv. |
| This compound | 1027511-93-8 | 368.94 | 100.0 | 0.271 | 1.0 |
| 4-Methoxyphenylboronic acid | 452-26-6 | 151.96 | 49.5 | 0.325 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.304 | 0.00135 | 0.005 |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | 476.62 | 1.29 | 0.00271 | 0.01 |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 172.6 | 0.813 | 3.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | - | 1000 mL | - | 10 vol |
| Water, degassed | 7732-18-5 | - | 100 mL | - | 1 vol |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, condenser, and a nitrogen/argon inlet. Ensure the system is clean, dry, and can be fully inerted.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen for the duration of the reaction.
-
Reagent Charging: To the reactor, charge this compound (100.0 g), 4-methoxyphenylboronic acid (49.5 g), and anhydrous potassium phosphate (172.6 g).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (1000 mL) and degassed water (100 mL) to the reactor.
-
Heating & Stirring: Begin stirring at 200-300 RPM and heat the reactor jacket to 80-85°C.
-
Catalyst Preparation: In a separate, inerted flask, dissolve Pd(OAc)₂ (0.304 g) and RuPhos (1.29 g) in 50 mL of degassed 1,4-dioxane. Stir for 10 minutes to form the active pre-catalyst.
-
Catalyst Addition: Once the reactor contents reach the target temperature (~80°C), add the catalyst solution via a cannula or an addition funnel.
-
Reaction Monitoring: Maintain the reaction temperature at 80°C. Monitor the reaction progress by taking samples every 1-2 hours for HPLC analysis. The reaction is typically complete within 8-16 hours.
-
Workup: Once the starting material is consumed (<1% by HPLC), cool the reactor to room temperature. Add 1L of water and 1L of methyl tert-butyl ether (MTBE). Stir for 15 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the aqueous layer.
-
Extraction & Washing: Wash the organic layer with 500 mL of brine. Separate the layers.
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the filter cake with MTBE.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash chromatography or recrystallization as needed.
References
-
Impurity Profiling of Chemical Reactions | Process Development Strategies. Mettler Toledo. [Link]
-
Simple monitoring of fine chemical runaway reactions in multipurpose plants: the nitration of 2,4-dichloro benzotrifluoride. (2018). IRIS . [Link]
- Process for the production of benzotrifluoride. (1976).
- Process for preparing benzotrifluoride and its derivatives. (1980).
-
Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2025, March 7). ACS Publications. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central. [Link]
-
Photo-induced iodination of aryl halides under very mild conditions. (2016, September 15). SciSpace. [Link]
-
3-Bromo-5-fluorobenzotrifluoride. PubChem. [Link]
-
Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications. [Link]
-
Process for preparing benzotrifluoride and its derivatives. European Patent Office. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. [Link]
-
Room Temperature Catalytic Amination of Aryl Iodides. (2000). The Journal of Organic Chemistry. [Link]
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In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (2012). PubMed Central. [Link]
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Structure and thermal stability of phosphorus-iodonium ylids. (2024, August 30). ChemRxiv. [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (2002). ResearchGate. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]
-
C−F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. Hiroshima University. [Link]
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This compound. Beijing xh-y tech co. LTD. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (2016). University of Southampton. [Link]
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2-Bromo-5-fluorobenzotrifluoride. PubChem. [Link]
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Technical Support Center: Managing Exothermic Reactions with 3-Bromo-5-fluoro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as a technical support guide for managing exothermic reactions involving 3-Bromo-5-fluoro-2-iodobenzotrifluoride. The information provided is based on general principles of chemical process safety and data from analogous compounds. Due to the limited specific data on this particular molecule, all experimental work should be preceded by a thorough risk assessment and, ideally, calorimetric studies.[1][2][3][4] Always adhere to your institution's safety protocols and consult with a qualified safety professional.
Introduction: Understanding the Hazard Potential
This compound is a polyhalogenated aromatic compound with a trifluoromethyl group. This combination of functional groups suggests a high potential for exothermic reactivity, particularly in common synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the aromatic ring, affecting its reactivity.[5][6][7] Reactions such as metal-halogen exchange (e.g., Grignard or organolithium formation), cross-coupling reactions, and nucleophilic aromatic substitution can be highly exothermic and require careful management to prevent runaway reactions.[8][9]
This guide provides a structured approach to identifying, understanding, and mitigating the thermal hazards associated with the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that suggest a potential for hazardous exothermic reactions?
A1: The key features are:
-
Multiple Halogen Atoms (Br, F, I): The carbon-halogen bonds can participate in highly energetic reactions, such as metal-halogen exchange or oxidative addition in cross-coupling cycles.[10][11]
-
Iodine Atom: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a likely site for initial reaction in processes like Grignard formation or palladium-catalyzed couplings. This can lead to rapid reaction initiation.
-
Trifluoromethyl Group (CF3): This is a strong electron-withdrawing group, which activates the aromatic ring towards certain reactions but can also influence the stability of intermediates.[5][7] The CF3 group itself is generally stable but can affect the overall reactivity of the molecule.[12][13]
-
Aromatic Ring: The rigid structure of the benzene ring can store considerable energy, which can be released rapidly during a reaction.
Q2: What types of reactions involving this compound are most likely to be highly exothermic?
A2: Based on the functional groups, the following reaction classes should be treated with extreme caution:
-
Formation of Organometallic Reagents: Reactions with magnesium (Grignard reagents) or organolithium compounds (lithium-halogen exchange) are notoriously exothermic and can have unpredictable induction periods.[9][14]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can have significant heat release, especially on a larger scale.[10][15]
-
Nitration or other Electrophilic Aromatic Substitutions: These reactions are often highly exothermic and can lead to the formation of unstable byproducts.
Q3: What are the initial warning signs of a runaway reaction?
A3: Be vigilant for the following indicators:
-
A sudden, unexpected increase in temperature that is not controlled by the cooling system.
-
A rapid rise in pressure within the reactor.
-
Noticeable change in the color or viscosity of the reaction mixture.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Gas evolution that is faster than expected.
If any of these signs are observed, treat it as an emergency and proceed with your pre-planned shutdown and quenching protocol.
Troubleshooting Guide: Managing Exotherms in Real-Time
Scenario 1: The reaction temperature is rising faster than anticipated during reagent addition.
-
Immediate Action:
-
Stop the addition of the limiting reagent immediately. This will prevent the accumulation of unreacted starting material, which is a primary cause of runaway reactions.[16]
-
Increase cooling. If using an ice bath, add more ice and salt. If using a chiller, lower the setpoint.
-
If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the excess heat.
-
-
Root Cause Analysis & Prevention:
-
Inadequate Cooling: Was the cooling bath sufficient for the scale of the reaction? For larger-scale reactions, consider using a more robust cooling system.
-
Addition Rate Too Fast: The rate of reagent addition should be slow enough that the cooling system can effectively dissipate the generated heat.
-
Insufficient Solvent: A more dilute reaction may be necessary to manage the heat output.
-
Scenario 2: The reaction has a long induction period, and then suddenly becomes very exothermic.
-
Immediate Action:
-
Be prepared for a sudden exotherm if the reaction has not initiated as expected. Have a robust cooling bath in place.
-
If the exotherm is vigorous, stop any heating and apply maximum cooling.
-
If the reaction becomes uncontrollable, execute your emergency quenching procedure.
-
-
Root Cause Analysis & Prevention:
-
Impure Reagents: Impurities on the surface of magnesium turnings, for example, can inhibit the initiation of Grignard reactions.[17]
-
Insufficient Initiation: Some reactions require a small amount of an initiator (e.g., a crystal of iodine for Grignard formation) or gentle heating to start.[18] However, be prepared to remove the heat source immediately once the reaction begins.
-
Poor Mixing: Inadequate stirring can lead to localized "hot spots" where the reaction initiates, and then rapidly propagates through the rest of the mixture.
-
Scenario 3: A secondary, more energetic decomposition is suspected.
-
Immediate Action:
-
This is a critical emergency. Evacuate the immediate area and alert your safety personnel.
-
If it is safe to do so from a distance, activate any remote emergency shutdown or quenching systems.
-
-
Root Cause Analysis & Prevention:
-
Exceeding the Maximum Temperature of the Synthesis Reaction (MTSR): The initial exothermic reaction may have raised the temperature to a point where a secondary, more energetic decomposition reaction begins.[16]
-
Reaction Calorimetry is Essential: To prevent this, reaction calorimetry should be performed to determine the MTSR and ensure that the planned reaction temperature provides a sufficient safety margin.[1][2][4][19]
-
Experimental Protocols: A Framework for Safer Synthesis
Protocol 1: Small-Scale Reaction Calorimetry for Hazard Assessment
This protocol outlines the general steps for using a reaction calorimeter to assess the thermal hazards of a reaction involving this compound.
-
Consult with an expert: Reaction calorimetry is a specialized technique. Work with a trained process safety professional.
-
Define the reaction: Specify all reactants, solvents, concentrations, and intended reaction temperature.
-
Program the calorimeter: Set the experimental parameters, including the dosing rate of the limiting reagent and the jacket temperature.
-
Run the reaction: The calorimeter will measure the heat flow in real-time as the reagent is added.
-
Data Analysis: The data will be used to calculate key safety parameters.
Table 1: Key Parameters from Reaction Calorimetry
| Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released during the reaction. | Determines the total potential energy release. |
| Heat Flow (Qr) | The rate at which heat is generated. | Must be less than the cooling capacity of the reactor. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling is lost.[16] | A high ΔTad indicates a severe runaway potential. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture would reach in a cooling failure scenario.[16] | Must be below the onset temperature of any decomposition reactions. |
Protocol 2: General Procedure for a Cooled, Semi-Batch Reaction
This is a generalized protocol for running a potentially exothermic reaction in a batch reactor.
-
Reactor Setup:
-
Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar or overhead stirrer, a thermometer, a condenser with an inert gas inlet, and an addition funnel.
-
Ensure the flask is no more than half full to allow for adequate headspace.[18]
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) with the means to monitor and control the bath temperature.
-
-
Reagent Preparation:
-
Dissolve this compound and any other starting materials in an appropriate anhydrous solvent in the reaction flask.
-
Load the limiting reagent into the addition funnel, diluted with solvent if necessary.
-
-
Reaction Execution:
-
Cool the reaction flask to the desired starting temperature.
-
Begin adding the limiting reagent from the addition funnel dropwise.
-
Carefully monitor the internal reaction temperature. The addition rate should be controlled to maintain the desired temperature.
-
If the temperature rises more than a few degrees, stop the addition and allow the reaction to cool before resuming at a slower rate.
-
-
Quenching:
Advanced Mitigation Strategy: Continuous Flow Chemistry
For reactions with a high thermal risk, transitioning from batch to continuous flow processing is a highly effective engineering control.[25][26][27][28][29]
Advantages of Continuous Flow:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat removal.[25][29]
-
Small Reaction Volume: Only a small amount of material is reacting at any given time, minimizing the potential impact of a runaway.[26][27]
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision.[25][29]
-
Enhanced Safety: The risk of storing and handling large quantities of hazardous intermediates is eliminated.[27]
Workflow for Implementing Continuous Flow:
Caption: Workflow for transitioning a hazardous exothermic reaction from batch to continuous flow.
Emergency Preparedness: Quenching a Runaway Reaction
Q: My reaction is running away. What is the safest way to quench it?
A: The primary goal is to stop the reaction and cool the system as quickly and safely as possible.
Emergency Quenching Protocol Decision Tree:
Caption: Decision tree for emergency quenching of a runaway reaction.
References
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- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals. (n.d.).
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- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021, December 17). Fauske & Associates.
- Protocol for quenching reactive chemicals - EPFL. (n.d.).
- Movsisyan, M., Delbeke, E. I. P., Berton, J. K. E. T., Battilocchio, C., Ley, S. V., & Stevens, C. V. (2016). Taming hazardous chemistry by continuous flow technology. Chemical Society Reviews, 45(18), 4892–4928.
- Reaction Calorimetry Guide - Mettler Toledo. (n.d.).
- Continuous flow makes a promise to green chemistry - Chemical Industry Journal. (n.d.).
- The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow - ACS Publications. (n.d.).
- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals. (n.d.).
- Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197–204.
- Continuous Flow Reactor Systems: A Guide | AM Technology. (n.d.).
- Taming Hazardous Chemistry by Continuous Flow Technology | Request PDF - ResearchGate. (n.d.).
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).
- Quenching Reactive Substances - KGROUP. (2006, October 27).
- Prevent Runaway Chemical Reactions - Mettler Toledo. (n.d.).
- The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers - Benchchem. (n.d.).
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Validation & Comparative
A Researcher's Guide to Site-Selective Cross-Coupling: C-I vs. C-Br Bond Reactivity in 3-Bromo-5-fluoro-2-iodobenzotrifluoride
Introduction: The Imperative of Selectivity in Complex Molecule Synthesis
In the intricate landscape of medicinal chemistry and materials science, the ability to functionalize a specific position on a complex aromatic scaffold is paramount. Polyhalogenated aromatic compounds, such as 3-Bromo-5-fluoro-2-iodobenzotrifluoride, serve as versatile and highly valuable building blocks, offering multiple reaction handles for the sequential construction of elaborate molecular architectures.[1] The success of such strategies hinges on a profound understanding of the differential reactivity of the carbon-halogen (C-X) bonds. This guide provides a detailed comparative analysis of the C-I and C-Br bonds within this specific trifluoromethylated arene, grounded in fundamental chemical principles and supported by established experimental evidence for palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Unpacking the Principles of C-X Bond Reactivity
The chemoselectivity observed in reactions involving polyhalogenated arenes is not arbitrary; it is governed by a confluence of bond energetics and electronic influences. The primary determinant for the sequence of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond, quantified by its Bond Dissociation Energy (BDE).[2][3]
The universally accepted trend for aryl halide reactivity follows the inverse of their bond strengths: C-I > C-Br > C-Cl > C-F .[4][5] The C-I bond is the longest and weakest, making it the most susceptible to cleavage and therefore the most reactive. Conversely, the C-F bond is the shortest and strongest, rendering it largely inert under typical cross-coupling conditions.
This reactivity hierarchy is a direct consequence of the energy required to break the C-X bond during the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent transition metal center (e.g., Pd(0)).[6] A weaker bond, like C-I, presents a lower activation energy barrier for this crucial step, allowing the reaction to proceed under milder conditions compared to the stronger C-Br bond.[7]
Electronic Landscape of this compound
Beyond the intrinsic bond energies, the electronic environment of the aromatic ring, shaped by its substituents, modulates the reactivity of each site. In our target molecule, we have:
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group acting through a strong negative inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack but increases the electrophilicity of the ring carbons, which can influence the rate of oxidative addition.
-
Fluorine (-F): Exhibits a dual nature. It is strongly electron-withdrawing via induction (-I) but also capable of weak electron donation through resonance (+R) due to its lone pairs.[8] Overall, it is considered a deactivating group.
The cumulative electron-withdrawing nature of the -CF₃ and -F groups lowers the electron density of the aromatic ring, which generally facilitates the oxidative addition step for all C-X bonds present. However, this electronic modulation does not override the fundamental reactivity difference dictated by the bond dissociation energies of the C-I and C-Br bonds.
Caption: Factors governing the differential reactivity of C-I and C-Br bonds.
Experimental Verification: Selective Sonogashira Coupling
To empirically validate the reactivity difference, a selective Sonogashira coupling is an exemplary choice. This reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is highly sensitive to the nature of the halide and can be tuned to favor reaction at the C-I bond.[9][10][11]
Comparative Experimental Protocol
The following protocol outlines a method to selectively couple phenylacetylene at the C-I position of this compound, leaving the C-Br bond intact for subsequent functionalization.
Caption: Workflow for selective Sonogashira coupling at the C-I position.
Step-by-Step Methodology:
-
Vessel Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagents: Add anhydrous, degassed Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 2:1 ratio. Subsequently, add phenylacetylene (1.1 eq) via syringe.
-
Reaction Conditions: The reaction mixture is stirred vigorously at ambient temperature (25°C). The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 30 minutes.
-
Workup: Upon consumption of the starting material (typically 2-4 hours), the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 3-bromo-5-fluoro-2-(phenylethynyl)benzotrifluoride.
Expected Results and Data Summary
The key to selectivity is controlling the reaction temperature. The significant difference in activation energy for oxidative addition at the C-I versus the C-Br bond allows for a wide temperature window where the former reacts exclusively.
| Parameter | Reaction at C-I Bond | Reaction at C-Br Bond |
| Optimal Temperature | 25°C (Room Temperature) | Requires heating (e.g., >80°C) |
| Typical Catalyst | Pd(PPh₃)₄ / CuI | More robust catalysts (e.g., with bulky phosphine ligands) |
| Reaction Time | 2 - 4 hours | > 12 hours (under forcing conditions) |
| Observed Selectivity | >95% for C-I functionalization | Significant mixture of products if started at high temp |
| Expected Yield | 85 - 95% | N/A (as selective reaction is not targeted) |
Mechanistic Insight: The Selectivity-Determining Step
The catalytic cycle for the Sonogashira reaction illustrates why this selectivity is achieved. The cycle begins when the active Pd(0) catalyst undergoes oxidative addition into the most labile carbon-halogen bond available.[12][13] Due to its lower bond dissociation energy, the C-I bond reacts orders of magnitude faster than the C-Br bond at room temperature, committing the catalyst to the C-I functionalization pathway.[10] Only after the C-I position has fully reacted and under significantly more energetic conditions (i.e., heating) would the oxidative addition into the C-Br bond become kinetically feasible.
Caption: Simplified catalytic cycle highlighting the selective oxidative addition.
Conclusion for the Practicing Scientist
For a molecule like this compound, the reactivity difference between the C-I and C-Br bonds is not merely a theoretical curiosity but a powerful tool for synthetic design.
-
The C-I bond is the primary site of reaction in palladium-catalyzed cross-couplings due to its significantly lower bond dissociation energy.
-
High chemoselectivity (>95%) for C-I functionalization can be readily achieved by maintaining mild reaction conditions, most notably ambient temperature.
-
This predictable reactivity allows the C-Br bond to be reserved as a latent reactive site , which can be engaged in a subsequent, independent cross-coupling reaction under more forcing conditions.
By leveraging this inherent reactivity differential, researchers can execute efficient, stepwise functionalization strategies, enabling the rapid assembly of complex, high-value molecules for pharmaceutical and materials science applications.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10319-10373. [Link][14][15][16][17][18]
-
Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (18), 2141-2143. [Link][19][20]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. (Note: While not directly cited, this provides background on Pd catalysis mechanisms). [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link][9][10]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link][4][5]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][11]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Note: General textbook reference for substituent effects). [Link][8][21][22][23]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction. [Link][12]
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Wang, Y., et al. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry, 2022(10), e202101533. [Link][13]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link][25]
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Blaser, H. U., Indolese, A. F., & Schnyder, A. (2001). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 34(3), 235-245. [Link][26]
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Chemguide. (n.d.). An introduction to bond energy and bond length. [Link][27]
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A Comparative Guide to the Analytical Characterization of 3-Bromo-5-fluoro-2-iodobenzotrifluoride Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of highly substituted pharmaceutical intermediates are paramount. Fluorinated aromatic compounds, such as derivatives of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, are critical building blocks in modern medicinal chemistry, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, their complex substitution patterns present unique analytical challenges. A multi-technique, orthogonal approach is not just recommended; it is essential for regulatory compliance and successful downstream applications.
This guide provides an in-depth comparison of the primary analytical methods for characterizing these complex molecules. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
Definitive Structural Elucidation: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for organic molecules. For halogenated benzotrifluorides, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete elucidation.
Expertise in Action: Why Multinuclear NMR is Non-Negotiable
A simple ¹H NMR is insufficient due to the limited number of protons on the aromatic ring. The true power lies in correlating data across different nuclei. The trifluoromethyl (-CF₃) group and the aromatic fluorine atom provide unique spectral handles via ¹⁹F NMR, which is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] This technique often yields a simpler, first-order spectrum with a wide chemical shift range, making it ideal for identifying fluorinated products and impurities.[3][4]
A. ¹H and ¹³C NMR Analysis
The single proton on the aromatic ring of a this compound derivative will appear as a complex multiplet due to coupling with the adjacent fluorine atom. In the ¹³C NMR spectrum, the trifluoromethyl carbon provides a characteristic quartet signal due to C-F coupling. The other aromatic carbons will show splitting based on their proximity to fluorine, with the carbon directly bonded to the -CF₃ group often being difficult to observe due to significant splitting.
B. ¹⁹F NMR: The Key to Fluorinated Compound Identity
¹⁹F NMR provides two key signals for this class of compounds: one for the aromatic fluorine and another for the -CF₃ group. The chemical shifts of these signals are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for confirming substitution patterns and detecting subtle structural variations or isomeric impurities.[4] For quantitative analysis (qNMR), a certified internal standard can be used to determine absolute purity without needing a reference standard of the analyte itself, a technique particularly suited for novel compounds.[5]
Comparative NMR Data (Predicted)
The following table summarizes the expected NMR characteristics for a representative derivative. Actual values will vary based on the specific substitution pattern.
| Nucleus | Signal Description | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J) |
| ¹H | Aromatic Proton | 7.5 - 8.5 | J(H,F) ≈ 5-10 Hz |
| ¹³C | -C F₃ Carbon | 120 - 125 | ¹J(C,F) ≈ 270-280 Hz (quartet) |
| Aromatic Carbons | 110 - 140 | J(C,F) will vary significantly based on position (5-25 Hz) | |
| ¹⁹F | Aromatic F luorine | -100 to -120 | J(F,H) ≈ 5-10 Hz |
| -CF ₃ Group | -60 to -65 | Referenced to an internal or external standard like PhCF₃.[6] |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7]
-
Spectrometer Setup: Use a spectrometer equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.[7]
-
¹H Acquisition: Acquire a standard single-pulse proton spectrum. Typically, 16-64 scans are sufficient.
-
¹³C Acquisition: Use a standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments). Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary. A relaxation delay of 2-5 seconds is recommended.[7]
-
¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is usually rapid due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C (e.g., CDCl₃ at 7.26 ppm and 77.16 ppm, respectively) and an appropriate standard for ¹⁹F.[6][7]
Molecular Integrity and Isotopic Signature: Mass Spectrometry
Mass spectrometry (MS) is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis. For polyhalogenated compounds, MS offers a distinct isotopic signature that serves as a powerful confirmation tool.
Expertise in Action: Leveraging Isotopic Patterns
The presence of bromine is unequivocally confirmed by its characteristic isotopic doublet (⁷⁹Br and ⁸¹Br) with a near 1:1 abundance ratio.[8] Any fragment containing a bromine atom will exhibit this signature pattern. Iodine is monoisotopic (¹²⁷I), while fluorine and carbon have single primary isotopes. This unique combination allows for confident identification of the molecular ion and bromine-containing fragments.
A. Ionization Techniques
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural fingerprinting.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for confirming the molecular weight via the molecular ion peak ([M]+ or [M+H]+), often used with liquid chromatography (LC-MS).[8]
B. Expected Mass Spectrum Features
For this compound (C₇HBrF₄I), the molecular weight is approximately 368.89 g/mol .
| Ion/Fragment | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Comments |
| [M]⁺ | ~367.8 | ~369.8 | The molecular ion peak, showing the characteristic 1:1 bromine doublet. |
| [M-I]⁺ | ~240.9 | ~242.9 | Loss of the iodine atom, a common fragmentation pathway. |
| [M-Br]⁺ | ~288.9 | - | Loss of the bromine atom. |
| [C₆HF₄I]⁺ (Loss of CBr) | ~271.9 | - | Fragmentation of the aromatic ring. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography: Use a reversed-phase C18 column with a gradient elution, for example, from 50:50 water:acetonitrile to 100% acetonitrile (both with 0.1% formic acid). This separates the analyte from potential non-volatile impurities.
-
Mass Spectrometry: Analyze the column effluent using an ESI source in positive ion mode. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak and confirm the presence of the 1:1 isotopic doublet for bromine. Analyze the fragmentation pattern to further support the proposed structure.
Purity Profile and Isomer Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients.[9] For derivatives of this compound, the primary challenge is often the separation of closely related positional isomers that can arise during synthesis.[10]
Expertise in Action: Selecting the Right Column for Isomer Separation
Standard C18 columns separate based primarily on hydrophobicity. However, positional isomers often have very similar hydrophobicities, leading to poor resolution. A more effective strategy involves using a stationary phase that offers alternative separation mechanisms.
-
Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can enhance selectivity between positional isomers where the electronic distribution across the ring differs.[11][12]
-
Polar-Embedded Columns: Columns with embedded amide or carbamate groups can offer different selectivity through dipole-dipole interactions and hydrogen bonding capabilities, which can be effective for separating diastereomers and other isomers.[12][13]
Workflow for HPLC Method Development
Experimental Protocol: Purity Analysis
-
System: An HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Analysis: Inject a 1 mg/mL solution of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Empirical Formula Confirmation: Elemental Analysis
Elemental analysis, or combustion analysis, provides the weight percentages of carbon and hydrogen. Specific methods are then used to determine the percentages of the heteroatoms (Br, F, I). This technique is fundamental for confirming the empirical formula of a newly synthesized compound.[14]
Expertise in Action: Why It's a Necessary Check
While NMR and MS provide detailed structural information, elemental analysis offers orthogonal confirmation of the compound's bulk composition. A result within ±0.4% of the theoretical value is strong evidence that the correct elemental formula has been achieved. For halogenated compounds, this typically involves combustion in an oxygen flask, followed by ion chromatography or potentiometric titration to quantify the resulting halide ions.[15]
Theoretical vs. Acceptable Experimental Values
For C₇HBrF₄I:
| Element | Theoretical Weight % | Acceptable Range (±0.4%) |
| Carbon | 22.79% | 22.39% - 23.19% |
| Hydrogen | 0.27% | 0.00% - 0.67% |
| Bromine | 21.66% | 21.26% - 22.06% |
| Fluorine | 20.59% | 20.19% - 20.99% |
| Iodine | 34.40% | 34.00% - 34.80% |
Experimental Protocol: Halogen Determination
-
Decomposition: An accurately weighed sample is combusted in a high-oxygen environment (e.g., oxygen-flask or microwave-induced combustion).[15][16] This converts the covalently bonded halogens into inorganic halide ions (Br⁻, F⁻, I⁻).
-
Absorption: The gaseous products are absorbed into a specific solution (e.g., dilute NaOH).[16]
-
Quantification: The concentration of each halide ion in the absorption solution is determined using Ion Chromatography (IC), which separates the ions and quantifies them against known standards.
An Integrated Analytical Strategy
No single technique is sufficient. A robust characterization relies on the convergence of data from these orthogonal methods. The following workflow illustrates a logical progression from initial reaction monitoring to full structural confirmation and purity assessment.
By systematically applying this suite of analytical techniques, researchers can confidently determine the identity, structure, and purity of this compound derivatives, ensuring the quality and reliability of these vital intermediates in the drug discovery and development pipeline.
References
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- Analytical techniques for assessing the purity of fluorinated intermediates. Benchchem.
- How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. Blog.
- Sourcing High-Purity Fluorinated Intermediates: A Guide for R&D Professionals. Future Origin.
- Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate.
- 3-Bromo-5-fluorobenzotrifluoride. PubChem.
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- 2-Bromo-5-fluorobenzotrifluoride 97. Sigma-Aldrich.
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- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
- 3-bromo-2-iodo-5-(trifluoromethyl)thiophene. PubChem.
- A Guide to Selective Columns for Isomer Separation. Welch Materials.
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- separation of positional isomers. Chromatography Forum.
- Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. National Institutes of Health.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
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A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. The trifluoromethylated and polyhalogenated aromatic compound, 3-Bromo-5-fluoro-2-iodobenzotrifluoride, represents a versatile building block, offering multiple reaction sites for the introduction of diverse functionalities. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) provide a platform for selective, stepwise modifications, enabling the synthesis of intricate molecular architectures.
This guide provides a comparative analysis of catalytic systems for the functionalization of this compound. We will delve into the nuances of catalyst selection, reaction conditions, and the resulting regioselectivity, supported by experimental data from the scientific literature. Our aim is to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Strategic Importance of Regioselective Functionalization
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, typically exhibit a reactivity trend where the oxidative addition to the C-I bond is significantly more facile than to the C-Br bond. This allows for selective functionalization at the 2-position, leaving the bromine atom at the 3-position available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the functionalization of aryl halides. Below, we compare several key palladium-catalyzed systems for the selective modification of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids or their esters can be selectively performed at the C-I bond.
Catalytic System Performance:
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Selective at C-I | [1] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 92 | Selective at C-I | [1] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the ligand.
-
Add the solvent system (e.g., 4:1 dioxane/water, 5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
The choice of a phosphine ligand like SPhos can enhance the catalytic activity and stability of the palladium center, often leading to higher yields and shorter reaction times compared to catalyst systems without a specific ligand. The use of a mixed solvent system like dioxane/water is common in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. Similar to the Suzuki coupling, the reaction with this compound is expected to be highly regioselective at the C-I bond.
Catalytic System Performance:
Anticipated Experimental Protocol: Regioselective Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
The copper(I) co-catalyst is crucial in the Sonogashira reaction as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves both as a solvent and to neutralize the hydrogen halide formed during the reaction.
Diagram: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective amination at the C-I bond of this compound is highly probable.
Catalytic System Performance:
Specific data for the target molecule is scarce. However, studies on similar polyhalogenated systems demonstrate that selective amination at the most reactive C-X bond (in this case, C-I) is achievable with high efficiency. The choice of ligand is critical for successful amination.
Anticipated Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 mmol).
-
Add an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
Bulky, electron-rich phosphine ligands are essential in Buchwald-Hartwig amination to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical and depends on the pKa of the amine.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Dry Solvents: Anhydrous solvents are crucial for many of these reactions, especially when using strong bases like NaOtBu.
-
Ligand Selection: The choice of ligand can significantly impact the reaction outcome. For challenging substrates or transformations, screening a variety of ligands is recommended.
-
Regioselectivity Issues: If a mixture of products from reaction at both C-I and C-Br is observed, lowering the reaction temperature or using a less active catalyst system may improve selectivity for the C-I bond.
-
Low Yields: If low yields are obtained, consider increasing the catalyst loading, changing the ligand, base, or solvent, or increasing the reaction temperature and time.
Conclusion
The selective functionalization of this compound offers a powerful strategy for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide reliable methods for the regioselective modification at the most reactive C-I bond. The choice of the optimal catalytic system will depend on the desired transformation and the specific coupling partner. By understanding the principles outlined in this guide and carefully selecting the reaction parameters, researchers can effectively utilize this versatile building block in their synthetic campaigns.
References
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A Comparative Spectroscopic Guide to the Reaction Products of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. The poly-halogenated compound, 3-Bromo-5-fluoro-2-iodobenzotrifluoride, presents a versatile platform for the introduction of diverse molecular fragments. Its utility stems from the differential reactivity of its halogen substituents, particularly the carbon-iodine bond, which is most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its derivatives formed through common synthetic transformations. By understanding the characteristic changes in NMR, IR, and Mass Spectrometry data, researchers can unequivocally confirm the successful formation of their target compounds.
Spectroscopic Characterization of the Starting Material: this compound
Predicted Spectroscopic Data:
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, both appearing as doublets of doublets due to coupling with the fluorine atom and with each other. The electron-withdrawing effects of the halogens and the trifluoromethyl group will shift these protons downfield.
-
¹³C NMR: The carbon spectrum will display seven signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bonded to bromine, fluorine, and iodine will exhibit characteristic chemical shifts influenced by the electronegativity and size of the halogen atoms.
-
¹⁹F NMR: Two signals are anticipated: a singlet for the trifluoromethyl group and a multiplet for the fluorine atom on the aromatic ring, which will show coupling to the adjacent protons.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong C-F stretching vibrations from the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum will show a distinct molecular ion peak. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Comparative Analysis of Reaction Products
The differential reactivity of the C-I, C-Br, and C-F bonds in this compound allows for selective functionalization, most commonly at the iodine-bearing carbon, via palladium-catalyzed cross-coupling reactions. Below, we compare the expected spectroscopic outcomes for three common transformations: Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Suzuki Coupling: Formation of a C-C Bond
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond by reacting the aryl halide with an organoboron compound, such as an arylboronic acid or ester.[2][3]
Reaction: this compound + Ar-B(OR)₂ → 3-Bromo-5-fluoro-2-(Ar)-benzotrifluoride
Spectroscopic Changes:
-
¹H NMR: The introduction of a new aromatic ring will lead to additional signals in the aromatic region of the spectrum. The original two-proton system of the starting material will be replaced by signals corresponding to the protons on the newly introduced aryl group.
-
¹³C NMR: The most significant change will be the disappearance of the signal corresponding to the iodine-bearing carbon and the appearance of new signals for the carbons of the introduced aryl group. The carbon directly attached to the benzotrifluoride core will show a characteristic downfield shift.
-
IR Spectroscopy: The spectrum will now include bands characteristic of the new aromatic substituent. The fundamental vibrations of the benzotrifluoride core will remain largely unchanged.
-
Mass Spectrometry: The molecular ion peak will shift to a higher mass corresponding to the addition of the aryl group and the loss of iodine. The bromine isotopic pattern will persist.
Sonogashira Coupling: Formation of a C-C Triple Bond
The Sonogashira reaction is a powerful method for the formation of carbon-carbon triple bonds by coupling an aryl halide with a terminal alkyne.[4][5][6][7][8]
Reaction: this compound + H-C≡C-R → 3-Bromo-5-fluoro-2-(C≡C-R)-benzotrifluoride
Spectroscopic Changes:
-
¹H NMR: If the coupled alkyne is terminal (R=H), a characteristic signal for the alkynyl proton will appear, typically in the range of 2.0-3.5 ppm.[9][10] If a substituent (R) is present, its proton signals will be observed.
-
¹³C NMR: Two new signals corresponding to the sp-hybridized carbons of the alkyne will appear in the 70-100 ppm range.[10] The signal for the iodine-bearing carbon will be absent.
-
IR Spectroscopy: A key diagnostic feature will be the appearance of a weak to medium intensity band for the C≡C triple bond stretch in the 2100-2260 cm⁻¹ region.[9][11][12] If the product is a terminal alkyne, a sharp C-H stretch will also be observed around 3300 cm⁻¹.[9][11][12] For internal alkynes, the C≡C stretch may be weak or absent if the molecule is symmetrical.[9][13]
-
Mass Spectrometry: The mass spectrum will show a molecular ion corresponding to the addition of the alkynyl group and the loss of iodine. The bromine isotopic signature will remain.
Buchwald-Hartwig Amination: Formation of a C-N Bond
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine.[14][15][16][17][18]
Reaction: this compound + R₂NH → 3-Bromo-5-fluoro-2-(NR₂)-benzotrifluoride
Spectroscopic Changes:
-
¹H NMR: For primary or secondary amines, a new signal for the N-H proton will appear, which is often broad and its chemical shift can be concentration-dependent.[19][20][21] Protons on the carbons attached to the nitrogen will be deshielded.[19][20][21] The addition of D₂O will cause the N-H signal to disappear, confirming its identity.[19][20][21]
-
¹³C NMR: The carbon atom that was bonded to iodine will now be bonded to nitrogen, resulting in a significant upfield or downfield shift depending on the nature of the amine. New signals for the carbons of the amine substituent will also be present.
-
IR Spectroscopy: For primary and secondary amines, characteristic N-H stretching absorptions will appear in the 3300-3500 cm⁻¹ region.[19][20][21][22] Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show a single band.[19][20]
-
Mass Spectrometry: The molecular ion will correspond to the mass of the aminated product. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass.[22] The bromine isotopic pattern will be retained.
Data Summary and Comparison
The following table summarizes the key diagnostic spectroscopic features that allow for the differentiation of the starting material and its cross-coupling products.
| Compound Class | Key ¹H NMR Features | Key ¹³C NMR Features | Key IR Features (cm⁻¹) | Key Mass Spec. Features |
| Starting Material | Two aromatic multiplets | Signal for C-I bond | C-F stretch (~1100-1300) | Molecular ion with Br isotopic pattern |
| Suzuki Product (Aryl) | Additional aromatic signals | Absence of C-I signal, new aryl C signals | C-F stretch (~1100-1300) | Higher m/z, retention of Br isotopic pattern |
| Sonogashira Product (Alkyne) | Alkynyl H signal (~2.0-3.5 ppm) for terminal alkynes | Two alkyne C signals (~70-100 ppm) | C≡C stretch (~2100-2260), terminal C-H stretch (~3300) | Higher m/z, retention of Br isotopic pattern |
| Buchwald-Hartwig Product (Amine) | Broad N-H signal (disappears with D₂O), deshielded α-protons on N-substituents | Absence of C-I signal, new signals for amine carbons | N-H stretch (~3300-3500) | Higher m/z, odd nominal mass for one N, retention of Br isotopic pattern |
Experimental Protocols
The following are generalized, step-by-step methodologies for the described transformations and subsequent analyses.
General Protocol for Palladium-Catalyzed Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the coupling partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu, 2-3 equivalents). For Suzuki couplings, a ligand may also be required.[2]
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Spectroscopic Analysis Protocol
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
-
IR: For liquid samples, a thin film can be prepared between two salt plates. For solid samples, a KBr pellet or ATR-IR can be used.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a broadband probe.[1]
-
IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).
-
-
Data Processing:
-
NMR: Process the raw data (FID) using Fourier transformation. Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak.[1]
-
IR: Identify and label the major absorption bands.
-
MS: Determine the molecular weight from the molecular ion peak and analyze the isotopic patterns and fragmentation.
-
Visualizing the Workflow
The following diagrams illustrate the overall experimental and analytical workflow.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Spectroscopic analysis workflow for product characterization.
References
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Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]
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Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly - PubMed. Available from: [Link]
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Spectroscopy of the Alkynes - Chemistry LibreTexts. Available from: [Link]
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Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity - Organic Chemistry Portal. Available from: [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available from: [Link]
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1D 19 F-NMR spectrum of 300 mM... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed. Available from: [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. Available from: [Link]
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3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem. Available from: [Link]
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24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available from: [Link]
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4-(Trifluoromethoxy)benzotrifluoride - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]
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Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry - PubMed. Available from: [Link]
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Sonogashira coupling - Wikipedia. Available from: [Link]
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quick question: do internal alkynes ever show up on IR spec? for the purposes of an orgo 2 class : r/OrganicChemistry - Reddit. Available from: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
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Absorption Spectrum of Benzotrifluoride Vapor in the Near Ultraviolet*. Available from: [Link]
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24.10 Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available from: [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]
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Supporting Information. Available from: [Link]
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Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Available from: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available from: [Link]
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Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. Available from: [Link]
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Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]
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A Researcher's Guide to Assessing the Purity of Synthesized 3-Bromo-5-fluoro-2-iodobenzotrifluoride
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. The presence of even trace impurities can significantly impact experimental outcomes, toxicity profiles, and the overall validity of research. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, a complex halogenated aromatic compound. We will delve into the rationale behind experimental choices and present supporting data to ensure scientific integrity.
The inherent complexity of polyhalogenated aromatic hydrocarbons (PAHs) necessitates a multi-faceted analytical approach.[1][2][3] These compounds and their isomers often exhibit similar physicochemical properties, making their separation and quantification a significant challenge.[4] This guide will explore the most effective chromatographic and spectroscopic methods to ensure the purity of your synthesized this compound.
Understanding Potential Impurities
Before delving into analytical methodologies, it is crucial to understand the potential impurities that may arise during the synthesis of this compound. The synthesis of such halogenated compounds can be complex, and side reactions or incomplete reactions can lead to a variety of impurities.[5][6] Common impurities may include:
-
Isomeric Variants: Positional isomers of the target compound, such as 2-Bromo-5-fluorobenzotrifluoride or 2-Bromo-5-iodobenzotrifluoride, can be difficult to separate due to their similar chemical properties.[7][8]
-
Dehalogenated Byproducts: Incomplete halogenation or subsequent dehalogenation reactions can result in compounds lacking one or more of the halogen atoms.
-
Starting Materials and Reagents: Residual starting materials or reagents from the synthesis process can contaminate the final product.
-
Solvent Residues: Trapped solvent molecules from the reaction or purification steps are another common source of impurity.
A thorough understanding of the synthetic route is essential for predicting the likely impurity profile, which in turn informs the selection of the most appropriate analytical techniques.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic methods is typically required for a comprehensive purity analysis of halogenated aromatic compounds.[][10][11] The following sections compare the most effective techniques for assessing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[12] It is particularly well-suited for the analysis of halogenated benzotrifluorides.[13]
Principle: In GC, the sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Experimental Protocol:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of halogenated aromatic compounds.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a range of boiling points. An initial temperature of 70°C, ramped to 300°C, is a common starting point.[14]
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without causing thermal degradation.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for creating reproducible fragmentation patterns.[14]
-
Mass Range: Scan a mass range that encompasses the molecular ions of the target compound and potential impurities (e.g., m/z 50-500).
-
Data Interpretation: The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. The mass spectra of any minor peaks can be used to identify impurities.
Workflow for GC-MS Analysis
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A Senior Application Scientist's Guide to the Mechanistic Nuances of 3-Bromo-5-fluoro-2-iodobenzotrifluoride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of complex aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. Among the myriad of available building blocks, polyhalogenated aromatic compounds offer a versatile platform for sequential and site-selective modifications. This guide provides an in-depth technical comparison of the reactivity of 3-Bromo-5-fluoro-2-iodobenzotrifluoride , a trifunctionalized benzotrifluoride derivative, in key chemical transformations. We will delve into the mechanistic underpinnings that govern its reactivity, compare its performance with alternative reagents, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of Multiple Halogen Substituents
The presence of three distinct halogen atoms (iodine, bromine, and fluorine) on the benzotrifluoride core, each with its unique reactivity profile, makes this compound a highly valuable and versatile synthetic intermediate. The electron-withdrawing trifluoromethyl group further influences the electronic properties of the aromatic ring, enhancing its reactivity in certain transformations. This guide will focus on two primary classes of reactions where this substrate's unique characteristics can be exploited: palladium-catalyzed cross-coupling reactions and metallation-based functionalizations.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Three Halogens
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is intrinsically linked to the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl > C-F. This inherent difference in reactivity is the key to achieving site-selective functionalization of this compound.
A. Suzuki-Miyaura Coupling: Selective Arylation at the C-I Bond
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. Given the reactivity trend of halogens, the C-I bond at the 2-position of this compound is the most susceptible to oxidative addition to a Pd(0) catalyst, making it the primary site for coupling.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates that this step will occur preferentially at the 2-position. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the arylated product while leaving the bromo and fluoro substituents intact for potential further transformations.
A Senior Application Scientist's Guide to Alternative Building Blocks for 3-Bromo-5-fluoro-2-iodobenzotrifluoride in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and molecular design. The trifluoromethylated and polyhalogenated aromatic scaffold of 3-Bromo-5-fluoro-2-iodobenzotrifluoride offers a versatile platform for the introduction of molecular complexity through various cross-coupling reactions. The distinct reactivity of the iodine and bromine substituents allows for selective, sequential functionalization, a highly sought-after attribute in the synthesis of complex pharmaceutical intermediates.
This guide provides an in-depth comparison of this compound with commercially available and synthetically accessible alternatives. We will explore the nuanced differences in their reactivity in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by available experimental data. The objective is to equip the discerning researcher with the knowledge to make informed decisions when selecting the optimal building block for their specific synthetic challenge.
The Strategic Advantage of Orthogonal Halogen Reactivity
The primary value of building blocks like this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This allows for the selective reaction at the more labile C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing coupling reaction. This "one-pot" or sequential approach is a powerful strategy for the rapid and efficient construction of highly functionalized molecules.
Alternative Building Blocks: A Comparative Overview
Several alternative building blocks with varying halogen substitution patterns on the benzotrifluoride core are available. The choice of an alternative is often dictated by the desired substitution pattern in the final molecule, the required reactivity profile, and commercial availability.
| Building Block | Structure | Key Features |
| This compound | Orthogonal C-I and C-Br bonds for sequential coupling. Fluorine and trifluoromethyl groups for modulating electronic properties. | |
| 5-Bromo-3-chloro-2-iodobenzotrifluoride | Introduction of a chloro-substituent, offering a third, even less reactive coupling site. | |
| 1,3-Dibromo-5-fluoro-2-iodobenzene | Lacks the trifluoromethyl group, altering the electronic nature of the aromatic ring. | |
| 2-Bromo-5-iodobenzotrifluoride | Different substitution pattern, potentially influencing regioselectivity and reactivity. |
Performance in Key Cross-Coupling Reactions
The following sections detail the utility and comparative performance of these building blocks in three of the most powerful cross-coupling methodologies in modern organic synthesis. While direct, head-to-head comparative studies are scarce in the literature, we can infer relative reactivity from individual examples and general principles of organometallic chemistry.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals. The reaction's tolerance for a wide range of functional groups makes it a highly versatile tool.[2]
General Reaction Scheme:
Figure 1: General workflow for Suzuki-Miyaura coupling.
Experimental Insights:
For polyhalogenated substrates, the selective coupling at the C-I bond is typically achieved under milder conditions. For instance, a study on the Suzuki-Miyaura coupling of 2,6-dichloropyridine showed that the reaction proceeds selectively at the more activated position.[1] While not a direct comparison of our target molecules, this highlights the principle of regioselectivity based on the electronic environment of the C-X bond.
A search of the literature did not yield specific head-to-head comparative data for the Suzuki coupling of this compound and its analogs. However, based on the established reactivity trend (C-I > C-Br), we can predict that the initial coupling will occur at the iodine-bearing carbon.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Polyhaloaromatics
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| 1-Bromo-4-iodobenzene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | [3] |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a bulky electron-rich phosphine ligand like SPhos is often crucial for promoting the oxidative addition of the less reactive C-Br bond in a subsequent coupling step. For the initial C-I coupling, a standard catalyst like Pd(PPh₃)₄ is often sufficient.
-
Base and Solvent: A biphasic solvent system (e.g., Toluene/H₂O) with an inorganic base like K₃PO₄ or Na₂CO₃ is commonly employed to facilitate the transmetalation step.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.[4]
General Reaction Scheme:
Sources
A Senior Application Scientist's Guide to 3-Bromo-5-fluoro-2-iodobenzotrifluoride: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving efficient and selective molecular construction. Among the vast arsenal of halogenated aromatic compounds, 3-Bromo-5-fluoro-2-iodobenzotrifluoride emerges as a uniquely functionalized reagent, offering a platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical comparison of its applications, performance against alternative reagents, and detailed experimental insights to empower researchers in their synthetic endeavors.
The Strategic Advantage: Unpacking the Reactivity of this compound
The utility of this compound lies in the differential reactivity of its three halogen substituents. The carbon-halogen bond strength follows the well-established trend of C-I < C-Br < C-Cl, making the carbon-iodine bond the most labile and thus the most reactive in palladium-catalyzed cross-coupling reactions.[1][2] This inherent difference in reactivity is the cornerstone of its application in selective synthesis, allowing for the functionalization of the 2-position without affecting the bromo and fluoro substituents under controlled conditions.
The presence of the electron-withdrawing trifluoromethyl group further influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution and modulating the electronic properties of the resulting coupled products. This feature is particularly valuable in drug discovery, where the trifluoromethyl group can enhance metabolic stability and binding affinity.
Comparative Performance in Cross-Coupling Reactions
The true measure of a building block's value is its performance in key synthetic transformations. Here, we compare the application of this compound in three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—against relevant alternatives.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules. The site-selectivity of this compound allows for the initial coupling at the C-I bond.
Workflow for Site-Selective Suzuki-Miyaura Coupling
Caption: Sequential Suzuki-Miyaura coupling workflow.
Comparative Data: Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 (estimated) | [3] |
| 1,3-Dibromo-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 4-12 | 70-80 (mono-arylation) | [4] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | - | 74 | [5] |
Note: Specific yield for this compound is estimated based on similar substrates due to a lack of direct literature data. The focus is on the principle of selective C-I coupling.
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-3-bromo-5-fluorobenzotrifluoride.
Sonogashira Coupling: Introducing Alkynyl Moieties with Finesse
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. The high reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the 2-position.
Logical Relationship for Selective Sonogashira Coupling
Caption: Conditions for selective Sonogashira coupling.
Comparative Data: Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | RT to 60 | 3-6 | ~90 (estimated) |[6][7] | | 1,4-Dibromo-2-(trifluoromethyl)benzene | Various Alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | RT | 24 | 60-95 (mono-alkynylation) |[8] | | 2-Bromo-4-iodopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | RT | - | High (selective at C-I) |[6] |
Note: Specific yield for this compound is estimated based on similar substrates.
Experimental Protocol: Site-Selective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature or heat to 50-60°C, monitoring by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Crucial C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, essential for the synthesis of a vast number of pharmaceuticals.[6] The selective amination at the C-I position of this compound provides a route to 2-amino-3-bromo-5-fluorobenzotrifluoride derivatives.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Comparative Data: Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16-24 | ~90 (estimated) | [9] |
| 4-Bromo-3-iodophenol | Various Amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 75-95 (at C-I) | [2] |
| (Hetero)aryl Chlorides | Various Amines | BippyPhos/[Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 110 | - | High | [9] |
Note: Specific yield for this compound is estimated based on similar substrates.
Experimental Protocol: Site-Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) dissolved in anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat to 100-110°C with stirring. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Alternative Reagents: A Comparative Overview
While this compound offers excellent site-selectivity, other polyhalogenated benzotrifluorides can be considered for similar transformations.
-
1,3-Dibromo-5-fluorobenzotrifluoride: This reagent allows for selective mono-functionalization, though the selectivity between the two bromine atoms can be challenging to control and may require specific ligand and catalyst systems.[10]
-
2-Bromo-5-fluorobenzotrifluoride: Useful for introducing a single functional group, but lacks the sequential functionalization potential of the title compound.[11][12][13]
-
3-Bromo-5-fluorobenzotrifluoride: Similar to the 2-bromo isomer, it is a valuable building block for introducing a trifluoromethylphenyl group.[10][14]
The choice of reagent will ultimately depend on the specific synthetic strategy and the desired final product. This compound stands out when a stepwise and regiocontrolled introduction of two different functionalities is required.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for advanced organic synthesis. Its key advantage lies in the predictable and high site-selectivity for cross-coupling reactions at the C-I bond, enabling the synthesis of complex, multi-substituted aromatic compounds. While direct comparative experimental data for this specific molecule is emerging, the principles of reactivity of polyhalogenated aromatics strongly support its utility. For researchers in drug discovery and materials science, this reagent offers a powerful tool for the efficient construction of novel molecular architectures. Further exploration of its reactivity with a broader range of coupling partners and the development of one-pot sequential coupling protocols will undoubtedly expand its applications in the years to come.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 13. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 14. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Bromo-5-fluoro-2-iodobenzotrifluoride
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management of all chemical reagents from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is not merely procedural but is rooted in the chemical principles that dictate why these steps are critical.
Hazard Profile and Chemical Identity
Before any handling or disposal, a thorough understanding of the compound is paramount. This compound is a poly-halogenated aromatic compound. Its structure, containing bromine, fluorine, and iodine atoms on a benzotrifluoride backbone, defines its reactivity and dictates its classification as a hazardous substance.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazard profile can be reliably inferred from structurally similar compounds like 2-Bromo-5-fluorobenzotrifluoride and 3-Bromo-5-fluorobenzotrifluoride. The primary hazards include:
-
Skin and Eye Irritation : Direct contact can cause irritation.[1][2][3][4]
-
Respiratory Irritation : Inhalation of dust or vapors may irritate the respiratory tract.[1][2][4]
-
Combustibility : The compound is a combustible liquid, though not highly flammable.[2][4]
-
Environmental Persistence : Halogenated organic compounds can be persistent in the environment and require specific disposal methods to ensure their complete destruction.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1027511-93-8 | [5][6][7] |
| Molecular Formula | C₇H₂BrF₄I | [8] |
| Molecular Weight | 368.9 g/mol | N/A |
| Appearance | Light brown powder | [5] |
| Predicted Boiling Point | ~231 °C | [5] |
| Predicted Density | ~2.23 g/cm³ | [5] |
| Storage Temperature | 0 - 8 °C | [5] |
The Rationale for Specialized Disposal
The core principle governing the disposal of this compound is its classification as a halogenated organic waste .[9][10] Unlike non-halogenated solvents, which can sometimes be recycled or fuel-blended, halogenated wastes pose a unique challenge.
Causality Behind the Protocol: The carbon-halogen bonds (C-Br, C-F, C-I) in the molecule are strong. Improper disposal, such as mixing with non-halogenated waste or attempting low-temperature incineration, can lead to incomplete combustion. This process can generate highly toxic and environmentally persistent byproducts, including dioxins and furans, particularly from chlorinated or brominated precursors at insufficient temperatures.[11]
Therefore, the only acceptable disposal method is high-temperature incineration in a specialized, licensed hazardous waste facility.[9][11] This ensures the complete thermal decomposition of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen halides (HF, HBr, HI), which are then neutralized in a scrubber system.[12]
Core Disposal Workflow: A Step-by-Step Protocol
This workflow is designed to be a self-validating system, where each step ensures safety and compliance for the next.
Step 1: Waste Segregation at the Source
This is the most critical step. Never mix halogenated and non-halogenated waste streams.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." This applies to the solid this compound as well as any solvents (like dichloromethane or chloroform) used to rinse contaminated glassware.
-
Reasoning: Keeping these streams separate is mandated by regulations such as the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[13][14] Mixing wastes complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.
Step 2: Proper Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap. Ensure the container is clean and dry before use.
-
Reasoning: A sealed container prevents the release of vapors, which can be irritating and harmful.[15] It also prevents spills and protects the contents from reacting with moisture or other contaminants in the air.
Step 3: Meticulous Labeling
Clear and accurate labeling prevents accidents and ensures compliant disposal.
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List any other components (e.g., rinsing solvents) with their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Combustible").
-
The date accumulation started.
-
-
Reasoning: This information is required by law and is crucial for the safety of everyone who will handle the container, from lab colleagues to the final disposal technicians. It allows for proper risk assessment at every stage.
Step 4: Safe Interim Storage
Waste must be stored safely within the laboratory pending collection.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This should be a secondary containment bin within a well-ventilated area, such as a fume hood or a designated chemical storage cabinet.
-
Reasoning: Secondary containment will capture any potential leaks from the primary container. Storing in a ventilated area away from heat sources minimizes exposure risks and fire hazards.[16]
Step 5: Arrange for Professional Disposal
Hazardous waste must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the chemical down the drain or in regular trash.
-
Reasoning: EHS personnel are trained to handle, transport, and consolidate hazardous waste according to strict federal and local regulations, ensuring it reaches a certified Treatment, Storage, and Disposal Facility (TSDF).
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: At a minimum, wear nitrile gloves, chemical splash goggles, and a lab coat.[2][16] For larger spills, consider double-gloving and respiratory protection.
-
Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels on large spills.
-
Clean-Up: Once absorbed, carefully sweep the material into a designated container.
-
Dispose as Hazardous Waste: The absorbent material and all cleaning supplies are now considered halogenated hazardous waste. Place them in a sealed, properly labeled container for disposal via your EHS office.
-
Decontaminate: Thoroughly clean the spill area with soap and water.
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.
Caption: Decision workflow for proper segregation of laboratory chemical waste.
References
-
3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 . PubChem. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
Halogenated Solvents . Washington State University, Environmental Health & Safety. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry Praktikum. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
1027511-93-8_this compound . Mol-Instincts. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]
-
Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]
-
INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS . Regulations.gov. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
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- 5. This compound CAS#: 1027511-93-8 [amp.chemicalbook.com]
- 6. This compound | 1027511-93-8 | Benchchem [benchchem.com]
- 7. 1027511-93-8_3-Bromo-5-fluoro-2-iodobenzotrifluorideCAS号:1027511-93-8_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-fluoro-2-iodobenzotrifluoride
As professionals in the fields of research, discovery, and drug development, our work with novel chemical entities forms the bedrock of innovation. Compounds like 3-Bromo-5-fluoro-2-iodobenzotrifluoride are valuable intermediates, yet their complex halogenation and trifluoromethyl group demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a secure and controlled laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary hazards identified are:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2] This is a common characteristic of halogenated organic compounds, which can defat the skin and cause inflammatory responses upon contact.
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2] The chemical can cause significant, though reversible, damage if it comes into contact with the sensitive tissues of the eye.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2][3] Inhalation of vapors or aerosols can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and discomfort.
-
Combustible Liquid (Category 4) : Some analogs are classified as combustible liquids.[2][4] While not highly flammable, it can ignite with a sufficient heat source.
These hazards dictate a multi-faceted protection strategy that shields the skin, eyes, and respiratory system from exposure.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2][3] |
| Combustible Liquid | H227 | Combustible liquid. | [2][4] |
The Core Protocol: Engineering Controls and Personal Protective Equipment
The foundation of safety is a hierarchy of controls. Before relying on PPE, we must implement engineering and administrative controls.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood serves as the primary barrier, capturing vapors at the source and preventing their entry into the laboratory atmosphere, directly mitigating the inhalation hazard.[5]
Essential Personal Protective Equipment (PPE)
The following PPE provides the necessary layers of personal protection for the handler.
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are the minimum requirement. Standard safety glasses do not provide an adequate seal and leave gaps where splashes or vapors can enter.[6] Chemical splash goggles must be worn whenever handling the chemical.
-
Face Shield : When handling larger quantities (>50 mL) or performing operations with a heightened risk of splashing (e.g., transfers, extractions), a face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
-
-
Hand Protection :
-
Nitrile Gloves : For incidental contact, such as handling sealed containers or minor splashes during transfer, nitrile gloves are generally appropriate.[6] Always inspect gloves for tears or holes before use.[5]
-
Double Gloving : It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced.
-
Heavy-Duty Gloves : For situations involving potential immersion or extensive contact, such as cleaning a large spill, more robust gloves like Viton or Silver Shield should be considered for their exceptional resistance to aromatic and chlorinated solvents.[6] Always consult a glove compatibility chart from the manufacturer.
-
-
Protective Clothing :
-
Flame-Resistant (FR) Laboratory Coat : A lab coat, fully buttoned with long sleeves, is mandatory.[7] Given the combustible nature of similar compounds, an FR-rated lab coat is the superior choice.
-
Chemical-Resistant Apron : For large-scale work, a PVC or rubber apron worn over the lab coat provides an additional barrier against spills.[8]
-
-
Footwear :
Operational Workflow: From Receipt to Disposal
This step-by-step guide ensures that safety is integrated into every stage of the chemical's lifecycle in the lab.
Step 1: Pre-Handling and Preparation
-
Verification : Confirm that the chemical fume hood has been certified within the last year.
-
Material Gathering : Assemble all necessary glassware, reagents, and spill cleanup materials before retrieving the chemical.
-
PPE Donning : Put on all required PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles and face shield (if required).
Step 2: Handling and Transfer
-
Work Zone : Conduct all work at least 6 inches inside the fume hood sash to ensure proper airflow.
-
Container Handling : Before opening, visually inspect the container for any damage. Open and close containers slowly to minimize pressure changes that could release vapors.
-
Transfer : Use appropriate tools like a syringe or a chemical-resistant pipette for liquid transfers. Pouring should be done slowly and deliberately to avoid splashing.
Step 3: Post-Handling and Decontamination
-
Secure Chemical : Tightly seal the primary container of this compound.
-
Clean Workspace : Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the designated solid hazardous waste container.
-
PPE Doffing : Remove PPE in a manner that avoids self-contamination. The typical order is: outer gloves, face shield, apron, lab coat, and finally, inner gloves. Wash hands thoroughly with soap and water immediately after.[9]
Step 4: Waste Disposal
-
Segregation : All waste contaminated with this compound (liquid waste, contaminated solids like pipette tips or paper towels) must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Container Management : Keep waste containers closed except when adding waste.[3][4] Store the waste container in a secondary containment bin within a ventilated cabinet.
-
Final Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations.[3][4]
Emergency Response Protocols
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][4]
-
Spill : For a small spill inside a fume hood, absorb the material with a chemical absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and contact your institution's EHS department immediately.
Visualized Safety Workflow
The following diagram outlines the critical decision-making and action process for safely handling this compound.
Caption: Workflow for Safe Handling of Halogenated Compounds.
References
-
PubChem. 3-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. [Link]
-
Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Princeton University. [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. EPA. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride. Thermo Fisher Scientific. [Link]
-
Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. Harvey Mudd College. [Link]
-
Westfield State University. Organic Chemistry Laboratory Safety. Westfield State University. [Link]
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Storemasta. Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
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iGEM. Laboratory Safety. iGEM. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
